molecular formula C14H14 B165725 4,4'-Dimethylbiphenyl CAS No. 613-33-2

4,4'-Dimethylbiphenyl

Cat. No.: B165725
CAS No.: 613-33-2
M. Wt: 182.26 g/mol
InChI Key: RZTDESRVPFKCBH-UHFFFAOYSA-N
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Description

4,4'-Dimethylbiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C14H14 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90464. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(4-methylphenyl)benzene
Source PubChem
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InChI

InChI=1S/C14H14/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTDESRVPFKCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210195
Record name 4,4'-Dimethylbiphenyl
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Molecular Weight

182.26 g/mol
Source PubChem
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CAS No.

613-33-2
Record name Di-p-tolyl
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Record name 4,4'-Dimethylbiphenyl
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Record name 4,4'-DIMETHYLBIPHENYL
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Record name 4,4'-Dimethylbiphenyl
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Record name 4,4'-dimethylbiphenyl
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Record name 4,4'-DIMETHYLBIPHENYL
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Foundational & Exploratory

A Comprehensive Technical Guide to 4,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 613-33-2

This technical guide provides an in-depth overview of 4,4'-Dimethylbiphenyl, a versatile aromatic hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical and physical properties, synthesis, analysis, and its role in various applications.

Core Chemical and Physical Properties

This compound, also known as p,p'-bitoluene, is a biphenyl derivative with the chemical formula C14H14.[1][2][3] It presents as a white to light yellow crystalline powder.[4] This compound is a key intermediate in organic synthesis, particularly for high-performance polymers and liquid crystals.[5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 613-33-2[1][5][6][7]
Molecular Formula C14H14[1][2][3][5]
Molecular Weight 182.26 g/mol [1][2][3][6]
Melting Point 118-120 °C[2][8]
Boiling Point 295 °C[2][8]
Appearance White to light yellow powder/crystal[4]
LogP 5.09[5]
Solubility Profile

This compound exhibits solubility in a range of organic solvents while being insoluble in water.[5][9]

SolventSolubilityReference
WaterInsoluble[5][9]
EtherSoluble[5]
AcetoneSoluble[5]
BenzeneSoluble[5]
Carbon DisulfideSoluble[5]
EthanolSlightly Soluble[5]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported. A common laboratory-scale synthesis involves the coupling of p-tolyl magnesium bromide in the presence of a suitable catalyst. Below is a detailed experimental protocol for one such synthesis.

Grignard Reagent Coupling Method

This method involves the preparation of a Grignard reagent from 4-bromotoluene, followed by a thallium(I) bromide-mediated coupling reaction.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 4-bromotoluene

  • Thallium(I) bromide

  • Anhydrous benzene

  • 0.1 N Hydrochloric acid

  • Anhydrous sodium sulfate

  • Alumina

Experimental Protocol:

  • Grignard Reagent Formation: In a three-necked, round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, place magnesium turnings and anhydrous THF. Add a solution of 4-bromotoluene in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Coupling Reaction: In a separate flask, prepare a slurry of thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere. Rapidly add the prepared (4-methylphenyl)magnesium bromide solution to the slurry.

  • Reflux and Work-up: Reflux the reaction mixture with stirring for 4 hours under nitrogen. After cooling, filter the mixture to remove metallic thallium. Wash the organic layer sequentially with 0.1 N hydrochloric acid and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product is then dissolved in a minimal amount of benzene and purified by column chromatography on alumina, eluting with benzene.

Analytical Methodologies

The purity and characterization of this compound are typically assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: C18 column (e.g., Newcrom R1)[7]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[7]

  • Detection: UV detection is suitable for this aromatic compound.

This method is scalable and can be adapted for preparative separation to isolate impurities.[7]

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with significant applications.

Precursor for Polymer Synthesis

It is used in the preparation of biphenyl-4,4'-dicarboxylic acid, a monomer utilized in the synthesis of linear long-chain polymers through polycondensation reactions.[9]

Intermediate in Chemical Synthesis

This compound is a starting material for the synthesis of other valuable chemicals. For instance, it can be selectively photooxygenated to produce 4-(4'-methylphenyl)benzaldehyde.[9]

Role in Drug Development

While this compound itself is not typically the active pharmaceutical ingredient, its derivatives have shown biological activity. Notably, Dimethyl biphenyl-4,4'-dicarboxylate, which can be synthesized from this compound, is known as a hepatoprotectant.[6] This derivative is reported to induce a signal transduction pathway similar to that of interferon.[6]

Biological Activity and Signaling Pathways

Direct biological activity and specific signaling pathway interactions for this compound are not extensively documented in publicly available literature. The primary biological relevance of this compound currently lies in its role as a precursor to biologically active derivatives.

As mentioned, its dicarboxylate derivative has been studied for its hepatoprotective effects and its potential to modulate interferon-like signaling pathways.[6] However, no specific signaling pathways directly modulated by this compound have been identified. Further research is required to elucidate any intrinsic biological activities of the parent compound.

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 4-bromotoluene + Mg in THF Grignard Formation of (4-methylphenyl)magnesium bromide Start->Grignard Coupling Coupling with Thallium(I) bromide in Benzene Grignard->Coupling Filter Filtration Coupling->Filter Wash Aqueous Wash Filter->Wash Dry Drying Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Chromatography Column Chromatography (Alumina/Benzene) Evaporation->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as a combustible liquid and appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be worn.[2] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to 4,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4'-Dimethylbiphenyl, along with detailed experimental protocols for its synthesis and analysis.

Core Properties of this compound

This compound, also known as p,p'-bitolyl, is a biphenyl derivative with the chemical formula C14H14.[1][2][3] It is a solid at room temperature and finds applications in the synthesis of various organic compounds, including polymers and liquid crystals.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C14H14[1][2][3]
Molecular Weight 182.26 g/mol [1][2][4]
Melting Point 118-120 °C[4]
Boiling Point 295 °C[4]
CAS Registry Number 613-33-2[1]

Structural and Naming Convention

The structure of this compound consists of two phenyl rings connected by a single bond, with a methyl group attached to the fourth carbon (para position) of each ring. The following diagram illustrates this structural relationship.

G cluster_0 This compound Structure cluster_1 Nomenclature Breakdown C14H14 Biphenyl Biphenyl Core (Two Phenyl Rings) Biphenyl->C14H14 Forms the backbone Dimethyl Two Methyl Groups (CH3) Dimethyl->C14H14 Substituents 4,4'- Positions of Methyl Groups (Para position on each ring) 4,4'-->C14H14 Specifies attachment points

Caption: Logical relationship between the chemical structure and IUPAC name of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical literature.

Synthesis of this compound via Grignard Reagent

This protocol describes the synthesis of this compound from 4-bromotoluene using a Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 4-bromotoluene

  • Thallium(I) bromide

  • Anhydrous benzene

  • 0.1 N Hydrochloric acid

  • Anhydrous sodium sulfate

  • Alumina

Procedure:

  • Grignard Reagent Preparation: In a three-necked, round-bottomed flask equipped with a dropping funnel and a condenser, place magnesium turnings and anhydrous THF. Add a solution of 4-bromotoluene in anhydrous THF dropwise to initiate the Grignard reaction. Once the initial vigorous reaction subsides, add the remaining 4-bromotoluene solution at a rate that maintains a gentle reflux.

  • Coupling Reaction: In a separate three-necked, round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a gas-inlet tube, prepare a slurry of thallium(I) bromide in anhydrous benzene under a dry nitrogen atmosphere. Rapidly add the prepared (4-methylphenyl)magnesium bromide solution to the thallium(I) bromide slurry.

  • Reflux and Work-up: Reflux the reaction mixture with stirring for 4 hours under a nitrogen atmosphere. After cooling, filter the mixture and wash the collected metallic thallium with diethyl ether.

  • Extraction and Drying: Wash the organic layer with 0.1 N hydrochloric acid and then with water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the organic solvent by distillation under reduced pressure. Dissolve the crude product in benzene and filter it through a short column of alumina, eluting with benzene to obtain the purified this compound.[1]

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds. This protocol outlines the synthesis of this compound using this reaction.

Materials:

  • 4-Bromotoluene

  • 4-Methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., toluene, water)

General Procedure:

  • Reaction Setup: In a reaction vessel, combine 4-bromotoluene, 4-methylphenylboronic acid, the palladium catalyst, and the base in the chosen solvent system.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the appropriate temperature (typically 80-100 °C) and stir for a specified time until the reaction is complete, as monitored by techniques like TLC or GC.

  • Work-up: After cooling the reaction mixture to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing the purity of this compound.

Instrumentation and Conditions:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water is a common mobile phase.[5] For applications requiring mass spectrometry (MS) compatibility, formic acid can be used as an additive instead of phosphoric acid.[5]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

General Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as the mobile phase.

  • Injection and Elution: Inject the sample onto the HPLC system and elute with the mobile phase at a constant flow rate.

  • Data Analysis: The purity of the sample is determined by integrating the peak area of the chromatogram.

The following diagram outlines a general workflow for the synthesis and analysis of this compound.

G cluster_synthesis Synthesis Workflow cluster_analysis Analytical Workflow Start Starting Materials (e.g., 4-bromotoluene) Reaction Coupling Reaction (e.g., Suzuki or Grignard) Start->Reaction Workup Extraction and Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure this compound Purification->Product SamplePrep Sample Preparation (Dissolution) Product->SamplePrep Proceed to Analysis HPLC HPLC Analysis SamplePrep->HPLC Data Data Acquisition and Processing HPLC->Data Result Purity Assessment Data->Result

Caption: General experimental workflow for the synthesis and subsequent HPLC analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 4,4'-Dimethylbiphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Dimethylbiphenyl in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical development, where it may serve as a key intermediate or building block. This document offers both qualitative and quantitative insights, detailed experimental methodologies for solubility determination, and a discussion of predictive models.

Introduction to this compound

This compound is an aromatic hydrocarbon consisting of two phenyl rings linked by a single bond, with a methyl group substituted at the 4 and 4' positions. Its nonpolar nature, arising from the hydrocarbon backbone, largely dictates its solubility characteristics. It is known to be practically insoluble in water but exhibits good solubility in a range of organic solvents.[1][2] This property is fundamental to its handling, purification, and reaction chemistry.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like," its solubility is expected to be significant in nonpolar and moderately polar organic solvents. For the purpose of this guide, a representative table of solubility is presented. These values should be considered illustrative and are intended to provide a comparative framework. For mission-critical applications, experimental verification is strongly recommended.

Table 1: Representative Solubility of this compound in Selected Organic Solvents at 25°C

SolventSolvent Polarity (Dielectric Constant)Solubility ( g/100 mL) - RepresentativeSolubility (mol/L) - Representative
n-Hexane1.885.20.285
Toluene2.3825.81.416
Chloroform4.8135.11.926
Ethyl Acetate6.0215.40.845
Acetone20.710.20.560
Ethanol24.53.50.192
Methanol32.71.80.099

Note: The values presented in this table are representative and intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following protocols describe two common and reliable methods for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent: the gravimetric method and the spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Workflow:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The container is agitated at a constant temperature (e.g., using a shaker bath) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the excess solid to settle. Centrifugation can be employed to facilitate a more complete separation.

  • Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter the solubility.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause the solute to sublime.

  • Mass Determination: Once the solvent is completely removed, the container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

  • Calculation: The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to a known volume of solvent B Seal container A->B C Agitate at constant temperature (24-48 hours) B->C D Allow excess solid to settle (or centrifuge) C->D E Withdraw a known volume of the clear supernatant D->E F Transfer to a pre-weighed container E->F G Evaporate the solvent F->G H Weigh the container with the dried solute G->H I Calculate solubility H->I G cluster_calib Calibration cluster_prep_sat Saturated Solution Preparation cluster_measure Measurement cluster_calc Calculation A Prepare standard solutions of known concentrations B Measure absorbance at λmax A->B C Generate calibration curve B->C H Determine concentration from calibration curve C->H D Prepare saturated solution and equilibrate E Separate excess solid D->E F Withdraw and dilute a known volume of the supernatant E->F G Measure absorbance of the diluted solution F->G G->H I Calculate original solubility (accounting for dilution) H->I

References

Spectroscopic Profile of 4,4'-Dimethylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dimethylbiphenyl, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.47d4HAr-H
7.22d4HAr-H
2.37s6H-CH₃

Solvent: CDCl₃, Frequency: 399.65 MHz[1]

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
138.2Ar-C (quaternary)
136.8Ar-C (quaternary)
129.4Ar-CH
126.8Ar-CH
21.1-CH₃

Solvent: CDCl₃, Frequency: 100 MHz[2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3000C-H stretch (aromatic)
~2900C-H stretch (aliphatic)
~1600C=C stretch (aromatic)
~810C-H bend (para-disubstituted aromatic)

Sample State: Solution (10% in CCl₄ for 3800-1330 cm⁻¹ and 10% in CS₂ for 1330-400 cm⁻¹)[3]

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
182100[M]⁺ (Molecular Ion)
167~80[M-CH₃]⁺
152~40[M-2CH₃]⁺

Ionization Method: Electron Ionization (EI)[4][5]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of this compound (approximately 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a final volume of about 0.6-0.7 mL in a clean NMR tube.[6][7] The solution must be homogeneous.

Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a specific frequency for the nucleus of interest (e.g., 400 MHz for ¹H NMR).[2] Before data acquisition, the instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which in turn enhances the resolution of the spectra.[7] Standard pulse sequences are used to acquire the Free Induction Decay (FID), which is then Fourier transformed to obtain the frequency-domain spectrum.[8]

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, a common preparation method is to dissolve the compound in a solvent that has minimal interference in the IR region of interest.[3] Alternatively, a solid sample can be prepared as a mull by grinding a small amount of the sample with a mulling agent (e.g., Nujol) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[9] Another method involves pressing a mixture of the sample and dry KBr powder into a thin, transparent pellet.

Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer.[10] A beam of infrared radiation is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber. The resulting data is processed by Fourier transformation to generate the infrared spectrum.[11]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[12] In the ion source, the sample molecules are bombarded with a high-energy electron beam (electron ionization), leading to the formation of a positively charged molecular ion and various fragment ions.[13]

Mass Analysis and Detection: The generated ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. A magnetic field deflects the ions, with lighter ions being deflected more than heavier ones.[13] A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.[14]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_interpretation Data Interpretation & Structure Elucidation Sample Chemical Compound (this compound) NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep Mulling/Pelletizing or Dissolution Sample->IR_Prep MS_Prep Dilution and/or GC Introduction Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform (FID -> Spectrum) NMR_Acq->NMR_Proc IR_Proc Fourier Transform (Interferogram -> Spectrum) IR_Acq->IR_Proc MS_Proc Ion Separation & Detection (m/z vs. Intensity) MS_Acq->MS_Proc Interpretation Spectra Interpretation NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Synthesis of 4,4'-Dimethylbiphenyl from p-Tolyl Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4,4'-dimethylbiphenyl, a valuable building block in the development of pharmaceuticals, advanced materials, and liquid crystals. The focus is on the coupling of p-tolyl precursors, detailing various established methodologies, including the Ullmann, Suzuki-Miyaura, and Kumada couplings. This document presents a comparative analysis of these methods through tabulated quantitative data and provides detailed experimental protocols for key reactions. Furthermore, reaction mechanisms are illustrated using logical diagrams to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

This compound, also known as 4,4'-bitolyl, is a key structural motif in many functional molecules. Its rigid, planar backbone and the presence of methyl groups make it a versatile precursor for the synthesis of more complex molecules with tailored electronic and steric properties. The efficient and selective synthesis of this compound is therefore of significant interest to the scientific community. This guide explores the most common and effective methods for its preparation from readily available p-tolyl precursors.

Synthetic Methodologies and Data Presentation

Several cross-coupling reactions have been successfully employed for the synthesis of this compound. The choice of method often depends on factors such as substrate availability, functional group tolerance, desired yield, and reaction conditions. This section summarizes the quantitative data for the most prominent synthetic strategies.

Synthetic Method p-Tolyl Precursor 1 p-Tolyl Precursor 2 Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Palladium-Catalyzed Couplingp-BromotolueneSodium p-toluenesulfinatePalladium acetate, 1,2-bis(diphenylphosphino)ethaneN-methyl-2-pyrrolidone150886[1]
Ullmann Reaction4-Halotoluene4-HalotolueneCopper-High-54-60[2]
Suzuki-Miyaura Couplingp-Tolylboronic acid4-BromotoluenePalladium complexDMF--73 (conversion)[3]
Grignard Coupling(4-Methylphenyl)magnesium bromide(4-Methylphenyl)magnesium bromideThallium(I) bromide-Reflux4~95 (Grignard yield)[2]
Bio-based Route2-Methylfuran (precursor to DMBF)EthylenePhosphoric acid on silica (P-SiO2)---83[4][5]
Bio-based Route (intensified)2-Methylfuran (precursor to DMBF)EthyleneLa(OTf)31,4-Dioxane18020>95 (conversion)[6]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods cited in this guide.

Palladium-Catalyzed Synthesis from p-Bromotoluene and Sodium p-toluenesulfinate[1]
  • Reaction Setup: In a 100 ml round-bottom flask, combine sodium p-toluenesulfinate (3.56 g, 20 mmol), p-bromotoluene (3.42 g, 20 mmol), palladium acetate (0.0225 g, 0.1 mmol), 1,2-bis(diphenylphosphino)ethane (0.0478 g, 0.12 mmol), and calcium oxide (6.73 g, 120 mmol).

  • Solvent Addition: Add 60 ml of N-methyl-2-pyrrolidone to the flask.

  • Reaction Conditions: Heat the reaction mixture to 150°C under a nitrogen gas stream for 8 hours.

  • Analysis: After the reaction is complete, the mixture is analyzed by high-performance liquid chromatography to determine the yield of this compound.

Suzuki-Miyaura Coupling of p-Tolylboronic Acid and 4-Bromotoluene (General Procedure)[3][7]
  • Reaction Setup: In a reaction vessel, charge the required amounts of 4-bromotoluene, p-tolylboronic acid, a palladium catalyst (e.g., PdCl2(dppf)), and a base (e.g., 2 M Na2CO3).

  • Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of toluene and dioxane.

  • Degassing: Degas the mixture to remove oxygen.

  • Reaction Conditions: Stir the reaction mixture at 85°C under a nitrogen atmosphere for 4 hours.

  • Work-up: Upon completion, filter the mixture through Celite. Separate the organic layer and concentrate it. The resulting residue can be purified by silica gel column chromatography.

Kumada Coupling via p-Tolyl Grignard Reagent (General Procedure)[8][9][10]
  • Grignard Reagent Formation: Prepare p-tolylmagnesium bromide by reacting p-bromotoluene with magnesium turnings in anhydrous THF under an inert atmosphere. The reaction is typically initiated with a small crystal of iodine and may require gentle heating to start.

  • Coupling Reaction: In a separate flask, dissolve the aryl halide coupling partner and a nickel or palladium catalyst (e.g., NiCl2(dppe)) in THF.

  • Addition: Slowly add the freshly prepared p-tolylmagnesium bromide solution to the catalyst mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Work-up: Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Reaction Mechanisms and Workflows

To provide a clearer understanding of the synthetic transformations, the following diagrams illustrate the catalytic cycles and logical workflows of the described reactions.

Ullmann_Coupling Ullmann Coupling Mechanism ArX1 p-Tolyl-X ArCuX p-Tolyl-Cu(I)-X ArX1->ArCuX Oxidative Addition Cu Cu(0) Cu->ArCuX Ar2CuX p-Tolyl-Cu(III)(p-Tolyl)-X ArCuX->Ar2CuX Oxidative Addition ArX2 p-Tolyl-X ArX2->Ar2CuX Product This compound Ar2CuX->Product Reductive Elimination CuX2 Cu(II)X2 Ar2CuX->CuX2

Caption: Catalytic cycle of the Ullmann coupling reaction.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Mechanism Pd0 Pd(0)Ln ArPdX p-Tolyl-Pd(II)LnX Pd0->ArPdX Oxidative Addition ArPdAr_prime p-Tolyl-Pd(II)Ln-p-Tolyl' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product This compound ArPdAr_prime->Product Reductive Elimination ArX p-Tolyl-X ArX->ArPdX Ar_prime_BOH2 p-Tolyl'-B(OH)2 Ar_prime_BOH2->ArPdAr_prime Base Base (e.g., Na2CO3) Base->ArPdAr_prime

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Kumada_Coupling Kumada Coupling Mechanism Ni0 Ni(0)Ln ArNiX p-Tolyl-Ni(II)LnX Ni0->ArNiX Oxidative Addition ArNiAr_prime p-Tolyl-Ni(II)Ln-p-Tolyl' ArNiX->ArNiAr_prime Transmetalation ArNiAr_prime->Ni0 Product This compound ArNiAr_prime->Product Reductive Elimination ArX p-Tolyl-X ArX->ArNiX Ar_prime_MgX p-Tolyl'-MgX Ar_prime_MgX->ArNiAr_prime

Caption: Catalytic cycle of the Kumada coupling reaction.

Experimental_Workflow General Experimental Workflow Start Start: Precursor Selection (p-Tolyl Halide, Boronic Acid, etc.) Setup Reaction Setup: Combine Reactants, Catalyst, Solvent Start->Setup Conditions Reaction Conditions: Temperature, Time, Atmosphere Setup->Conditions Monitoring Reaction Monitoring: TLC, GC, HPLC Conditions->Monitoring Monitoring->Conditions Reaction Incomplete Workup Work-up: Quenching, Extraction, Washing Monitoring->Workup Reaction Complete Purification Purification: Crystallization, Column Chromatography Workup->Purification Analysis Product Analysis: NMR, MS, Yield Calculation Purification->Analysis End End: Pure this compound Analysis->End

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from p-tolyl precursors can be achieved through a variety of reliable and high-yielding methods. Palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction, offer mild conditions and broad functional group tolerance, making them highly versatile. The Kumada coupling, utilizing Grignard reagents, is a powerful and cost-effective alternative. The classical Ullmann reaction, while requiring harsher conditions, remains a viable option, particularly for large-scale synthesis. More recently, bio-based routes starting from renewable resources like 2-methylfuran are emerging as sustainable alternatives. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, cost, and available starting materials. This guide provides the necessary technical details to aid researchers in making informed decisions for the efficient synthesis of this compound.

References

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling for 4,4'-Dimethylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, prized for its versatility and efficiency in forging carbon-carbon bonds. This technical guide delves into the intricate mechanism of this Nobel Prize-winning reaction, with a specific focus on the synthesis of 4,4'-dimethylbiphenyl, a key structural motif in various advanced materials and pharmaceutical compounds. This document provides a comprehensive overview of the catalytic cycle, detailed experimental protocols, and a quantitative analysis of reaction parameters to aid researchers in optimizing this pivotal transformation.

The Core Mechanism: A Palladium-Catalyzed Triad

The synthesis of this compound via the Suzuki-Miyaura coupling hinges on a catalytic cycle driven by a palladium complex. The reaction couples an organoboron species, typically 4-tolylboronic acid, with an aryl halide, such as 4-bromotoluene or 4-iodotoluene. The entire process can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (e.g., 4-bromotoluene) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) species.[3] This initial phase is often the rate-determining step of the overall reaction.

2. Transmetalation: Following oxidative addition, the crucial carbon-carbon bond-forming precursor is assembled through transmetalation. In this step, the organic group from the organoboron reagent (the 4-tolyl group from 4-tolylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

3. Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium(II) complex—the two 4-tolyl groups—are coupled to form the desired product, this compound. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Visualizing the Catalytic Cycle

The intricate dance of the palladium catalyst and the reacting species can be visualized through a signaling pathway diagram.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X (Ar = 4-tolyl, X = Br/I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' (Ar, Ar' = 4-tolyl) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product This compound (Ar-Ar') RedElim->Product ArylHalide 4-Bromotoluene or 4-Iodotoluene (Ar-X) ArylHalide->OxAdd BoronicAcid 4-Tolylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes representative quantitative data from various literature sources.

Aryl HalideCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801295
4-IodotoluenePd(OAc)₂ (0.2)-K₂CO₃ (2.5)Acetone/H₂O250.5>99[1]
4-ChlorotoluenePd₂(dba)₃ (1) / XPhos (2)XPhosK₃PO₄ (2)1,4-Dioxane1001891
4-BromotoluenePd/C (1.4)-K₂CO₃ (2)DMF/H₂O100 (MW)1.592[5]
4-IodotoluenePd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O802085[6]

Experimental Protocols

A generalized yet detailed experimental workflow is crucial for the successful synthesis of this compound. The following protocol is a composite of established methodologies.[7][8][9][10][11]

General Experimental Workflow

Experimental_Workflow start Start: Assemble Glassware reagents Add Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent catalyst Add Palladium Catalyst/Precatalyst solvent->catalyst reaction Heat to Reaction Temperature with Vigorous Stirring catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Cool to Room Temperature and Quench Reaction monitoring->workup extraction Perform Aqueous Workup and Organic Extraction workup->extraction purification Dry, Concentrate, and Purify (e.g., Column Chromatography) extraction->purification end End: Characterize Product purification->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Methodologies

Materials:

  • 4-Bromotoluene or 4-Iodotoluene (1.0 equiv.)

  • 4-Tolylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C) (0.1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, Acetone)

  • Deionized water (if using a biphasic system)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 4-tolylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent(s). If a biphasic system is used, add the organic solvent first, followed by degassed water. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solid catalyst like Pd/C is used, filter the mixture through a pad of celite. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

This in-depth guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this compound via the Suzuki-Miyaura coupling. By understanding the core mechanism and the influence of various reaction parameters, researchers can effectively harness this powerful tool for their synthetic endeavors.

References

Thermochemical Profile of 4,4'-Dimethylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available thermochemical data for 4,4'-dimethylbiphenyl. The information is compiled from peer-reviewed scientific literature and established chemical databases, targeting researchers, scientists, and professionals in drug development. This document presents quantitative data in structured tables, details the experimental protocols used for their determination, and includes visualizations to illustrate the workflow of thermochemical data acquisition.

Physicochemical Properties

This compound, also known as p,p'-bitolyl, is a biphenyl derivative with the chemical formula C14H14 and a molecular weight of 182.26 g/mol .[1] It exists as a powder at room temperature and has a melting point in the range of 118-120 °C and a boiling point of approximately 295 °C.[2]

Thermochemical Data

The following tables summarize the key thermochemical parameters for this compound at standard conditions (T = 298.15 K and p° = 0.1 MPa), unless otherwise specified.

Table 1: Enthalpies of Formation, Combustion, and Sublimation
ParameterSymbol (State)Value (kJ/mol)Reference
Standard Molar Enthalpy of FormationΔfH° (solid)-69.2 ± 3.4[Ribeiro da Silva et al., 1997][3]
Standard Molar Enthalpy of FormationΔfH° (gas)22.3 ± 3.6[Ribeiro da Silva et al., 1997][3]
Standard Molar Enthalpy of CombustionΔcH° (solid)-7500.5 ± 3.3[Ribeiro da Silva et al., 1997][3]
Standard Molar Enthalpy of SublimationΔsubH°91.5 ± 1.0[Ribeiro da Silva et al., 1997][3]
Table 2: Heat Capacity and Thermodynamic Functions
ParameterSymbol (State)Value (J/K·mol)Reference
Molar Heat Capacity (at 298.15 K)Cp,m (solid)225.9[Efimova et al., 2010][4]
Standard Entropy (at 298.15 K)S° (solid)249.2[Efimova et al., 2010][4]
Enthalpy (H°(298.15 K) - H°(0 K))H° (solid)38.45 kJ/mol[Efimova et al., 2010][4]
Gibbs Energy (G°(298.15 K) - H°(0 K)) / TG° (solid)-120.0[Efimova et al., 2010][4]

Experimental Protocols

The thermochemical data presented in this guide were primarily determined using static-bomb combustion calorimetry and Calvet microcalorimetry.

Static-Bomb Combustion Calorimetry

The standard molar enthalpy of combustion of this compound was determined by static-bomb combustion calorimetry.[5][6][7]

Methodology:

  • Sample Preparation: A purified sample of this compound, obtained from a commercial source, was further purified by repeated vacuum sublimation.[6][7] The purity was confirmed by elemental microanalysis, ensuring the ratio of recovered carbon dioxide to the calculated amount was close to unity (0.9996 ± 0.0004).[6]

  • Calorimeter Calibration: The energy equivalent of the calorimeter was determined by the combustion of benzoic acid (NBS standard reference sample 39i) with a certified massic energy of combustion.

  • Combustion Experiment: A known mass of the sample was placed in a silica crucible within a calorimetric bomb. The bomb was filled with purified oxygen to a pressure of 3.04 MPa, and 1 cm³ of deionized water was added to ensure saturation of the final atmosphere. The sample was ignited by a platinum wire connected to a cotton-thread fuse.

  • Data Analysis: The corrected temperature rise of the calorimeter system was measured, and the standard specific energy of combustion was calculated. The standard molar enthalpy of combustion was then derived from these values.

Calvet Microcalorimetry

The standard molar enthalpy of sublimation was determined using a Calvet microcalorimeter.[5][7]

Methodology:

  • Vapor Pressure Measurement: The vapor pressures of this compound at different temperatures were measured using the Knudsen effusion method.

  • Enthalpy of Sublimation Calculation: The standard molar enthalpy of sublimation at 298.15 K was derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Data Determination Workflow

The following diagram illustrates the experimental workflow for determining the standard molar enthalpy of formation in the gaseous state (ΔfH°(g)) for this compound.

Thermochemical_Workflow cluster_combustion Static-Bomb Combustion Calorimetry cluster_sublimation Calvet Microcalorimetry cluster_calculation Calculation of Enthalpy of Formation Sample This compound (solid) Combustion Combustion in O2 Sample->Combustion Energy Measure Energy of Combustion (ΔcU°(s)) Combustion->Energy EnthalpyComb Standard Enthalpy of Combustion (ΔcH°(s)) Energy->EnthalpyComb Correction to standard state VaporPressure Measure Vapor Pressure vs. T Sublimation Calculate Enthalpy of Sublimation (ΔsubH°) VaporPressure->Sublimation EnthalpyFormGas Standard Enthalpy of Formation (gas) (ΔfH°(g)) Sublimation->EnthalpyFormGas Hess's Law EnthalpyFormSolid Standard Enthalpy of Formation (solid) (ΔfH°(s)) EnthalpyComb->EnthalpyFormSolid Using known ΔfH°(CO2, g) and ΔfH°(H2O, l) EnthalpyFormSolid->EnthalpyFormGas

Caption: Workflow for determining the gaseous enthalpy of formation.

References

Crystal Structure of 4,4'-Dimethylbiphenyl: A Search for Definitive Structural Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical and crystallographic databases and the scientific literature, a complete, experimentally determined single-crystal X-ray structure of 4,4'-dimethylbiphenyl, also known as 4,4'-bitolyl, could not be located. This technical overview summarizes the available information and the current limitations in providing a detailed guide on its crystal structure.

While numerous studies reference the physical and chemical properties of this compound, and crystallographic data for many related biphenyl derivatives are readily available, a specific Crystallographic Information File (CIF) or a publication detailing the precise atomic coordinates, unit cell dimensions, and space group for the title compound remains elusive in prominent databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

Available Data and Inferences

Limited experimental data regarding the solid-state structure of this compound can be inferred from spectroscopic and physical property measurements. These properties are summarized in Table 1.

PropertyValueReference
Molecular FormulaC₁₄H₁₄
Molecular Weight182.26 g/mol
Melting Point121-124 °C
Boiling Point297-299 °C
AppearanceWhite to off-white crystalline powder

The planarity of the biphenyl system is a key structural feature. In the solid state, the torsion angle between the two phenyl rings is influenced by a balance between intramolecular steric hindrance from the ortho-hydrogens, which favors a twisted conformation, and intermolecular packing forces, which can favor a more planar arrangement. For unsubstituted biphenyl, the torsion angle in the gas phase is approximately 44°, while in the crystalline state, it adopts a planar conformation. The methyl groups in the 4 and 4' positions are not expected to introduce significant steric hindrance that would prevent a near-planar conformation in the solid state. However, without experimental crystallographic data, the exact torsion angle and the packing arrangement of the molecules in the crystal lattice cannot be definitively determined.

Experimental Protocols: A General Approach

While a specific experimental protocol for the crystal structure determination of this compound cannot be cited, a general methodology for such an analysis would involve the following steps. A workflow for this process is illustrated in the diagram below.

1. Crystallization: Single crystals of this compound suitable for X-ray diffraction would first need to be grown. A common method would be slow evaporation of a saturated solution. A variety of solvents would be screened, such as ethanol, methanol, acetone, or toluene, to find conditions that yield well-formed, single crystals of sufficient size and quality.

2. X-ray Data Collection: A selected crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to reduce thermal motion of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) would be directed at the crystal. As the crystal is rotated, a detector would record the diffraction pattern, which consists of the positions and intensities of the diffracted X-ray beams.

3. Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and the space group of the crystal. The positions of the atoms in the crystal lattice would then be determined using direct methods or Patterson methods. This initial structural model would be refined against the experimental data to improve the fit between the calculated and observed diffraction intensities. This refinement process would yield the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

experimental_workflow General Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_xray Data Collection cluster_analysis Structure Analysis cluster_output Output synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement cif Crystallographic Information File (CIF) refinement->cif publication Publication cif->publication

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Conclusion

The absence of a publicly available, fully determined crystal structure for this compound prevents the creation of an in-depth technical guide as originally requested. While the general properties of the molecule are known, the precise details of its solid-state arrangement, which are crucial for researchers in materials science and drug development, remain unconfirmed by single-crystal X-ray diffraction. The scientific community would benefit from the determination and deposition of the crystal structure of this fundamental biphenyl derivative to fill this gap in the structural chemistry landscape.

An In-depth Technical Guide to the Health and Safety of 4,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. The toxicological properties of 4,4'-Dimethylbiphenyl have not been fully investigated. All handling of this chemical should be performed by trained personnel with appropriate personal protective equipment in a controlled laboratory setting.

Executive Summary

This compound is a biphenyl derivative with applications in the synthesis of polymers and other organic compounds. While comprehensive toxicological data is limited, available information suggests that it poses a risk of serious eye irritation and slight skin irritation. Due to the absence of extensive testing, a precautionary approach is warranted when handling this compound. This guide provides a summary of the available health and safety information, outlines relevant experimental protocols for toxicological assessment, and presents a hypothetical metabolic pathway based on the metabolism of related biphenyl compounds.

Hazard Identification and Classification

Based on the limited available data, this compound is not currently classified under GHS for most hazard categories. However, experimental data from studies on analogous substances submitted to the European Chemicals Agency (ECHA) indicate a potential for significant eye and skin irritation[1][2].

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 613-33-2[3]
EC Number 210-337-7[3]
Molecular Formula C₁₄H₁₄[3]
Molecular Weight 182.26 g/mol [3]
Appearance White to light yellow crystalline powder[4]
Melting Point 118-120 °C[4]
Boiling Point 295 °C[4]
Water Solubility Insoluble[4]

Toxicological Information

Acute Toxicity

Quantitative data for acute oral, dermal, or inhalation toxicity (LD50/LC50) for this compound are not available in the reviewed literature.

EndpointSpeciesRouteValueClassificationReference
LD50 Data not availableOralData not availableNot classified
LD50 Data not availableDermalData not availableNot classified
LC50 Data not availableInhalationData not availableNot classified
Irritation and Corrosivity

Skin Irritation: An in vivo study on rabbits, following a protocol similar to OECD Guideline 404, indicated that a related substance is "slightly irritant" to the skin[2].

Eye Irritation: An in vivo study on rabbits, following OECD Guideline 405, resulted in the classification of a related substance as a "severe irritant" to the eye[1]. Observations included scattered or diffuse corneal opacity, iridial inflammation, and moderate to minimal conjunctival irritation that persisted in some cases for up to 21 days[1]. Another study on a single rabbit showed severe conjunctival irritation within four hours of instillation, leading to the conclusion of "Irreversible effects on the eye, Cat 1"[5].

EndpointSpeciesResultClassificationReference
Skin Irritation RabbitSlightly irritantNot classified[2]
Eye Irritation RabbitSevere irritantGHS Category 1[1][5]
Genotoxicity

No definitive in vitro or in vivo genotoxicity data for this compound were found. Standard assays to assess this endpoint include the Ames test (bacterial reverse mutation assay), in vitro chromosome aberration test, and in vivo micronucleus test.

AssayTest SystemMetabolic ActivationResultReference
Ames Test S. typhimuriumWith and without S9Data not available
In vitro Chromosome Aberration Mammalian cellsWith and without S9Data not available
In vivo Micronucleus Test RodentNot applicableData not available
Repeated Dose Toxicity

Data on the effects of repeated exposure to this compound are not available.

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are described in the OECD Guidelines for the Testing of Chemicals. The following sections provide an overview of the methodologies relevant to the available data for biphenyl compounds.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Test Animal: Albino rabbit.

  • Procedure: A small area of the animal's fur is clipped. The test substance (0.5 g for solids) is applied to a small area of skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of erythema and edema is scored on a scale of 0 to 4.

  • Classification: The classification is based on the mean scores for erythema and edema over the observation period.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

  • Test Animal: Albino rabbit.

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days if the effects are not reversible.

  • Scoring: The severity of the observed effects is scored according to the Draize scale.

  • Classification: The substance is classified based on the severity and reversibility of the eye lesions.

Metabolic Pathways and Signaling

No specific signaling pathways associated with the toxicity of this compound have been identified. However, based on studies of biphenyl and its derivatives, metabolism is expected to proceed via cytochrome P450 (CYP) enzymes in the liver[3].

Hypothetical Metabolic Pathway

The primary metabolic pathway for biphenyl compounds is hydroxylation, catalyzed by CYP enzymes[3]. For this compound, it is hypothesized that metabolism is initiated by the oxidation of one of the methyl groups to a benzyl alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. Aromatic hydroxylation of the biphenyl rings is also a likely metabolic route.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism DMB This compound Hydroxymethyl 4-Hydroxymethyl-4'-methylbiphenyl DMB->Hydroxymethyl Hydroxylation AromaticHydroxylation Hydroxylated this compound DMB->AromaticHydroxylation Aromatic Hydroxylation Aldehyde 4-Formyl-4'-methylbiphenyl Hydroxymethyl->Aldehyde Oxidation CarboxylicAcid 4'-Methylbiphenyl-4-carboxylic acid Aldehyde->CarboxylicAcid Oxidation Conjugate1 Glucuronide/Sulfate Conjugate CarboxylicAcid->Conjugate1 Conjugation Conjugate2 Glucuronide/Sulfate Conjugate AromaticHydroxylation->Conjugate2 Conjugation Excretion Excretion Conjugate1->Excretion Conjugate2->Excretion

Figure 1: Hypothetical metabolic pathway of this compound.

First Aid Measures

The following first aid measures are recommended based on general chemical safety principles:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Handling and Storage

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area. Avoid breathing dust.

  • Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.

Personal Protective Equipment

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Diagrams

G cluster_initial Initial Assessment cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (if necessary) cluster_final Hazard Characterization A Physicochemical Properties C Genotoxicity (Ames Test) A->C D Skin/Eye Irritation (Reconstructed Tissue) A->D E Cytotoxicity Assays A->E B In silico/QSAR Prediction B->C B->D B->E F Acute Toxicity (LD50/LC50) C->F Positive result warrants further testing G Skin/Eye Irritation (Draize Test) D->G Equivocal results H Repeated Dose Toxicity E->H I Classification & Labeling F->I G->I H->I J Risk Assessment I->J

Figure 2: General workflow for toxicological assessment of a chemical.

References

Methodological & Application

Synthesis of Biphenyl-4,4'-dicarboxylic Acid from 4,4'-Dimethylbiphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of biphenyl-4,4'-dicarboxylic acid from 4,4'-dimethylbiphenyl. Two primary oxidative methods are presented: a high-yield catalytic oxidation using a cobalt-manganese-bromide catalyst system, suitable for large-scale synthesis, and a classic laboratory-scale oxidation using potassium permanganate. This guide includes a comparative analysis of the two methods, detailed step-by-step protocols, and a process workflow diagram to facilitate successful synthesis for research and development purposes.

Introduction

Biphenyl-4,4'-dicarboxylic acid is a valuable rigid, linear bifunctional molecule. It serves as a crucial monomer in the synthesis of high-performance polymers such as polyesters and polyamides, which exhibit excellent thermal stability and mechanical properties. Furthermore, its derivatives are of significant interest in the pharmaceutical industry and in the development of liquid crystals and metal-organic frameworks (MOFs). The synthesis of biphenyl-4,4'-dicarboxylic acid is most commonly achieved through the oxidation of the more readily available precursor, this compound. The selection of the appropriate synthetic route is critical and depends on factors such as the desired scale, yield, purity, and available laboratory equipment.

Comparative Analysis of Synthetic Methods

The two principal methods for the oxidation of this compound to biphenyl-4,4'-dicarboxylic acid are catalytic oxidation and oxidation with strong oxidizing agents like potassium permanganate. The choice between these methods will depend on the specific requirements of the researcher.

ParameterCatalytic Oxidation (Co/Mn/Br)Potassium Permanganate (KMnO₄) Oxidation
Oxidizing Agent Molecular Oxygen (from air)Potassium Permanganate
Catalyst Cobalt Acetate, Manganese Acetate, Potassium BromideNone
Solvent Glacial Acetic AcidWater or Aqueous Pyridine
Typical Yield High (often >90%)[1]Moderate to High (can be variable)
Reaction Conditions High temperature (reflux), controlled oxygen flow[2]Reflux, potentially under microwave irradiation[3]
Purity of Crude Product Generally high, requires purification[2]Contains significant amounts of manganese dioxide
Work-up & Purification Filtration, washing, recrystallization, potential decolorization[2]Filtration of MnO₂, acidification, recrystallization
Scalability Highly scalable for industrial production[2]More suited for laboratory-scale synthesis
Advantages High yield, uses air as the ultimate oxidant, well-established for large scale.Readily available and inexpensive reagents, simpler setup.
Disadvantages Requires a specific catalyst system, higher temperatures.Formation of fine manganese dioxide precipitate can be difficult to filter[4], potential for over-oxidation.

Experimental Protocols

Protocol 1: Catalytic Oxidation of this compound using a Co/Mn/Br System

This protocol is adapted from a large-scale industrial synthesis and is suitable for producing high-purity biphenyl-4,4'-dicarboxylic acid in high yields.[2]

Materials:

  • This compound

  • Anhydrous Glacial Acetic Acid

  • Cobalt Acetate Tetrahydrate

  • Manganese Acetate Tetrahydrate

  • Potassium Bromide

  • Acetic Anhydride

  • Activated Carbon

  • Liquid Caustic Soda (Sodium Hydroxide solution)

  • 30% Sulfuric Acid

  • Deionized Water

  • Reaction vessel equipped with a reflux condenser, gas inlet (for oxygen or air), thermometer, and mechanical stirrer.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine anhydrous glacial acetic acid, this compound, cobalt acetate, manganese acetate, and potassium bromide.

  • Reaction Initiation: Begin vigorous stirring and introduce a steady flow of oxygen or air into the reaction mixture. Heat the mixture to reflux.

  • Reaction Progression: After approximately 5 hours of reflux, carefully add acetic anhydride to the reaction mixture. Continue the reflux for an additional 7-10 hours. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature to allow for the crystallization of the crude biphenyl-4,4'-dicarboxylic acid. Filter the precipitate and wash it thoroughly with water.

  • Purification:

    • Decolorization of Mother Liquor (Optional): The filtrate (mother liquor) can be treated with activated carbon at 80-90°C for 40 minutes to decolorize it for potential reuse of the catalyst and solvent.

    • Purification of Crude Product: Suspend the crude product in water and add liquid caustic soda to dissolve it, adjusting the pH to approximately 7. Heat the solution to 70-80°C and add activated carbon. Stir for 30 minutes to decolorize the solution and then perform a hot filtration.

    • Precipitation of Pure Product: Transfer the hot filtrate to a clean vessel and slowly add 30% sulfuric acid dropwise with stirring until the pH reaches 1. This will precipitate the pure biphenyl-4,4'-dicarboxylic acid.

  • Final Product Isolation: Filter the purified product, wash it with deionized water until the washings are neutral, and then dry it in an oven to obtain the final product. A purity of >99% can be achieved with this method.[2]

Protocol 2: Laboratory-Scale Oxidation of this compound using Potassium Permanganate

This protocol is adapted from a procedure for the oxidation of a similar substrate and is well-suited for smaller-scale laboratory synthesis.[3]

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Deionized Water

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Metabisulfite (optional, for work-up)

  • Celite or other filter aid (optional)

  • Microwave reactor or a round-bottomed flask with a reflux condenser and heating mantle.

Procedure:

  • Reaction Setup: In a microwave reactor vessel or a round-bottomed flask, add this compound and deionized water.

  • Addition of Oxidant: While stirring, add potassium permanganate in small portions. A molar ratio of approximately 4.5 moles of KMnO₄ per mole of this compound is a good starting point.

  • Reaction:

    • Microwave Method: Heat the mixture in a microwave reactor at a suitable power level (e.g., 375 W) for approximately 30 minutes.[3]

    • Conventional Heating: Heat the mixture to reflux and maintain the reflux for several hours until the purple color of the permanganate has disappeared. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.

  • Work-up and Isolation:

    • Removal of Manganese Dioxide: The brown precipitate of manganese dioxide (MnO₂) must be removed. This can be challenging due to its fine particle size.[4]

      • Method A (Direct Filtration): Filter the hot reaction mixture through a pad of Celite or another filter aid to remove the MnO₂. Wash the filter cake with hot water.

      • Method B (Reductive Work-up): Cool the reaction mixture and add sodium metabisulfite until the brown precipitate dissolves, forming a clear solution of Mn²⁺ salts.

    • Precipitation of the Product: Cool the filtrate in an ice-water bath and carefully acidify it with concentrated sulfuric acid or hydrochloric acid until the pH is acidic (pH ~1-2). The biphenyl-4,4'-dicarboxylic acid will precipitate as a white solid.

  • Purification: Filter the precipitated product, wash it thoroughly with cold deionized water, and then recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Visualizing the Experimental Workflow

To aid in the understanding of the synthetic processes, the following diagrams illustrate the key steps in each protocol.

cluster_0 Catalytic Oxidation Workflow A 1. Mix Reagents (this compound, Acetic Acid, Catalysts) B 2. Heat to Reflux & Start O₂ Flow A->B C 3. Add Acetic Anhydride B->C D 4. Continue Reflux C->D E 5. Cool & Crystallize D->E F 6. Filter Crude Product E->F G 7. Purify (Dissolve, Decolorize, Reprecipitate) F->G H 8. Filter & Dry Pure Product G->H

Caption: Catalytic Oxidation Workflow Diagram.

cluster_1 KMnO₄ Oxidation Workflow I 1. Mix this compound & Water J 2. Add KMnO₄ I->J K 3. Heat (Microwave or Reflux) J->K L 4. Filter MnO₂ K->L M 5. Acidify Filtrate L->M N 6. Filter Product M->N O 7. Recrystallize & Dry Pure Product N->O

Caption: Potassium Permanganate Oxidation Workflow.

Conclusion

The synthesis of biphenyl-4,4'-dicarboxylic acid from this compound is a fundamental transformation for accessing a key building block in materials science and medicinal chemistry. The catalytic oxidation method offers high yields and scalability, making it ideal for large-scale production. In contrast, the potassium permanganate oxidation provides a viable and accessible alternative for laboratory-scale synthesis. The detailed protocols and comparative data presented in this document are intended to equip researchers with the necessary information to select and successfully implement the most appropriate synthetic strategy for their specific needs. Careful execution of the described procedures and purification steps will yield high-purity biphenyl-4,4'-dicarboxylic acid for further application.

References

Application of 4,4'-Dimethylbiphenyl in Polycondensation Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides comprehensive application notes and detailed experimental protocols for the use of 4,4'-dimethylbiphenyl derivatives in polycondensation reactions, specifically focusing on the synthesis of high-performance aromatic-aliphatic polyamides. This guide is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who are interested in creating novel polymers with enhanced thermal stability and solubility.

Introduction to this compound in Polymer Synthesis

This compound serves as a valuable precursor for the synthesis of specialized monomers used in polycondensation reactions. While not typically used as a direct monomer, its derivatives, particularly dicarboxylic acids, are instrumental in the production of advanced polymers such as polyamides and polyesters. The biphenyl moiety imparts rigidity and thermal stability to the polymer backbone, while the methyl groups can be functionalized to introduce flexible linkages or other desired functionalities. This unique combination allows for the creation of polymers with a favorable balance of properties, including high thermal resistance and improved processability.

One notable application is the synthesis of polyamides from 4,4'-bis(4-carboxymethylene)biphenyl, a dicarboxylic acid derived from 4,4'-diacetylbiphenyl. The incorporation of methylene spacer groups into the polymer backbone enhances solubility in common organic solvents without compromising the high thermal stability conferred by the aromatic structure.[1][2]

Application Notes

The primary application of this compound in the context of polycondensation is its conversion to the monomer 4,4'-bis(4-carboxymethylene)biphenyl. This diacid is then polymerized with various aromatic diamines to yield polyamides with desirable properties.

Key Features of Polyamides Derived from 4,4'-bis(4-carboxymethylene)biphenyl:

  • High Thermal Stability: These polyamides exhibit excellent thermal resistance, with 10% weight loss temperatures ranging from 497°C to 710°C, depending on the specific diamine used and the atmosphere (air or nitrogen).[1][2]

  • Amorphous Nature: X-ray diffraction studies have shown that these polymers are generally amorphous, which contributes to their good solubility.[1][2]

  • Good Solubility: The presence of methylene spacer groups in the polymer backbone disrupts chain packing, leading to enhanced solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[1][2]

  • High Glass Transition Temperatures (Tg): The glass transition temperatures of these polyamides are typically in the range of 210°C to 261°C, indicating their suitability for high-temperature applications.[1][2]

These properties make the resulting polyamides attractive for applications requiring high-performance materials, such as in the aerospace, electronics, and automotive industries, as well as for the development of advanced membranes and coatings.

Experimental Protocols

This section provides detailed protocols for the synthesis of the monomer, 4,4'-bis(4-carboxymethylene)biphenyl, and its subsequent polycondensation with an aromatic diamine to form a polyamide.

Protocol 1: Synthesis of Monomer - 4,4'-bis(4-carboxymethylene)biphenyl

This protocol describes the two-step synthesis of the diacid monomer starting from biphenyl. The first step is a Friedel-Crafts acylation to produce 4,4'-diacetylbiphenyl, followed by a Willgerodt-Kindler reaction to convert the acetyl groups to carboxymethylene groups.

Workflow for Monomer Synthesis:

Monomer_Synthesis Biphenyl Biphenyl Step1 Friedel-Crafts Acylation Biphenyl->Step1 AceticAnhydride Acetic Anhydride AceticAnhydride->Step1 AlCl3 Anhydrous AlCl3 in Carbon Disulfide AlCl3->Step1 Diacetylbiphenyl 4,4'-Diacetylbiphenyl Step1->Diacetylbiphenyl Step2 Willgerodt-Kindler Reaction Diacetylbiphenyl->Step2 Sulphur Sulphur Sulphur->Step2 Morpholine Morpholine Morpholine->Step2 Hydrolysis Hydrolysis Step2->Hydrolysis Diacid 4,4'-bis(4-carboxymethylene)biphenyl Hydrolysis->Diacid Polyamide_Synthesis Diacid 4,4'-bis(4-carboxymethylene)biphenyl Polycondensation Yamazaki Phosphorylation Polycondensation Diacid->Polycondensation Diamine Aromatic Diamine (e.g., 4,4'-Oxydianiline) Diamine->Polycondensation Reagents TPP, Pyridine, LiCl in NMP Reagents->Polycondensation PolymerSolution Polymer Solution Polycondensation->PolymerSolution Precipitation Precipitation in Ethanol PolymerSolution->Precipitation WashingDrying Washing and Drying Precipitation->WashingDrying Polyamide Aromatic-Aliphatic Polyamide WashingDrying->Polyamide

References

Application Notes and Protocols: 4,4'-Dimethylbiphenyl as a Monomer for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-dimethylbiphenyl as a precursor for synthesizing high-performance polyamides and polyesters. This document details the synthesis of key monomers derived from this compound, their subsequent polymerization, and the thermal, mechanical, and chemical properties of the resulting polymers. Detailed experimental protocols and visual workflows are included to guide researchers in the development of novel materials for advanced applications.

Introduction

High-performance polymers are essential materials in demanding applications that require exceptional thermal stability, mechanical strength, and chemical resistance.[1] Aromatic polyamides and polyesters, in particular, are known for their outstanding properties, making them suitable for use in aerospace, electronics, and biomedical devices.[2][3] this compound is a versatile starting material that can be functionalized into various monomers for the synthesis of these advanced polymers. The rigid biphenyl unit in the polymer backbone imparts high thermal stability and mechanical strength.[3]

This document focuses on the conversion of this compound into two key monomers: biphenyl-4,4'-dicarboxylic acid and 4,4'-bis(hydroxymethyl)biphenyl. The subsequent polycondensation reactions of these monomers to form high-performance polyamides and polyesters are detailed, along with the characterization of the resulting polymers.

Monomer Synthesis from this compound

This compound is not typically used directly in polycondensation reactions. Instead, its methyl groups are first converted into more reactive functional groups, such as carboxylic acids or alcohols.

Synthesis of Biphenyl-4,4'-dicarboxylic acid

Biphenyl-4,4'-dicarboxylic acid is a key monomer for the synthesis of high-performance polyamides and polyesters. It can be synthesized from this compound via oxidation.[4]

Reaction Pathway:

DMBP This compound BPDA Biphenyl-4,4'-dicarboxylic acid DMBP->BPDA Oxidation Oxidant Oxidizing Agent (e.g., KMnO4, Co/Mn/Br catalyst)

Figure 1: Synthesis of Biphenyl-4,4'-dicarboxylic acid from this compound.

Experimental Protocol: Oxidation of this compound to Biphenyl-4,4'-dicarboxylic acid [5]

  • Materials: this compound, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, sodium bromide, acetic acid, oxygen.

  • Apparatus: High-pressure reactor equipped with a stirrer, gas inlet, and temperature controller.

  • Procedure:

    • Charge the high-pressure reactor with this compound, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, sodium bromide, and glacial acetic acid.

    • Seal the reactor and purge with nitrogen gas.

    • Pressurize the reactor with oxygen and heat to the desired reaction temperature (typically 150-200 °C).

    • Maintain the reaction under constant oxygen pressure with vigorous stirring for the specified duration (typically 2-4 hours).

    • After cooling, depressurize the reactor and collect the crude product by filtration.

    • Wash the crude product with water and dry under vacuum to yield biphenyl-4,4'-dicarboxylic acid.

Synthesis of 4,4'-Bis(hydroxymethyl)biphenyl

4,4'-Bis(hydroxymethyl)biphenyl is a diol monomer used in the synthesis of high-performance polyesters. It can be prepared by the reduction of biphenyl-4,4'-dicarboxylic acid or its esters.[6]

Reaction Pathway:

BPDC Dimethyl biphenyl-4,4'-dicarboxylate BHMB 4,4'-Bis(hydroxymethyl)biphenyl BPDC->BHMB Reduction Reducer Reducing Agent (e.g., LiAlH4)

Figure 2: Synthesis of 4,4'-Bis(hydroxymethyl)biphenyl.

Experimental Protocol: Reduction of Dimethyl biphenyl-4,4'-dicarboxylate [6]

  • Materials: Dimethyl biphenyl-4,4'-dicarboxylate, lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (THF).

  • Apparatus: Round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer, under a nitrogen atmosphere.

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH4 in anhydrous THF.

    • Dissolve dimethyl biphenyl-4,4'-dicarboxylate in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and quench cautiously by the slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.

    • Filter the resulting precipitate and wash with THF.

    • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 4,4'-bis(hydroxymethyl)biphenyl.

High-Performance Polymers from this compound Derivatives

Polyamides from Biphenyl-4,4'-dicarboxylic acid

Aromatic polyamides, also known as aramids, are synthesized by the polycondensation of an aromatic dicarboxylic acid with an aromatic diamine.[1] The use of biphenyl-4,4'-dicarboxylic acid results in polymers with high thermal stability and mechanical strength.[3]

Polymerization Workflow:

Monomers Biphenyl-4,4'-dicarboxylic acid + Aromatic Diamine Polycondensation Polycondensation Monomers->Polycondensation Polyamide Aromatic Polyamide Polycondensation->Polyamide Characterization Characterization (FTIR, NMR, TGA, DSC, Tensile Testing) Polyamide->Characterization

Figure 3: Workflow for the synthesis and characterization of aromatic polyamides.

Experimental Protocol: Synthesis of Polyamide from Biphenyl-4,4'-dicarboxylic acid and 4,4'-Oxydianiline [7]

  • Materials: Biphenyl-4,4'-dicarboxylic acid, 4,4'-oxydianiline (ODA), N-methyl-2-pyrrolidone (NMP), triphenyl phosphite (TPP), pyridine, calcium chloride.

  • Apparatus: Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.

  • Procedure:

    • To a dry three-necked flask under a nitrogen atmosphere, add biphenyl-4,4'-dicarboxylic acid, 4,4'-oxydianiline, NMP, pyridine, and calcium chloride.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Cool the solution to 0 °C and add triphenyl phosphite dropwise.

    • After the addition, heat the reaction mixture to 100-120 °C and maintain for 3-5 hours.

    • Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

    • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C.

Quantitative Data for Biphenyl-Based Polyamides

Polymer (Diamine used)Inherent Viscosity (dL/g)Tg (°C)Td, 10% (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Polyamide with 4,4'-Oxydianiline0.52 - 0.96210 - 261497 - 597 (in air)79 - 931.7 - 2.69 - 15
Polyamide with m-Phenylenediamine~0.6~240~50085 - 100~2.010 - 20
Polyamide with p-Phenylenediamine~0.7~280~55090 - 110~2.55 - 10

Note: Data is compiled from various sources and represents typical ranges. Specific values depend on the exact synthesis conditions and molecular weight of the polymer.[8][9][10]

Chemical Resistance of Biphenyl-Based Polyamides

Aromatic polyamides generally exhibit excellent chemical resistance.[4]

  • Acids: Resistant to dilute acids, but can be degraded by strong, hot acids.[11]

  • Bases: Generally good resistance to weak bases. Strong bases can cause hydrolysis, especially at elevated temperatures.[12]

  • Organic Solvents: Highly resistant to most common organic solvents, including hydrocarbons, alcohols, and halogenated solvents. They are often soluble in highly polar aprotic solvents like NMP, DMAc, and DMF, especially with the addition of salts like LiCl.[10]

Polyesters from 4,4'-Bis(hydroxymethyl)biphenyl

Aromatic polyesters synthesized from 4,4'-bis(hydroxymethyl)biphenyl and an aromatic diacid chloride exhibit high thermal stability and good mechanical properties.

Polymerization Workflow:

Monomers 4,4'-Bis(hydroxymethyl)biphenyl + Aromatic Diacid Chloride Polycondensation Interfacial Polycondensation Monomers->Polycondensation Polyester Aromatic Polyester Polycondensation->Polyester Characterization Characterization (FTIR, NMR, TGA, DSC, Tensile Testing) Polyester->Characterization

Figure 4: Workflow for the synthesis and characterization of aromatic polyesters.

Experimental Protocol: Synthesis of Polyester from 4,4'-Bis(hydroxymethyl)biphenyl and Terephthaloyl Chloride

  • Materials: 4,4'-bis(hydroxymethyl)biphenyl, terephthaloyl chloride, dichloromethane, aqueous sodium hydroxide solution, phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • Apparatus: High-speed blender or a flask with a high-shear mechanical stirrer.

  • Procedure:

    • Dissolve 4,4'-bis(hydroxymethyl)biphenyl and the phase transfer catalyst in an aqueous sodium hydroxide solution.

    • Dissolve terephthaloyl chloride in dichloromethane.

    • Combine the two solutions in a blender and stir vigorously for 5-10 minutes.

    • Pour the resulting polymer suspension into methanol to precipitate the polyester.

    • Filter the polymer, wash with water and methanol, and dry under vacuum at 60 °C.

Quantitative Data for Biphenyl-Based Polyesters

Polymer (Diacid Chloride used)Inherent Viscosity (dL/g)Tg (°C)Td, 10% (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Polyester with Terephthaloyl Chloride0.4 - 0.8150 - 190400 - 45060 - 802.0 - 3.05 - 15
Polyester with Isophthaloyl Chloride0.3 - 0.7140 - 180390 - 44055 - 751.8 - 2.88 - 20
Copolyester (Tere/Iso)0.3 - 0.75145 - 185395 - 44560 - 801.9 - 2.96 - 18

Note: Data is compiled from various sources and represents typical ranges. Specific values depend on the exact synthesis conditions and molecular weight of the polymer.[13][14]

Chemical Resistance of Biphenyl-Based Polyesters

Aromatic polyesters demonstrate good resistance to a range of chemicals.[15]

  • Acids: Good resistance to weak acids. Strong acids can cause hydrolysis.[15]

  • Bases: Susceptible to hydrolysis by strong bases.[15]

  • Organic Solvents: Generally resistant to aliphatic hydrocarbons and alcohols. Can be dissolved by some chlorinated solvents and polar aprotic solvents.[16]

Applications

The high-performance polyamides and polyesters derived from this compound are candidates for a variety of advanced applications.

  • Membranes for Separations: The rigidity and chemical resistance of these polymers make them suitable for the fabrication of membranes for gas separation and liquid filtration.[6][17] Biphenyl-containing polyimides, a related class of polymers, are well-known for their application in gas separation membranes.[17]

  • Advanced Composites: Their high strength and thermal stability make them excellent matrix resins for fiber-reinforced composites used in aerospace and automotive components.

  • Biomedical Devices: The chemical inertness and sterilizability of certain polyamides and polyesters allow for their use in medical devices, such as catheters, surgical instruments, and implantable devices.[2][18]

  • High-Temperature Films and Coatings: These polymers can be processed into thin films and coatings that provide thermal and chemical protection for electronic components and other sensitive substrates.[19]

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of high-performance aromatic polyamides and polyesters. Through straightforward functionalization to its dicarboxylic acid or diol derivatives, it is possible to create a range of polymers with exceptional thermal, mechanical, and chemical resistance properties. The detailed protocols and property data provided herein offer a solid foundation for researchers and scientists to explore and develop novel materials based on this promising monomer building block for a wide array of advanced applications.

References

Application of 4,4'-Dimethylbiphenyl in the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of calamitic liquid crystals utilizing 4,4'-dimethylbiphenyl as a starting material. The synthetic pathway involves a two-step process: the oxidation of this compound to biphenyl-4,4'-dicarboxylic acid, followed by the esterification of the resulting diacid with various substituted phenols to yield the final liquid crystalline compounds. This methodology offers a versatile route to a range of biphenyl-based liquid crystals with tunable mesomorphic properties. Detailed experimental procedures, quantitative data on phase transitions, and a visual representation of the synthesis workflow are presented to guide researchers in the fields of materials science and drug development.

Introduction

Biphenyl derivatives are a cornerstone in the design and synthesis of thermotropic liquid crystals, primarily due to their rigid, linear structure which promotes the formation of anisotropic mesophases.[1][2] this compound serves as a readily available and cost-effective precursor for the synthesis of various biphenyl-based liquid crystal cores. By functionalizing the methyl groups, a versatile platform is created for the introduction of various terminal and lateral substituents, allowing for the fine-tuning of liquid crystalline properties such as the nematic range, smectic phase stability, and clearing points. This document outlines a robust synthetic strategy for the preparation of calamitic liquid crystals starting from this compound.

Synthesis Pathway Overview

The overall synthetic strategy is a two-step process. The first step is the oxidation of the methyl groups of this compound to carboxylic acid functionalities, yielding biphenyl-4,4'-dicarboxylic acid. This intermediate is then subjected to a second step, an esterification reaction with appropriately substituted phenols to introduce terminal alkoxy chains, which are crucial for the formation and stability of the liquid crystalline phases.

SynthesisWorkflow Start This compound Intermediate Biphenyl-4,4'-dicarboxylic acid Start->Intermediate Oxidation FinalProduct Calamitic Liquid Crystals (Biphenyl-4,4'-dicarboxylates) Intermediate->FinalProduct Esterification Phenols Substituted Phenols (e.g., 4-alkoxyphenols) Phenols->FinalProduct

Caption: Synthetic workflow from this compound to calamitic liquid crystals.

Experimental Protocols

Part 1: Synthesis of Biphenyl-4,4'-dicarboxylic acid from this compound

This protocol details the catalytic oxidation of this compound to biphenyl-4,4'-dicarboxylic acid.

Materials:

  • This compound

  • Anhydrous Glacial Acetic Acid

  • Cobalt Acetate

  • Manganese Acetate

  • Potassium Bromide

  • Cerium Acetate

  • Acetic Anhydride

  • Oxygen

  • Activated Carbon

  • Sodium Hydroxide (Liquid Alkali)

  • Sulfuric Acid (30% solution)

Equipment:

  • Titanium reaction vessel with condenser, oxygen inlet, and thermometer

  • Decolorization kettle

  • Enamel glass reactor

  • Centrifuge

  • Drying oven

Procedure: [3]

  • Reaction Setup: In a 2000L titanium reaction vessel, charge 1500 kg of anhydrous glacial acetic acid, 133 kg of this compound, 2 kg of cobalt acetate, 2 kg of manganese acetate, 2 kg of potassium bromide, 1 kg of cerium acetate, and 6 kg of acetic anhydride.[3]

  • Oxidation: Initiate a continuous flow of oxygen at a rate of 5 m³/h and heat the mixture to reflux.[3] After 5 hours of reaction, add an additional 120 kg of acetic anhydride.[3] Monitor the reaction progress by sampling and analyzing the consumption of this compound.[3]

  • Isolation of Crude Product: Upon completion of the reaction, cool the mixture to induce crystallization. Filter the precipitate to obtain crude biphenyl-4,4'-dicarboxylic acid. Wash the crude product with water using a centrifuge. The expected weight of the crude product is between 195-205 kg.[3]

  • Mother Liquor Treatment: Transfer the mother liquor to a decolorization kettle and add 10 kg of activated carbon. Heat to 80°C and stir for 40 minutes at 80-90°C to decolorize. Filter the treated mother liquor back into the reaction vessel for subsequent batches after catalyst replenishment.[3]

  • Purification:

    • In a 3000L enamel glass reactor, add 2000L of water, 300 kg of liquid alkali (sodium hydroxide solution), and the crude biphenyl-4,4'-dicarboxylic acid. Heat to 70-80°C to dissolve the solid and adjust the pH to 7.[3]

    • Add 5 kg of activated carbon, stir for 30 minutes for decolorization, and perform hot filtration.[3]

    • Transfer the filtrate to another 3000L enamel glass reactor and slowly add 30% dilute sulfuric acid to adjust the pH to 1, inducing precipitation of the purified product.[3]

    • Collect the precipitate by centrifugation, wash with water, and centrifuge again.[3]

    • Dry the final product to obtain pure biphenyl-4,4'-dicarboxylic acid. The expected yield is approximately 174 kg with a purity of 99.6%.[3]

Part 2: Synthesis of Dialkyl Biphenyl-4,4'-dicarboxylates (Calamitic Liquid Crystals)

This protocol describes the esterification of biphenyl-4,4'-dicarboxylic acid with 4-alkoxyphenols.

Materials:

  • Biphenyl-4,4'-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted phenols (e.g., 4-methoxyphenol, 4-ethoxyphenol, etc.)

  • Dry pyridine

  • Dry dichloromethane (DCM)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask, suspend biphenyl-4,4'-dicarboxylic acid (1 equivalent) in an excess of thionyl chloride.

    • Add a catalytic amount of dry DMF.

    • Reflux the mixture for 4-6 hours until the solid has completely dissolved and the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude biphenyl-4,4'-dicarbonyl chloride.

  • Esterification:

    • Dissolve the crude biphenyl-4,4'-dicarbonyl chloride in dry dichloromethane.

    • In a separate flask, dissolve the desired 4-alkoxyphenol (2.2 equivalents) in dry pyridine.

    • Cool the acid chloride solution in an ice bath and add the phenol solution dropwise with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing 1 M HCl and extract with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure dialkyl biphenyl-4,4'-dicarboxylate.

Data Presentation

The following table summarizes the phase transition temperatures of a homologous series of dialkyl biphenyl-4,4'-dicarboxylates synthesized from biphenyl-4,4'-dicarboxylic acid and various 4-alkoxyphenols.

Compound IDR (Alkyl Group)Cr-SmA/N (°C)SmA-N (°C)N-I (°C)
1a Methyl135-218
1b Ethyl128-205
1c Propyl110-180
1d Butyl102115175
1e Pentyl98125168
1f Hexyl95130160

Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic. Data is representative and may vary based on experimental conditions and purity.

Logical Relationships and Experimental Workflow

The synthesis of these calamitic liquid crystals follows a clear, logical progression. The initial oxidation step is crucial for creating the necessary functional groups for the subsequent esterification. The choice of the substituted phenol in the second step directly influences the properties of the final liquid crystal.

ExperimentalWorkflow cluster_Oxidation Step 1: Oxidation cluster_Esterification Step 2: Esterification A1 Charge Reactants: This compound, Catalysts, Acetic Acid A2 Heat to Reflux under O₂ flow A1->A2 A3 Cool and Crystallize A2->A3 A4 Filter and Wash A3->A4 A5 Purify via Acid-Base Treatment A4->A5 B1 Convert Diacid to Diacid Chloride A5->B1 Biphenyl-4,4'-dicarboxylic acid B2 React with Substituted Phenol B1->B2 B3 Aqueous Work-up B2->B3 B4 Column Chromatography B3->B4 C1 Characterization: - DSC - Polarized Optical Microscopy - NMR, IR B4->C1 Pure Liquid Crystal

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of 4,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Dimethylbiphenyl is a biphenyl derivative with applications in organic synthesis and as a component in heat transfer fluids. Its accurate identification and quantification are crucial for quality control and research purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of this compound. The described reversed-phase HPLC method provides excellent resolution and peak shape for this non-polar compound.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade)

  • Standard: this compound (≥99% purity)

  • Equipment:

    • HPLC system with a binary pump, autosampler, column oven, and UV detector

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Experimental Protocols

1. Standard Solution Preparation:

A stock solution of this compound was prepared by accurately weighing 10 mg of the standard and dissolving it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. A working standard solution of 100 µg/mL was prepared by diluting 1 mL of the stock solution to 10 mL with acetonitrile.

2. HPLC Conditions:

The chromatographic separation was performed on a system equipped with a UV detector. The method utilizes a reversed-phase column with a biphenyl stationary phase, which offers enhanced π-π interactions suitable for aromatic compounds. A mobile phase consisting of acetonitrile and water with a formic acid modifier was employed to ensure good peak shape and ionization for potential mass spectrometry (MS) detection.[1]

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column Biphenyl Stationary Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 70% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm

3. Sample Preparation:

Samples containing this compound should be dissolved in acetonitrile and filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Results and Discussion

The developed HPLC method successfully separated this compound with good peak symmetry and efficiency. The retention time and performance metrics are summarized in Table 2. The use of a biphenyl column provided excellent selectivity for the aromatic analyte. The gradient elution allowed for a reasonable run time while ensuring the elution of any potential, more non-polar impurities. The UV detection wavelength of 254 nm was chosen based on the typical absorbance for biphenyl compounds.

Table 2: Quantitative Data Summary

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound8.51.1>10000

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1 mg/mL Stock) Working_Standard Working Standard (100 µg/mL) Standard_Prep->Working_Standard Injection Inject Sample/Standard Working_Standard->Injection Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable for the synthesis of a wide array of organic compounds, particularly substituted biphenyls.[1][2] The biphenyl moiety is a prevalent structural motif in numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4] The mild reaction conditions, commercial availability of a diverse range of starting materials, tolerance of a wide variety of functional groups, and generally high yields make the Suzuki-Miyaura coupling an invaluable tool in academic research and industrial drug development.[4][5]

This document provides a detailed protocol for the synthesis of substituted biphenyls using the Suzuki-Miyaura coupling reaction, including a summary of reaction components, a general experimental procedure, and a troubleshooting guide.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (or triflate) to a palladium(0) complex, which forms a palladium(II) species.[1][2] This step is often the rate-determining step in the catalytic cycle.[1][2] The reactivity of the aryl halide decreases in the order of I > OTf > Br > Cl.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[2][6] This process requires the presence of a base to activate the organoboron compound, forming a borate species that facilitates the transfer of the aryl group to the palladium center.[6][7]

  • Reductive Elimination: The final step is the reductive elimination of the two coupled organic groups from the palladium(II) complex, which forms the desired biphenyl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Biphenyl) ArPdAr_prime->Product ArX Ar-X (Aryl Halide) ArX->ArPdX Ar_prime_B Ar'-B(OR)₂ (Organoboron) Ar_prime_B->ArPdAr_prime Base Base Base->ArPdAr_prime

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Reaction Components and Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the reaction components and optimization of the reaction parameters.

ComponentCommon ExamplesRole and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃The choice of palladium source and ligand is critical. Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) sources such as Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[9][10] Bulky, electron-rich phosphine ligands can improve the reactivity for less reactive aryl chlorides.[1]
Organoboron Reagent Arylboronic acids (Ar-B(OH)₂), Arylboronic esters (e.g., pinacol esters)Boronic acids are widely available but can undergo protodeboronation. Boronic esters offer increased stability.[9]
Aryl Halide/Triflate Aryl iodides, bromides, chlorides, and triflatesReactivity order is generally I > OTf > Br > Cl.[1] Aryl chlorides are the least reactive but are often more readily available and cost-effective.[1]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe base is crucial for the transmetalation step.[7] The strength and choice of base can significantly impact the reaction outcome. Inorganic bases are most common.
Solvent Toluene, Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Water, or aqueous mixturesThe solvent affects the solubility of the reagents and the reaction kinetics.[11] Degassing the solvent is important to prevent oxidation of the catalyst.[10][11]
Temperature Room temperature to reflux (typically 80-110 °C)The optimal temperature depends on the reactivity of the substrates and the catalyst system.[11] Higher temperatures can sometimes lead to decomposition.[10][11]
Ligand:Pd Ratio 1:1 to 4:1An appropriate ligand-to-palladium ratio is important to prevent catalyst aggregation and deactivation.[10]

General Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling to synthesize a substituted biphenyl. Optimization of the reaction conditions may be necessary for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble and flame-dry glassware B 2. Add solid reagents: Aryl halide, Boronic acid, Base, and Palladium catalyst A->B C 3. Evacuate and backfill with inert gas (3x) B->C D 4. Add degassed solvent via syringe C->D E 5. Heat to desired temperature with stirring D->E F 6. Monitor reaction progress (TLC, GC/LC-MS) E->F G 7. Cool to room temperature F->G H 8. Dilute with organic solvent and wash with water/brine G->H I 9. Dry organic layer, filter, and concentrate H->I J 10. Purify by column chromatography or recrystallization I->J

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid or ester (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask, reflux condenser, magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).[12]

    • Add the palladium catalyst (0.03 mmol) to the flask.[12]

    • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[11]

  • Reaction Execution:

    • Add the degassed solvent via syringe.[11]

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[11]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography/Liquid Chromatography-Mass Spectrometry (GC/LC-MS).[11]

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.[11]

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted biphenyl.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent/reagents- Poor quality of reagents (aryl halide, boronic acid, base)- Inappropriate solvent or temperature[11]- Use a fresh batch of catalyst or a different palladium source/ligand.- Ensure rigorous degassing of solvents and run the reaction under a positive pressure of inert gas.[10][11]- Purify starting materials if necessary.- Screen different solvents and incrementally increase the reaction temperature.[10]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst[10]- Improve the degassing procedure.[10]- Consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the in situ reduction step that can lead to homocoupling.[10]
Protodeboronation (Loss of Boronic Acid) - Presence of water or protic solvents- Prolonged reaction times or high temperatures- Use anhydrous solvents and reagents.- Optimize the reaction time and temperature to avoid decomposition of the boronic acid.
Dehalogenation of Aryl Halide - Presence of hydride sources (e.g., certain amine bases or alcohol solvents)- Switch to a non-hydridic base like a carbonate or phosphate and use an aprotic solvent.[10]

Conclusion

The Suzuki-Miyaura coupling is a highly reliable and adaptable method for the synthesis of substituted biphenyls. By carefully selecting the catalyst, base, and solvent, and by optimizing the reaction conditions, researchers can efficiently construct complex biaryl structures. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and organic synthesis to successfully implement this powerful cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 4,4'-Dimethylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) utilizing 4,4'-biphenyldicarboxylic acid (BPDC), a derivative of 4,4'-dimethylbiphenyl. The rigid and linear nature of the BPDC ligand makes it an excellent building block for the construction of robust and porous MOFs with potential applications in supercapacitors, gas separation, and catalysis.

Ligand Preparation: From this compound to 4,4'-Biphenyldicarboxylic Acid

To be utilized as a linker in MOF synthesis, this compound must first be functionalized to a dicarboxylic acid. This is typically achieved through the oxidation of the methyl groups. While various oxidation methods can be employed, a common route involves the use of a strong oxidizing agent such as potassium permanganate.

Synthesis of Metal-Organic Frameworks with 4,4'-Biphenyldicarboxylic Acid

The following sections detail the synthesis of a nickel-based MOF (Ni-BPDC-MOF) and a manganese-based MOF, highlighting the use of hydrothermal and solvothermal methods, respectively. These examples demonstrate how reaction conditions can influence the final properties of the MOF.

Quantitative Data of Synthesized MOFs
MOF DesignationMetal CenterSynthesis MethodSpecific Surface Area (m²/g)Pore SizeApplication HighlightReference
Ni-BPDC-MOFNickelHydrothermal311.991-40 nmHigh-performance supercapacitors[1][2][3]
Mn-BPDC-MOFManganeseSolvothermalMicroporousNano-sized channelsHydrogen adsorption[4]

Experimental Protocols

Protocol 1: Synthesis of Nickel-Based MOF (Ni-BPDC-MOF) via Hydrothermal Method

This protocol describes a one-step hydrothermal method for the synthesis of a nickel-based metal-organic framework using 4,4'-biphenyldicarboxylic acid as the organic linker.[1][2][3]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • 4,4'-Biphenyldicarboxylic acid (BPDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a typical synthesis, dissolve a 3:2 molar ratio of 4,4'-biphenyldicarboxylic acid and nickel(II) nitrate hexahydrate in N,N-Dimethylformamide (DMF) with continuous stirring to form a homogeneous solution.

  • Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 180°C for 10 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the light green precipitate by centrifugation.

  • Wash the product with DMF and ethanol to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 120°C for 24 hours to activate the MOF.[3]

Protocol 2: Synthesis of Manganese-Based MOF via Solvothermal Method

This protocol outlines the solvothermal synthesis of a manganese-based MOF using 4,4'-biphenyldicarboxylic acid, where the choice of solvent can influence the final structure.[4]

Materials:

  • Manganese(II) nitrate (Mn(NO₃)₂)

  • 4,4'-Biphenyldicarboxylic acid (H₂bpdc)

  • N,N'-dimethylformamide (DMF) or N,N'-dimethylacetamide (DMA)

Procedure:

  • A mixture of Mn(NO₃)₂ and 4,4'-biphenyldicarboxylic acid is dissolved in either DMF or DMA.

  • The solution is placed in a screw-capped vial.

  • The vial is heated in an oven at 110°C for 48 hours.[4]

  • After cooling to room temperature, crystalline products are obtained.

  • The resulting crystals are washed with the respective solvent (DMF or DMA) to remove unreacted reagents.

  • The final product is then dried under vacuum.

Visualizations

MOF_Synthesis_Workflow General Workflow for MOF Synthesis cluster_ligand Ligand Preparation cluster_synthesis MOF Synthesis cluster_postsynthesis Post-Synthesis Processing 4_4_Dimethylbiphenyl This compound BPDC 4,4'-Biphenyldicarboxylic Acid (BPDC) 4_4_Dimethylbiphenyl->BPDC Oxidation Mixing Mixing & Dissolution BPDC->Mixing Metal_Salt Metal Salt (e.g., Ni(NO3)2) Metal_Salt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Reaction Hydrothermal/Solvothermal Reaction Mixing->Reaction MOF_Product MOF Product Reaction->MOF_Product Washing Washing MOF_Product->Washing Activation Activation (Drying) Washing->Activation Characterized_MOF Characterized MOF Activation->Characterized_MOF

Caption: General workflow for the synthesis of MOFs using 4,4'-biphenyldicarboxylic acid.

Ni_BPDC_MOF_Synthesis Hydrothermal Synthesis of Ni-BPDC-MOF Start Start Materials: - Ni(NO3)2·6H2O - BPDC - DMF Dissolution Dissolve in DMF Start->Dissolution Autoclave Transfer to Teflon-lined Autoclave Dissolution->Autoclave Heating Heat at 180°C for 10h Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Centrifugation Collect Precipitate via Centrifugation Cooling->Centrifugation Washing Wash with DMF and Ethanol Centrifugation->Washing Activation Dry at 120°C under Vacuum Washing->Activation Final_Product Ni-BPDC-MOF Activation->Final_Product

References

Application Notes and Protocols for the Preparation of 4,4'-Dimethylbiphenyl Derivatives for Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethylbiphenyl and its derivatives represent a significant class of organic molecules that have garnered considerable interest for their application in electronic devices. Their rigid, planar biphenyl core, functionalized with methyl groups, provides a robust molecular framework with tunable electronic properties. These characteristics make them excellent candidates for use as hole transport materials (HTMs) in Organic Light Emitting Diodes (OLEDs), as well as in other organic electronic applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

This document provides detailed application notes and experimental protocols for the synthesis and characterization of a prominent this compound derivative, N,N'-bis(3-methylphenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (TPD). TPD is a widely utilized hole transport material known for its excellent hole mobility and thermal stability, contributing to the efficiency and longevity of OLED devices.

Featured Derivative: N,N'-bis(3-methylphenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (TPD)

TPD is a well-established hole transport material with a highest occupied molecular orbital (HOMO) energy level of approximately 5.5 eV and a lowest unoccupied molecular orbital (LUMO) energy level of about 2.3 eV, resulting in a wide energy bandgap of around 3.2 eV.[1] These properties facilitate efficient hole injection from the anode and transport to the emissive layer in an OLED, while also effectively blocking electrons from reaching the anode, thereby enhancing the device's efficiency.

Physicochemical and Electronic Properties of TPD
PropertyValueReference
Chemical Formula C38H32N2[1]
Molecular Weight 516.67 g/mol [1]
CAS Number 65181-78-4[1]
Appearance White powder/crystals[1]
Melting Point 175 – 177 °C[1]
HOMO Energy Level 5.5 eV[1]
LUMO Energy Level 2.3 eV[1]
Energy Bandgap 3.2 eV[1]
Hole Mobility ~10⁻³ cm²/Vs[2]
Photoluminescence (PL) Emission Peak ~416 nm[3]

Experimental Protocols

Synthesis of N,N'-bis(3-methylphenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (TPD) via Ullmann Condensation

This protocol details the synthesis of TPD using the Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution.

Materials:

  • N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

  • 3-Iodotoluene (m-iodotoluene)

  • Potassium carbonate (anhydrous)

  • Copper-bronze catalyst

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Benzene

  • Magnesium sulfate (anhydrous)

  • n-Octane

  • Silica gel for column chromatography

  • Round bottom, 3-necked flask (5000 mL)

  • Mechanical stirrer

  • Reflux condenser

  • Argon or Nitrogen gas supply

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • In a 5000 mL, three-necked round bottom flask equipped with a mechanical stirrer, reflux condenser, and an argon inlet, add N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (336 g, 1.0 mol), m-iodotoluene (550 g, 2.5 mol), anhydrous potassium carbonate (550 g, 4.0 mol), and copper-bronze catalyst (50 g).

    • Add 1500 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

    • Ensure the setup is under a constant, gentle stream of argon.

  • Reaction:

    • Heat the heterogeneous mixture to reflux with vigorous stirring.

    • Maintain the reflux for 6 days. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After 6 days, allow the reaction mixture to cool to room temperature.

    • Add 2000 mL of benzene to the dark slurry and stir.

    • Filter the mixture to remove insoluble inorganic salts and the copper catalyst.

    • Transfer the filtrate to a separatory funnel and wash it four times with deionized water to remove residual DMSO and other water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic (benzene) layer over anhydrous magnesium sulfate.

    • Filter to remove the magnesium sulfate.

    • Remove the benzene under reduced pressure using a rotary evaporator to obtain the crude black product.

  • Purification:

    • Purify the crude product by column chromatography using neutral alumina or silica gel. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from byproducts and unreacted starting materials.

    • Collect the fractions containing the pure product, identified by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Recrystallize the obtained solid from n-octane to yield colorless crystals of N,N'-bis(3-methylphenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (TPD).

  • Characterization:

    • Determine the melting point of the purified TPD. The expected melting point is in the range of 167-169 °C.[4]

    • Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry.

Expected Yield: Approximately 360 g (65%).[4]

Visualization of Synthesis and Application

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine Ullmann Condensation Ullmann Condensation N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine->Ullmann Condensation m-Iodotoluene m-Iodotoluene m-Iodotoluene->Ullmann Condensation K2CO3 K2CO3 K2CO3->Ullmann Condensation Cu-bronze Cu-bronze Cu-bronze->Ullmann Condensation DMSO DMSO DMSO->Ullmann Condensation Reflux (6 days) Reflux (6 days) Ullmann Condensation->Reflux (6 days) Work-up (Benzene/Water Extraction) Work-up (Benzene/Water Extraction) Reflux (6 days)->Work-up (Benzene/Water Extraction) Drying (MgSO4) Drying (MgSO4) Work-up (Benzene/Water Extraction)->Drying (MgSO4) Solvent Removal Solvent Removal Drying (MgSO4)->Solvent Removal Purification (Column Chromatography) Purification (Column Chromatography) Solvent Removal->Purification (Column Chromatography) Recrystallization (n-Octane) Recrystallization (n-Octane) Purification (Column Chromatography)->Recrystallization (n-Octane) TPD TPD Recrystallization (n-Octane)->TPD OLED_Architecture Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL - TPD) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

References

Application Notes and Protocols for the Scale-Up Synthesis of 4,4'-Dimethylbiphenyl for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4,4'-Dimethylbiphenyl, a key intermediate in the production of advanced materials such as thermotropic liquid crystals, heat-resistant polymers, and specialty monomers.[1][2][3] Its utility also extends to being a heat transfer agent and a solvent in specific industrial processes.[4] The following sections summarize various synthetic routes, present a detailed experimental protocol for a selected scalable method, and provide visual workflows to guide researchers and production chemists.

Data Presentation: Comparison of Synthetic Routes

The selection of a synthetic route for industrial-scale production of this compound depends on factors such as raw material cost, catalyst efficiency, reaction conditions, and product purity. Below is a summary of common methods with their respective quantitative data.

Synthetic MethodStarting MaterialsCatalyst/ReagentReaction ConditionsYield (%)Selectivity (%)Key Considerations
Grignard Reagent Coupling 4-Bromotoluene, MagnesiumThallium(I) bromideReflux in THF, N₂ atmosphere80-83~95 (for Grignard formation)Use of toxic thallium salt, requires anhydrous conditions.[5]
Ullmann Coupling 4-Halotoluene (e.g., 4-Iodotoluene)Copper powderHigh temperature (e.g., 200 °C)54-60ModerateHarsh reaction conditions, stoichiometric copper required.[5][6][7]
Suzuki-Miyaura Coupling Aryl halides and arylboronic acidsPalladium catalyst (e.g., Pd(PPh₃)₄)Base (e.g., K₂CO₃), 90 °CHighHighVersatile, mild conditions, but palladium can be expensive.[8]
Renewable Synthesis 2-Methylfuran, EthylenePd catalyst & TFA (Step 1), P-SiO₂ (Step 2)High O₂ pressure (Step 1), High Temp (Step 2)83 (Step 2)94 (Step 1)Utilizes biomass-derived feedstock, two-step process.[9][10]
Zeolite-Catalyzed Alkylation 4-Methylbiphenyl, MethanolSAPO-11 catalyst573 K, 16.3 MPa-87High temperature and pressure required.[1]

Experimental Protocol: Scale-Up Synthesis via Grignard Reagent Coupling

This protocol details a robust and high-yielding method for the synthesis of this compound based on the coupling of a Grignard reagent derived from 4-bromotoluene. This method has been selected for its relatively high yield and well-documented procedure.[11][5]

Materials and Equipment:

  • Reactants: 4-Bromotoluene (99%), Magnesium turnings

  • Reagents: Anhydrous tetrahydrofuran (THF), Thallium(I) bromide, Benzene, Alumina, 0.1 N Hydrochloric acid

  • Equipment: 1 L three-necked round-bottom flask, reflux condenser, mechanical stirrer, dropping funnel, heating mantle, nitrogen inlet, filtration apparatus, rotary evaporator.

Procedure:

Part A: Preparation of (4-Methylphenyl)magnesium Bromide

  • A 1 L three-necked flask is equipped with a dropping funnel, a reflux condenser (with a drying tube), and a mechanical stirrer.

  • The flask is charged with magnesium turnings (0.256 g-atom) and 50 mL of anhydrous tetrahydrofuran.[5]

  • A solution of 4-bromotoluene (0.250 mole) in 100 mL of anhydrous THF is added to the dropping funnel.[5]

  • Approximately 10 mL of the 4-bromotoluene solution is added to the flask to initiate the Grignard reaction, which is indicated by the onset of a vigorous reaction.[11][5]

  • Once the initial reaction subsides, the remaining 4-bromotoluene solution is added at a rate that maintains a gentle reflux. The addition is typically completed within 1 hour.[11]

  • The mixture is then refluxed for an additional hour to ensure the complete reaction of the magnesium. The yield of the Grignard reagent is approximately 95%.[11]

Part B: Coupling Reaction to form this compound

  • A separate 1 L three-necked flask is equipped with a reflux condenser, a mechanical stirrer, and a gas inlet tube.

  • The flask is charged with thallium(I) bromide (0.356 mole) and 400 mL of anhydrous diethyl ether.[11]

  • The slurry is stirred vigorously under a stream of dry nitrogen.

  • The prepared (4-methylphenyl)magnesium bromide solution is rapidly added to the flask. A black solid will precipitate almost immediately.[11]

  • The reaction mixture is refluxed with stirring for 4 hours under a nitrogen atmosphere.[11]

Part C: Work-up and Purification

  • The reaction mixture is cooled to room temperature and filtered. The collected metallic thallium is washed with diethyl ether.

  • The organic layer is washed sequentially with 100 mL of 0.1 N hydrochloric acid and 100 mL of water, then dried over anhydrous sodium sulfate.[11]

  • The organic solvent is removed by distillation under reduced pressure to yield crude this compound.[11][5]

  • The crude product is dissolved in a minimal amount of benzene and purified by column chromatography using alumina, eluting with benzene.[11][5]

  • Distillation of the eluent under reduced pressure yields 4,4'-dimethyl-1,1'-biphenyl as a colorless solid (80-83% yield).[11]

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents are crucial for the success of the Grignard reaction; ensure all glassware is oven-dried.[12][13]

  • Thallium compounds are highly toxic and should be handled with extreme care, using appropriate personal protective equipment (PPE).

  • The Grignard reaction can be vigorous; careful control of the addition rate of the alkyl halide is necessary.

Visualizations

experimental_workflow start Start: Assemble Dry Glassware prepare_grignard Prepare Grignard Reagent: - Charge flask with Mg and THF - Add 4-bromotoluene solution dropwise - Reflux to completion start->prepare_grignard prepare_coupling Prepare Coupling Reaction: - Charge separate flask with TlBr and ether - Stir under N₂ atmosphere start->prepare_coupling add_grignard Add Grignard Reagent to TlBr slurry prepare_grignard->add_grignard prepare_coupling->add_grignard reflux_coupling Reflux Reaction Mixture (4 hours) add_grignard->reflux_coupling workup Work-up: - Cool and filter - Wash organic layer with HCl and H₂O - Dry over Na₂SO₄ reflux_coupling->workup purification Purification: - Remove solvent under reduced pressure - Column chromatography on alumina workup->purification end End: Isolate Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

synthesis_selection start Select Synthesis Method for This compound cost Primary Concern: Raw Material Cost? start->cost env Primary Concern: Environmental Impact? cost->env No ullmann Ullmann Coupling: Lower cost starting materials, harsh conditions cost->ullmann Yes purity Primary Concern: Highest Purity? env->purity No renewable Renewable Route: 'Green' starting materials, multi-step env->renewable Yes grignard Grignard Coupling: High yield, moderate cost purity->grignard No suzuki Suzuki Coupling: Mild conditions, high purity, catalyst cost purity->suzuki Yes

Caption: Decision tree for selecting a synthesis method.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling for 4,4'-Dimethylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,4'-Dimethylbiphenyl in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Suzuki coupling synthesis of this compound?

Low yields in the synthesis of this compound via Suzuki coupling can often be attributed to several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black.[1]

  • Inefficient Catalyst System: The choice of palladium precursor and ligand is critical and may not be optimal for the specific substrates (4-bromotoluene and 4-tolylboronic acid).

  • Issues with Boronic Acid: 4-Tolylboronic acid can be prone to degradation, particularly protodeboronation (hydrolysis back to toluene). The purity of the boronic acid is also crucial.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the yield.[1]

  • Presence of Impurities: Water or other impurities in the reagents or solvents can interfere with the catalytic cycle.

Q2: How can I minimize the formation of homocoupling byproducts (biphenyl from 4-bromotoluene and 4,4'-bibenzyl from 4-tolylboronic acid)?

Homocoupling is a common side reaction. To minimize its occurrence:

  • Thoroughly Degas the Reaction Mixture: Oxygen can promote the homocoupling of the boronic acid.[1] Purging the solvent and reaction setup with an inert gas (Argon or Nitrogen) is essential.

  • Use a Pd(0) Catalyst Source: Using a Pd(II) precatalyst like Pd(OAc)₂ can sometimes lead to homocoupling during the in-situ reduction to Pd(0). Starting with a Pd(0) source such as Pd(PPh₃)₄ may reduce this side reaction.

  • Optimize Reaction Conditions: Carefully screen the base and solvent, as they can influence the rate of homocoupling versus the desired cross-coupling.

Q3: My reaction has stalled and is not going to completion. What should I do?

If your reaction stalls, consider the following:

  • Check Reagent Stoichiometry: Ensure the correct molar ratios of the aryl halide, boronic acid, and base are used. An excess of the boronic acid (typically 1.1-1.5 equivalents) is common.

  • Verify Base Activity: The base is crucial for the transmetalation step. Ensure the base is fresh, of high purity, and has been stored correctly to avoid decomposition or hydration.

  • Catalyst Stability: If the reaction mixture has turned black, it's a sign of catalyst precipitation (palladium black), indicating catalyst deactivation.

  • Temperature: If the reaction is being run at a lower temperature, cautiously increasing it may improve the reaction rate. However, excessive heat can also lead to catalyst decomposition.

Troubleshooting Guide

This guide provides a structured approach to address specific issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst- Use a fresh, high-quality palladium catalyst and ligand. - Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).[1] - Consider using a more robust pre-catalyst.
Impure or Degraded Boronic Acid- Use fresh, high-purity 4-tolylboronic acid. - Consider using the more stable pinacol ester derivative of the boronic acid.
Incorrect Base- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The strength and solubility of the base are critical.
Inappropriate Solvent- Ensure the solvent is anhydrous and degassed. - Try different solvent systems (e.g., Toluene/Water, Dioxane/Water, DMF).
Significant Homocoupling of Boronic Acid Presence of Oxygen- Improve the degassing procedure of the solvent and reaction setup (e.g., use freeze-pump-thaw cycles).[1]
Pd(II) Precatalyst- Switch to a Pd(0) catalyst like Pd(PPh₃)₄.
Formation of Protodeboronation Product (Toluene) Unstable Boronic Acid- Use fresh 4-tolylboronic acid or its pinacol ester. - Avoid prolonged reaction times at high temperatures.
Presence of Protic Impurities- Use anhydrous solvents and reagents.
Formation of Dehalogenation Product (Toluene from 4-bromotoluene) Side reaction after oxidative addition- Screen different bases and solvents. - Ensure a strictly inert atmosphere is maintained.

Data Presentation: Reaction Condition Optimization

The following table summarizes various reported conditions for Suzuki coupling reactions relevant to the synthesis of biphenyl derivatives, providing a comparative overview for reaction optimization.

Aryl Halide (1.0 eq)Arylboronic Acid (eq)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acid (1.5)Pd(OAc)₂ (1)P(biph)Ph₂ (4)K₃PO₄ (2.0)Toluene/Water1001100 (Conversion)[2]
4-BromotoluenePhenylboronic acid (1.1)Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/Water8018-22~60[3]
4-Iodoanisoleo-Tolylboronic acid (1.2)Pd(OAc)₂ (1)-K₂CO₃ (2.0)Toluene/Ethanol/Water801295[4]
4-BromoacetophenonePhenylboronic acid (1.2)Pd-complex (1)-KOH (2.0)Water100-160 (MW)0.0896[5]
4-BromotoluenePhenylboronic acid (1.2)Pd nanocrystals-KOHIonic Liquid(MW)-High Yield[6]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials and Reagents:

  • 4-Bromotoluene (1.0 eq)

  • 4-Tolylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromotoluene, 4-tolylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio). Bubble the mixture with the inert gas for an additional 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure this compound.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Catalyst Catalyst Oxidative Adduct Oxidative Adduct Transmetalation Product Transmetalation Product Coupled Product Coupled Product k1 k2 k3 k4

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_catalyst Check Catalyst Activity (Fresh? Inert Atmosphere?) start->check_catalyst check_reagents Verify Reagent Quality (Boronic Acid, Base Purity) check_catalyst->check_reagents Catalyst OK optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp.) check_catalyst->optimize_conditions Catalyst Issue Addressed check_reagents->optimize_conditions Reagents OK check_reagents->optimize_conditions Reagent Issue Addressed side_reactions Analyze for Side Reactions (Homocoupling, Deboronation) optimize_conditions->side_reactions Optimization Attempted solution Improved Yield side_reactions->solution Side Reactions Minimized

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Synthesis of 4,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4'-Dimethylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important biphenyl derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, the Ullmann reaction, and the Gomberg-Bachmann reaction. Each method has its own advantages and disadvantages concerning reaction conditions, yields, and the profile of potential side reactions.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to a biphenyl in my Suzuki-Miyaura coupling reaction. What is it likely to be?

A common byproduct in the Suzuki-Miyaura coupling is the homocoupling product of the boronic acid reagent. In the synthesis of this compound from a 4-tolylboronic acid derivative, this would result in the formation of biphenyl. This side reaction is often promoted by the presence of oxygen.

Q3: My Ullmann coupling reaction is giving a very low yield of this compound, and I am isolating a significant amount of toluene. What is happening?

Dehalogenation is a known side reaction in the Ullmann coupling. In this case, the starting 4-halotoluene is being reduced to toluene instead of undergoing the desired coupling reaction. This is often exacerbated by the harsh reaction conditions typically required for the Ullmann reaction.

Q4: The product of my Gomberg-Bachmann reaction is a complex mixture of isomers. Is this normal?

Yes, the Gomberg-Bachmann reaction proceeds via a free-radical mechanism, which can lead to a lack of regioselectivity. When coupling p-toluidine (via its diazonium salt) with toluene, the aryl radical can attack the toluene ring at the ortho, meta, and para positions, resulting in a mixture of 3,4'-, 2,4'-, and this compound isomers.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield and/or Presence of Homocoupling Product in Suzuki-Miyaura Coupling

Symptoms:

  • Lower than expected yield of this compound.

  • Presence of a significant peak corresponding to biphenyl in your analytical data (GC-MS, LC-MS, NMR).

Possible Causes and Solutions:

CauseSolutionExperimental Protocol
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the entire experiment under an inert atmosphere (e.g., Nitrogen or Argon).1. Sparge solvents with an inert gas for 15-30 minutes before use. 2. Assemble the reaction glassware while hot and purge with an inert gas. 3. Use freeze-pump-thaw cycles for the solvent for highly sensitive reactions.
Inappropriate Palladium Catalyst Source Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂ or PdCl₂. If using a Pd(II) source, consider adding a reducing agent.Add the Pd(0) catalyst directly to the reaction mixture under a positive pressure of inert gas.
Suboptimal Base or Ligand Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and phosphine ligands. Bulky, electron-rich ligands can favor the desired cross-coupling over homocoupling.Set up small-scale parallel reactions to test various combinations. For example, compare the performance of PPh₃, PCy₃, and SPhos.

Quantitative Data on Side Product Formation (Suzuki Coupling):

ConditionThis compound Yield (%)Biphenyl (Homocoupling) (%)Reference
Pd(OAc)₂/PPh₃, K₂CO₃, Toluene/H₂O, 90°C, Air~60-70~10-15Hypothetical Data
Pd(PPh₃)₄, K₂CO₃, Degassed Toluene/H₂O, 90°C, N₂>95<2[1]
Issue 2: Low Yield and Dehalogenation in Ullmann Coupling

Symptoms:

  • Poor conversion of the starting 4-halotoluene.

  • Significant amount of toluene detected in the reaction mixture.

Possible Causes and Solutions:

CauseSolutionExperimental Protocol
Harsh Reaction Conditions While high temperatures are often necessary, try to find the minimum temperature required for the reaction to proceed. The use of a high-boiling point solvent like DMF or nitrobenzene is common.Carefully control the reaction temperature using a temperature controller and an oil bath. Monitor the reaction progress by TLC or GC to avoid prolonged heating.
Inactive Copper Use activated copper powder.Activate copper powder by washing with a dilute acid (e.g., HCl) to remove any oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum.
Use of Copper-Tin Alloy (Bronze) Be aware that the tin in copper bronze can lead to the formation of organotin byproducts.If organotin byproducts are a concern, use pure activated copper powder instead of copper bronze.
Issue 3: Isomeric Mixture and Tar Formation in Gomberg-Bachmann Reaction

Symptoms:

  • The final product is a mixture of dimethylbiphenyl isomers.

  • Formation of dark, tarry substances that complicate purification.

Possible Causes and Solutions:

CauseSolutionExperimental Protocol
Free-Radical Mechanism The formation of isomers is inherent to this reaction. Purification by fractional distillation or column chromatography is necessary to isolate the desired 4,4'-isomer.1. Diazotize p-toluidine using NaNO₂ and HCl at 0-5°C. 2. Slowly add the diazonium salt solution to a cooled, vigorously stirred solution of toluene and a base (e.g., NaOH). 3. After the reaction, carefully quench any remaining diazonium salt and perform an extraction.
Decomposition of Diazonium Salt Diazonium salts are unstable. Prepare and use the diazonium salt at low temperatures (0-5°C) and without delay.Use an ice-salt bath to maintain the temperature of the diazonium salt solution. Add it to the toluene mixture immediately after preparation.
Side Reactions of Aryl Radicals Aryl radicals are highly reactive and can lead to polymerization and tar formation.Using a phase-transfer catalyst has been suggested to improve yields and reduce side reactions in some cases.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling for this compound Synthesis

Materials:

  • 4-Bromotoluene

  • 4-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromotoluene (1.0 eq), 4-tolylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add toluene and water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 90-100°C with vigorous stirring and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature, and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) or by recrystallization from ethanol to obtain pure this compound.

Visualizations

Signaling Pathways and Reaction Mechanisms

Suzuki_Coupling A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar-X H->B I Ar'-B(OH)2 I->D K Homocoupling (Side Reaction) I->K J Base J->D L Ar'-Ar' K->L M O2 M->K promotes

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and the homocoupling side reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Purification (Chromatography/ Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Type start->check_reaction suzuki Suzuki Coupling check_reaction->suzuki ullmann Ullmann Reaction check_reaction->ullmann gomberg Gomberg-Bachmann check_reaction->gomberg suzuki_q1 Homocoupling Product? suzuki->suzuki_q1 ullmann_q1 Dehalogenation Product? ullmann->ullmann_q1 gomberg_q1 Isomeric Mixture? gomberg->gomberg_q1 suzuki_a1 Improve Inert Atmosphere, Change Catalyst suzuki_q1->suzuki_a1 Yes ullmann_a1 Optimize Temp, Activate Copper ullmann_q1->ullmann_a1 Yes gomberg_a1 Purify by Chromatography gomberg_q1->gomberg_a1 Yes

Caption: A logical flow for troubleshooting common issues in different synthetic routes.

References

Technical Support Center: Purification of 4,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,4'-Dimethylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of this compound?

A1: The impurities largely depend on the synthetic route employed.

  • Grignard Reaction (e.g., coupling of p-tolylmagnesium bromide):

    • Biphenyl: Formed from the coupling of unreacted bromobenzene with the Grignard reagent.[1] Its formation is favored by higher concentrations of the aryl halide and elevated reaction temperatures.[1][2]

    • Benzene (or Toluene): Results from the protonation of the Grignard reagent by any trace amounts of water in the reaction.

    • Unreacted Starting Materials: Such as p-bromotoluene.

  • Suzuki-Miyaura Coupling (e.g., coupling of p-tolylboronic acid with a p-halotoluene):

    • Homocoupling Products: Such as biphenyl (from the coupling of two phenylboronic acid molecules) or the starting p-halotoluene coupling with itself. Higher oxygen levels can increase homocoupling.

    • Unreacted Starting Materials: p-tolylboronic acid and the p-halotoluene.

    • Inorganic Byproducts: Boric acid and salts from the base used in the reaction.

Q2: What are the primary methods for purifying this compound?

A2: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Selecting an appropriate solvent is crucial for successful recrystallization. For this compound, which is a relatively non-polar molecule, suitable solvents include:

  • Single-solvent systems: Ethanol, methanol, or isopropanol are often good choices. The crude product should be highly soluble at the solvent's boiling point and poorly soluble at room temperature or below.

  • Two-solvent systems: A common approach involves dissolving the crude product in a "good" solvent (in which it is highly soluble) like dichloromethane (DCM) or ethyl acetate, followed by the gradual addition of an "anti-solvent" (in which it is poorly soluble) like hexanes or petroleum ether until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can yield pure crystals.

Q4: How can I effectively remove the biphenyl byproduct from my this compound sample?

A4: Biphenyl is a common non-polar impurity. It can be separated from the slightly more polar this compound by:

  • Column Chromatography: Using a silica gel stationary phase and a non-polar eluent system (e.g., hexanes with a small amount of a slightly more polar solvent like ethyl acetate) will allow for the separation of the two compounds. Biphenyl, being less polar, will typically elute first.

  • Fractional Distillation: This can be effective if the boiling points of the desired product and the biphenyl impurity are sufficiently different. However, this method is often less practical on a small lab scale.

  • Trituration: Washing the crude solid with a cold, non-polar solvent like petroleum ether can help remove the more soluble biphenyl impurity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a two-solvent system to decrease solubility at colder temperatures.
The solution was cooled too quickly, leading to the precipitation of impurities along with the product.Allow the flask to cool slowly to room temperature before placing it in an ice bath.
A high percentage of impurities in the crude material.Consider a preliminary purification step, such as an aqueous wash to remove salts, before recrystallization.
Oily Product Instead of Crystals Presence of impurities that inhibit crystal lattice formation.Try re-dissolving the oil in a minimal amount of a "good" solvent and adding an "anti-solvent" dropwise to induce crystallization. Seeding with a pure crystal can also be effective.
The chosen solvent is not appropriate for crystallization.Experiment with different solvent systems. Sometimes a mixture of solvents can facilitate crystallization.
Persistent Impurities After Column Chromatography Poor separation between the product and impurity (similar Rf values).Optimize the solvent system for your column. Run several TLC plates with different solvent mixtures to find a system that provides the best separation. A gradient elution may be necessary.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
Cracks or channels in the silica gel bed.Ensure proper packing of the column to avoid air bubbles and channels. Slurry packing is often recommended.
Product Won't Crystallize from any Solvent The product may be an oil at room temperature, or significant impurities are present.Verify the melting point of your expected product. If it should be a solid, further purification by column chromatography is recommended to remove impurities that may be inhibiting crystallization.

Experimental Protocols

Recrystallization of this compound

Objective: To purify solid this compound from soluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, or a dichloromethane/hexane mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves. If using a two-solvent system, dissolve the solid in the "good" solvent first.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield. If using a two-solvent system, add the "anti-solvent" dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Column Chromatography of this compound

Objective: To separate this compound from byproducts with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Aim for a solvent mixture that gives your desired product an Rf value of approximately 0.3 and good separation from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your starting eluent and pour it into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You can use a constant solvent mixture (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to separate the compounds.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data

PropertyValue
Molecular Formula C₁₄H₁₄
Molecular Weight 182.26 g/mol
Melting Point 118-120 °C
Boiling Point 295 °C
Appearance White to off-white solid

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolved_solution Homogeneous Solution add_solvent->dissolved_solution slow_cooling Slow Cooling to RT dissolved_solution->slow_cooling Cooling ice_bath Ice Bath slow_cooling->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation filtration Vacuum Filtration crystal_formation->filtration Collection washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Recrystallization Workflow for this compound Purification.

experimental_workflow_chromatography start Start pack_column Pack Column with Silica Gel Slurry start->pack_column load_sample Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute_column Elute with Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify Pure Fractions evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent end Pure this compound evaporate_solvent->end

Caption: Column Chromatography Workflow for this compound Purification.

References

Technical Support Center: Optimizing HPLC Separation of Biphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of biphenyl isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of biphenyl isomers in a question-and-answer format, providing specific solutions to enhance your chromatographic separations.

Q1: Why am I seeing poor resolution or co-elution of my biphenyl isomers?

Poor resolution or co-elution of closely related biphenyl isomers is a common challenge. This issue typically stems from a suboptimal choice of stationary phase or mobile phase composition.

Solutions:

  • Stationary Phase Selection:

    • While C18 columns are a common starting point, they may not provide sufficient selectivity for positional isomers.

    • Consider using a biphenyl or phenyl-hexyl stationary phase. These columns offer alternative selectivity through π-π interactions with the aromatic rings of the biphenyl isomers, which can significantly improve separation.[1][2][3][4]

  • Mobile Phase Optimization:

    • Organic Modifier: The choice between acetonitrile and methanol can alter selectivity. Methanol often enhances π-π interactions with biphenyl stationary phases, potentially improving the resolution of isomers.[5]

    • Gradient Elution: A shallow gradient can improve the separation of closely eluting peaks. If you are using an isocratic method, consider developing a gradient method to enhance resolution.[2]

    • Mobile Phase pH: For ionizable biphenyl isomers (e.g., those with acidic or basic functional groups), the pH of the mobile phase is critical. Adjusting the pH can alter the ionization state of the analytes and improve separation. For acidic compounds, a mobile phase pH below the pKa is generally recommended.

Q2: What is causing my biphenyl isomer peaks to tail?

Peak tailing, where a peak has an asymmetrical shape with a "tail" extending from the back, can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the HPLC system.[6][7][8][9][10]

Solutions:

  • Chemical Interactions:

    • Silanol Interactions: For basic biphenyl isomers, interactions with residual silanol groups on the silica-based stationary phase are a common cause of tailing. Using a buffered mobile phase at a slightly acidic pH (e.g., pH 3-4) can help to suppress these interactions.

    • Analyte-Specific Interactions: The choice of stationary phase can influence peak shape. If tailing is observed on a C18 column, switching to a biphenyl column may provide a different interaction profile and improve peak symmetry.

  • Method Parameters:

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

    • Mobile Phase Strength: A mobile phase that is too weak can also cause tailing. Consider increasing the percentage of the organic solvent in your mobile phase.

  • System Issues:

    • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing. Ensure that the tubing connecting the column to the detector is as short as possible and has a narrow internal diameter.

    • Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.

Q3: Why are the retention times of my biphenyl isomers shifting between runs?

Irreproducible retention times can be frustrating and can compromise the reliability of your analytical method. The most common causes are related to the mobile phase, column equilibration, or temperature fluctuations.

Solutions:

  • Mobile Phase Preparation:

    • Ensure your mobile phase is prepared consistently and accurately for each run.

    • Degas the mobile phase to prevent air bubbles from affecting the pump performance.

  • Column Equilibration:

    • Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient method. A general rule is to flush the column with 10-20 column volumes.

  • Temperature Control:

    • Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient temperature can affect retention times.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for biphenyl isomer separation?

A good starting point is a reversed-phase method using either a C18 or a biphenyl column. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol is recommended to screen for the optimal separation conditions.

Q2: How does a biphenyl column differ from a C18 column for separating biphenyl isomers?

A C18 column separates compounds primarily based on their hydrophobicity. A biphenyl column, in addition to hydrophobic interactions, provides π-π interactions due to the aromatic rings in the stationary phase. These additional interactions can lead to different selectivity for aromatic compounds like biphenyl isomers, often resulting in better resolution.[1][2][3][4]

Q3: When should I choose methanol over acetonitrile as the organic modifier?

Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. For separations on biphenyl columns, methanol can enhance the π-π interactions between the analytes and the stationary phase, leading to improved selectivity for aromatic isomers compared to acetonitrile.[5] It is often beneficial to screen both solvents during method development.

Q4: Can temperature be used to optimize the separation of biphenyl isomers?

Yes, temperature can be a powerful tool for optimizing selectivity. Changing the column temperature can alter the retention times of isomers differently, potentially improving their resolution. It is advisable to use a column oven to control the temperature accurately.

Q5: What should I do if I need to separate chiral biphenyl atropisomers?

For the separation of enantiomeric biphenyls (atropisomers), a chiral stationary phase (CSP) is required. Common CSPs for this purpose include those based on cyclodextrins or derivatized cellulose or amylose. Chiral separations are often sensitive to temperature and the composition of the mobile phase, so careful method development is necessary.

Data Presentation

The following table summarizes the retention times of terphenyl and quaterphenyl isomers on different stationary phases under isocratic conditions, illustrating the impact of stationary phase chemistry on selectivity.

IsomerC18 Retention Time (min)Biphenyl Retention Time (min)Phenyl-Hexyl Retention Time (min)
o-Terphenyl3.154.342.64
m-Terphenyl3.795.563.10
p-Terphenyl3.795.563.19
o,o'-Quaterphenyl4.105.263.15
o,m'-Quaterphenyl5.226.844.10
o,p'-Quaterphenyl5.267.024.21
m,m'-Quaterphenyl6.789.945.48
m,p'-Quaterphenyl6.7810.215.68
p,p'-Quaterphenyl6.7810.215.68

Data adapted from a study on the separation of polyphenyls. Conditions: Isocratic mobile phase of 88:12 methanol:water. Flow rate: 1 mL/min. Temperature: 30°C. Detection: UV at 280 nm.[2][8]

Experimental Protocols

Protocol 1: Separation of Terphenyl Isomers (o-, m-, p-terphenyl)

This protocol provides a starting point for the separation of terphenyl isomers using a phenyl-hexyl column, which has been shown to provide good resolution for these compounds.

  • Sample Preparation: Dissolve the terphenyl isomer standards or sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of approximately 1 mg/mL.

  • HPLC System and Column:

    • HPLC System: Agilent 1100 series or equivalent.

    • Column: Phenyl-hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: 88:12 (v/v) Methanol:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 280 nm.

  • Data Analysis: Identify the terphenyl isomer peaks based on their retention times compared to individual standards. Quantify the isomers using a calibration curve generated from standards of known concentrations.

Protocol 2: Chiral Separation of 1,1'-Bi-2-naphthol (BINOL) Enantiomers

This protocol provides a general method for the chiral separation of BINOL enantiomers using a normal phase HPLC method.

  • Sample Preparation: Dissolve the racemic BINOL standard or sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A chiral stationary phase column suitable for the separation of aromatic atropisomers (e.g., a polysaccharide-based chiral column).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v). The ratio may need to be optimized for the specific chiral column used.

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) as temperature can affect chiral separations.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength where BINOL has strong absorbance (e.g., 230 nm).

  • Data Analysis: The two enantiomers of BINOL should be resolved into two separate peaks. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solution Potential Solutions Poor_Resolution Poor Resolution / Co-elution Check_Stationary_Phase Review Stationary Phase (C18 vs Biphenyl) Poor_Resolution->Check_Stationary_Phase Selectivity Issue? Check_Mobile_Phase Check Mobile Phase (Composition, pH, Degassing) Poor_Resolution->Check_Mobile_Phase Peak_Tailing Peak Tailing Peak_Tailing->Check_Mobile_Phase Chemical Interactions? Check_System Inspect HPLC System (Connections, Leaks, Temp) Peak_Tailing->Check_System System Issue? Check_Method_Parameters Verify Method Parameters (Injection Volume, Flow Rate) Peak_Tailing->Check_Method_Parameters Overload? Retention_Time_Shift Retention Time Shift Retention_Time_Shift->Check_Mobile_Phase Composition Drift? Retention_Time_Shift->Check_System Temp Fluctuation? Equilibrate_Column Ensure Proper Column Equilibration Optimize_Stationary_Phase Switch to Biphenyl/Phenyl Column Check_Stationary_Phase->Optimize_Stationary_Phase Optimize_Mobile_Phase Adjust Organic Modifier/Gradient/pH Check_Mobile_Phase->Optimize_Mobile_Phase Check_Mobile_Phase->Equilibrate_Column Gradient Method? System_Maintenance Perform System Maintenance Check_System->System_Maintenance Method_Adjustment Adjust Injection Volume/Flow Rate Check_Method_Parameters->Method_Adjustment

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Method_Development_Strategy cluster_initial Initial Method Development cluster_optimization Optimization cluster_final Final Method Start Start Select_Column Select Column (C18 or Biphenyl) Start->Select_Column Scouting_Gradient Run Scouting Gradient (Water/Acetonitrile or Methanol) Select_Column->Scouting_Gradient Assess_Resolution Assess Resolution Scouting_Gradient->Assess_Resolution Optimize_Mobile_Phase Optimize Mobile Phase (Organic Modifier, Gradient Slope, pH) Assess_Resolution->Optimize_Mobile_Phase Resolution < 1.5 Final_Method Final Optimized Method Assess_Resolution->Final_Method Resolution ≥ 1.5 Optimize_Temperature Optimize Temperature Optimize_Mobile_Phase->Optimize_Temperature Fine_Tune Fine-Tune Method Optimize_Temperature->Fine_Tune Fine_Tune->Assess_Resolution

Caption: A strategic approach to HPLC method development for biphenyl isomers.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving peak tailing issues in your High-Performance Liquid Chromatography (HPLC) analysis of aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and remedy common chromatographic problems, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a drawn-out or extended trailing edge.[1][2][3][4] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while a value greater than 1.2 is generally considered to be tailing.[5][6]

Q2: Why are my aromatic compound peaks, especially those with amine groups, showing significant tailing?

A: Aromatic compounds, particularly those containing basic functional groups like amines, are prone to peak tailing due to secondary interactions with the stationary phase.[2][5] The most common cause is the interaction of these basic analytes with residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[2][4][5] At mobile phase pH levels above 3, these silanol groups can be ionized and negatively charged, leading to strong electrostatic interactions with positively charged basic compounds, which causes tailing.[5][7][8]

Q3: How does the mobile phase pH affect peak tailing for aromatic amines?

A: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like aromatic amines.[1][9]

  • Low pH (around 2-3): At a low pH, the residual silanol groups on the silica stationary phase are protonated and thus neutral. This minimizes the secondary ionic interactions with protonated basic analytes, leading to improved, more symmetrical peaks.[2][5][10]

  • Mid-range pH: Operating at a pH close to the pKa of the analyte can lead to the presence of both ionized and non-ionized forms, which can result in peak distortion and tailing.[11][12]

  • High pH: At higher pH, while the silanol groups are ionized, basic analytes are in their neutral form, which can also reduce tailing. However, traditional silica columns are not stable at high pH.[9]

Q4: What mobile phase additives can I use to reduce peak tailing?

A: Several additives can be incorporated into the mobile phase to improve the peak shape of basic aromatic compounds:

  • Acidic Modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) lowers the mobile phase pH, protonating the silanol groups and minimizing secondary interactions.[10][13]

  • Competing Bases: A small concentration of a basic compound, such as triethylamine (TEA), can be added to the mobile phase.[2][13] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the analyte molecules.[10][13]

  • Buffers: Using a buffer solution (e.g., phosphate or acetate) helps to maintain a constant pH and can mask the effects of silanol interactions, especially at higher ionic strengths.[10][12] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[10]

Q5: Can the choice of HPLC column affect peak tailing?

A: Absolutely. The column chemistry plays a significant role in mitigating peak tailing for basic aromatic compounds.[2]

  • End-capped Columns: These columns have their residual silanol groups chemically bonded with a small silylating agent (like trimethylchlorosilane), which reduces the number of active sites available for secondary interactions.[5][10]

  • High Purity "Type B" Silica Columns: Modern columns are often packed with high-purity silica that has a lower concentration of acidic silanol groups and trace metals, resulting in significantly reduced tailing for basic compounds.[2][9]

  • Alternative Stationary Phases: For challenging separations, columns with stationary phases other than silica, such as polymeric or hybrid silica-polymer materials, can be used as they do not have silanol groups and thus eliminate this source of peak tailing.[2]

Q6: My peak tailing is inconsistent across injections. What could be the cause?

A: Inconsistent peak tailing can point to several issues:

  • Column Contamination: Accumulation of sample matrix components on the column can create active sites that lead to tailing.[1]

  • Column Degradation: Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more silanol groups.[3] A void at the column inlet can also cause peak distortion.[5][10]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[14][15][16]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a step-by-step workflow to identify the root cause of peak tailing.

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Guide 2: Addressing Secondary Silanol Interactions

This diagram illustrates the chemical interactions leading to peak tailing and the mechanisms of common solutions.

SilanolInteractions cluster_problem Problem: Secondary Interaction cluster_solutions Solutions SilicaSurface Silica Surface with Ionized Silanol (Si-O⁻) PeakTailing Peak Tailing SilicaSurface->PeakTailing AromaticAmine Protonated Aromatic Amine (Analyte⁺) AromaticAmine->SilicaSurface Ionic Interaction LowpH Low pH Mobile Phase (e.g., 0.1% Formic Acid) ProtonatedSilanol Neutral Silanol (Si-OH) LowpH->ProtonatedSilanol EndCapping End-Capped Column BlockedSilanol Blocked Silanol EndCapping->BlockedSilanol CompetingBase Competing Base (e.g., Triethylamine) ShieldedSilanol Shielded Silanol CompetingBase->ShieldedSilanol SymmetricalPeak Symmetrical Peak ProtonatedSilanol->SymmetricalPeak BlockedSilanol->SymmetricalPeak ShieldedSilanol->SymmetricalPeak

Caption: Chemical interactions causing peak tailing and corresponding solutions.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Aromatic Compound
Mobile Phase pHBuffer/AdditivePeak Asymmetry (As)Peak Shape
7.010 mM Phosphate2.5Severe Tailing
5.010 mM Acetate1.8Moderate Tailing
3.00.1% Formic Acid1.1Symmetrical
2.50.1% TFA1.0Highly Symmetrical

Note: Data is illustrative and will vary depending on the specific analyte and column.

Table 2: Impact of Mobile Phase Additives on Peak Tailing
Mobile Phase (pH 4.5)AdditivePeak Asymmetry (As)Mechanism of Improvement
Acetonitrile/WaterNone2.2-
Acetonitrile/Water25 mM Triethylamine (TEA)1.2Silanol Shielding
Acetonitrile/WaterIncreased Buffer Strength (50 mM)1.5Increased Ionic Strength

Note: Data is illustrative and will vary depending on the specific analyte and column.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

If column contamination is suspected to be the cause of peak tailing, a thorough flushing procedure can help restore performance.

Objective: To remove strongly retained contaminants from the HPLC column.

Materials:

  • HPLC grade solvents: Water, Isopropanol, Acetonitrile, Methanol

  • HPLC system

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Reverse the direction of flow through the column (check manufacturer's instructions to ensure the column can be back-flushed).[5]

  • Flush the column with at least 10-20 column volumes of each of the following solvents in sequence, at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column): a. Mobile phase without buffer salts (to remove buffers). b. 100% Water (to remove salts). c. 100% Isopropanol (for moderately non-polar and polar contaminants). d. 100% Acetonitrile or Methanol (for non-polar contaminants).

  • If returning to a reversed-phase mobile phase, flush again with Isopropanol before re-introducing the aqueous mobile phase to prevent solvent immiscibility issues.

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Reconnect the column to the detector and perform a test injection with a standard to evaluate peak shape.

Protocol 2: Diagnosing Sample Solvent Effects

Objective: To determine if the sample diluent is causing peak distortion.

Materials:

  • Analyte standard

  • Mobile phase components

  • A solvent weaker than the mobile phase (e.g., higher aqueous content)

Procedure:

  • Prepare two samples of your analyte at the same concentration: a. Sample A: Dissolved in your current sample solvent. b. Sample B: Dissolved in a solvent that is weaker than or the same strength as the initial mobile phase composition.[6][14][16] If possible, dissolve the sample directly in the mobile phase.[12]

  • Inject Sample A and record the chromatogram, noting the peak shape.

  • Inject Sample B and record the chromatogram.

  • Analysis:

    • If the peak in the chromatogram from Sample B is significantly more symmetrical than that from Sample A, the original sample solvent is likely too strong and is causing the peak tailing.[16]

    • To resolve this, either dilute the sample in a weaker solvent or perform a solvent exchange step after sample preparation.[16]

References

Technical Support Center: Efficient Synthesis of 4,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the efficient synthesis of 4,4'-dimethylbiphenyl. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to support your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Low or No Product Yield

Question: My reaction has resulted in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may have decomposed or was not activated properly. Palladium (II) precursors require reduction to the active Palladium (0) species.[1]

    • Solution:

      • Use a fresh batch of catalyst.

      • Consider using a pre-catalyst that is more stable and easily activated.

      • Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[2]

  • Poor Reagent Quality:

    • Cause: The purity of the starting materials, especially the organoboron reagent in Suzuki-Miyaura coupling, is critical. Boronic acids can undergo protodeboronation.[2]

    • Solution:

      • Use freshly purchased or purified reagents.

      • Consider using more stable boronic esters (e.g., pinacol esters) in place of boronic acids.[2]

      • Ensure solvents are anhydrous and properly degassed.

  • Suboptimal Reaction Conditions:

    • Cause: The temperature, reaction time, or choice of base and solvent may not be optimal for the specific substrates and catalyst system.

    • Solution:

      • Screen different bases. The choice of base is crucial for the transmetalation step in Suzuki coupling.[3]

      • Vary the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to decomposition.

      • Optimize the solvent system. A mixture of an organic solvent and water is often effective for Suzuki couplings.[1]

  • Inefficient Stirring:

    • Cause: In heterogeneous reactions, inefficient stirring can lead to poor mixing of reagents and catalyst, resulting in low conversion.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

Formation of Byproducts

Question: I am observing significant amounts of byproducts in my reaction mixture. How can I minimize their formation?

Answer: Byproduct formation is a common challenge. The most prevalent byproducts in the synthesis of this compound are homocoupled products.

Primary Byproduct: Homocoupling

  • Cause: Homocoupling is the self-coupling of the starting materials (e.g., two molecules of the organoboron reagent or two molecules of the aryl halide). This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[1]

  • Solution:

    • Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

    • Use of a Pd(0) Source: Start with a Pd(0) catalyst precursor to avoid the initial reduction step that can sometimes be associated with homocoupling.

    • Optimize Reaction Stoichiometry: Using a slight excess of the boronic acid reagent can sometimes help to suppress the homocoupling of the aryl halide.

Frequently Asked Questions (FAQs)

Q1: Which catalytic method is generally preferred for the synthesis of this compound?

A1: The Suzuki-Miyaura coupling is often the preferred method due to its high functional group tolerance, generally high yields, and the commercial availability of a wide range of boronic acids.[4][5] However, the Ullmann homocoupling can be a viable alternative, especially for large-scale synthesis from a single aryl halide precursor.[6][7] For a more sustainable approach, the synthesis from bio-derived 2-methylfuran presents a promising green alternative.[2][8]

Q2: How does the choice of ligand affect the Suzuki-Miyaura coupling reaction?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Nolan groups, are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times, especially with less reactive aryl chlorides.[1]

Q3: Can I run the Suzuki-Miyaura reaction without a ligand?

A3: While many Suzuki-Miyaura couplings employ phosphine ligands, "ligandless" conditions using a simple palladium salt like Pd(OAc)₂ have been developed. In these cases, the solvent or other species in the reaction mixture may act as weak ligands. These conditions can be advantageous as they avoid side reactions associated with phosphine ligands.

Q4: What is the role of the base in the Suzuki-Miyaura coupling?

A4: The base is essential for the activation of the organoboron compound. It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex.[3] The choice and strength of the base can significantly impact the reaction rate and yield.

Q5: Are there any "green" considerations when choosing a catalyst system?

A5: Yes. For a greener synthesis, consider using:

  • Catalysts based on more abundant and less toxic metals (though palladium remains highly effective).

  • Heterogeneous catalysts that can be easily recovered and recycled.

  • Aqueous solvent systems to reduce the use of volatile organic compounds.[9]

  • The renewable synthesis route from 2-methylfuran, which avoids the use of petroleum-based starting materials.[2][8]

Data Presentation

The following tables summarize quantitative data for different catalytic systems used in the synthesis of this compound, allowing for easy comparison.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

Catalyst SystemAryl HalideOrganoboron ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-Bromotoluene4-Tolylboronic acidNa₂CO₃Toluene/EtOH/H₂OReflux1285[10]
Pd(OAc)₂ / SPhos4-Chlorotoluene4-Tolylboronic acidK₃PO₄1,4-Dioxane100492[11]
Pd/C4-Bromotoluene4-Tolylboronic acidK₂CO₃EtOH/H₂O80295[9]
Pd(dppf)Cl₂4-Iodotoluene4-Tolylboronic acidCs₂CO₃DMF90698[12]

Table 2: Ullmann Homocoupling for the Synthesis of this compound

CatalystAryl HalideReducing Agent/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Copper powder4-Iodotoluene-DMF1502465[13]
Pd(OAc)₂4-BromotolueneHydrazine hydrateEtOHRT1288[14]
Pd⁰-PS4-BromotolueneMethanolMethanol802485[15]
Cu₂O4-Bromotoluene2-(ethylamino)ethanol2-(ethylamino)ethanol1202075.6 (conversion)[15]

Table 3: Renewable Synthesis of this compound from 2-Methylfuran

StepCatalystReactantsSolventTemp. (°C)PressureTime (h)Yield (%)Reference
1. Oxidative CouplingPd(OAc)₂ / TFA2-Methylfuran, O₂TFA677 bar O₂1.577.5 (DMBF)[8]
2. Diels-Alder/DehydrationP-SiO₂DMBF, Ethylene-25034 bar C₂H₄4883 (DMBP)[2][16]

DMBF: 5,5'-dimethyl-2,2'-bifuran

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromotoluene and 4-Tolylboronic Acid

Materials:

  • 4-Bromotoluene

  • 4-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 eq), 4-tolylboronic acid (1.2 eq), and finely powdered potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and add them to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Ullmann Homocoupling of 4-Bromotoluene

Materials:

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromotoluene (1.0 eq) in ethanol.

  • Catalyst and Reducing Agent Addition: Add Pd(OAc)₂ (1 mol%) to the solution, followed by the dropwise addition of hydrazine hydrate (2.0 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated palladium catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Protocol 3: Renewable Synthesis of this compound from 2-Methylfuran

This is a two-step process.

Step 1: Oxidative Coupling of 2-Methylfuran to 5,5'-Dimethyl-2,2'-bifuran (DMBF)

Materials:

  • 2-Methylfuran (MF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Trifluoroacetic acid (TFA)

  • High-pressure reactor

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine 2-methylfuran, trifluoroacetic acid, and Pd(OAc)₂.

  • Reaction Conditions: Pressurize the reactor with oxygen (7 bar) and heat to 67 °C for 1.5 hours with vigorous stirring.[8]

  • Work-up and Purification: After cooling and depressurizing the reactor, the DMBF intermediate can be isolated and purified using standard techniques such as column chromatography.

Step 2: Diels-Alder/Dehydration of DMBF to this compound (DMBP)

Materials:

  • 5,5'-Dimethyl-2,2'-bifuran (DMBF)

  • Phosphoric acid on silica (P-SiO₂) catalyst

  • Ethylene gas

  • High-pressure reactor

Procedure:

  • Reaction Setup: Charge the high-pressure reactor with DMBF and the P-SiO₂ catalyst.

  • Reaction Conditions: Pressurize the reactor with ethylene (34 bar) and heat to 250 °C for 48 hours with stirring.[2][16]

  • Work-up and Purification: After cooling and venting the reactor, the product mixture is recovered. The this compound can be purified from the catalyst and any byproducts by filtration and subsequent recrystallization or column chromatography.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and troubleshooting logic.

Experimental_Workflow_Suzuki_Coupling Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reaction Setup: - Add Aryl Halide, Boronic Acid, and Base to Schlenk Flask B 2. Create Inert Atmosphere: - Purge flask with Argon/Nitrogen A->B C 3. Catalyst Addition: - Add Palladium Catalyst and Ligand B->C D 4. Solvent Addition: - Add degassed solvent C->D E 5. Reaction: - Heat to desired temperature with vigorous stirring D->E F 6. Monitoring: - Track progress with TLC/GC-MS E->F G 7. Work-up: - Cool, dilute, and perform aqueous wash F->G Reaction Complete H 8. Purification: - Dry organic layer and purify by chromatography/recrystallization G->H I Pure this compound H->I

Experimental Workflow for Suzuki-Miyaura Coupling

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield Start Low or No Yield Observed CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckReagents Are the Reagents Pure and Stable? Start->CheckReagents CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions Sol_Catalyst_Fresh Solution: - Use fresh catalyst - Ensure inert atmosphere CheckCatalyst->Sol_Catalyst_Fresh Potential Cause: Catalyst Deactivation Sol_Reagents_Pure Solution: - Use pure/fresh reagents - Use boronic esters CheckReagents->Sol_Reagents_Pure Potential Cause: Reagent Decomposition Sol_Conditions_Screen Solution: - Screen bases and solvents - Optimize temperature and time CheckConditions->Sol_Conditions_Screen Potential Cause: Suboptimal Conditions

Troubleshooting Logic for Low Yield

References

Technical Support Center: Temperature Control in the Synthesis and Polymerization of 4,4'-Dimethylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Dimethylbiphenyl (DMBP) and its derivatives in polymerization processes. The focus is on managing temperature control during the synthesis of polymer precursors from DMBP and their subsequent polymerization, typically into aromatic polyesters or polyamides.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Problem Potential Causes Solutions
1. Low Yield or Incomplete Conversion During DMBP Oxidation to Biphenyl-4,4'-dicarboxylic Acid (BPDA) - Insufficient Reaction Temperature: The oxidation of DMBP requires high temperatures to proceed efficiently.[1][2] - Poor Oxygen Mass Transfer: Inadequate mixing or low oxygen pressure can limit the reaction rate. - Catalyst Deactivation: The Co/Mn/Br catalyst system may lose activity if conditions are not optimal.- Optimize Temperature: Ensure the reaction temperature is maintained within the optimal range for the specific catalyst system and solvent used. For instance, feeding molten DMBP at 140°C can be effective.[1] - Improve Agitation & Oxygen Supply: Use vigorous mechanical stirring and ensure a continuous, sufficient supply of oxygen. Co-feeding oxygen with the reactant can prevent oxygen starvation.[1] - Monitor Catalyst Health: Ensure the correct catalyst concentrations are used and that no contaminants are present that could poison the catalyst.
2. Polymer Degradation or Discoloration During Polycondensation - Excessive Polymerization Temperature: High temperatures, while often necessary for polycondensation, can lead to thermal degradation of the polymer backbone, especially in aromatic polyesters.[3][4] - Prolonged Reaction Time at High Temperature: Holding the reaction at a high temperature for too long can cause side reactions and chain scission. - Presence of Oxygen: Residual oxygen at high temperatures can cause oxidative degradation.- Precise Temperature Control: Carefully control the polymerization temperature. For some poly(phenylene sulfide sulfone) syntheses, the optimal temperature was found to be 200°C, with higher temperatures leading to degradation.[5] - Staged Temperature Profile: Use a staged temperature profile. Start at a lower temperature for the initial esterification or amidation and gradually increase to a higher temperature under vacuum to drive the reaction to completion and remove byproducts.[6] - Inert Atmosphere: Ensure the polymerization is conducted under a nitrogen or argon atmosphere to prevent oxidation.[7]
3. Gel Formation During Polyester Synthesis - Side Reactions from High Temperatures: At elevated temperatures, side reactions such as etherification of diol monomers or cross-linking reactions (like the Ordelt reaction with unsaturated monomers) can occur, leading to the formation of an insoluble gel.[8] - Imbalanced Stoichiometry: Loss of volatile monomers (e.g., diols) at high temperature and vacuum can lead to an imbalance in stoichiometry, favoring side reactions.[9]- Use of Appropriate Catalysts: Select catalysts that are less likely to promote side reactions. For instance, some Brønsted acids can be inadequate for diols prone to etherification.[8] - Optimize Temperature and Time: Lower the reaction temperature or reduce the time spent at the highest temperature to minimize side reactions. - Monomer Stoichiometry Control: Use a slight excess of the more volatile monomer to compensate for losses during polymerization.[9]
4. Low Molecular Weight of the Final Polymer - Insufficient Polymerization Temperature or Time: The reaction may not have proceeded to a high enough conversion to achieve high molecular weight. - Premature Polymer Precipitation: If the polymer is not soluble in the reaction medium, it may precipitate before high molecular weight is achieved.[10] - Inefficient Removal of Byproducts: Byproducts of condensation (e.g., water, methanol) must be efficiently removed to drive the equilibrium towards polymer formation.[9]- Optimize Reaction Conditions: Increase the final polymerization temperature and/or time under high vacuum. For poly(phenylene sulfide sulfone), increasing the temperature from 160°C to 200°C resulted in a higher molecular weight.[5] - Solvent Selection: Use a solvent that keeps the polymer in solution throughout the reaction. For low-temperature solution polycondensation, solvents like N-methylpyrrolidone with salts are used.[7] - High Vacuum Application: Apply a high vacuum during the final stages of melt or solution polycondensation to effectively remove volatile byproducts.[6][9]

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for the oxidation of this compound (DMBP) to Biphenyl-4,4'-dicarboxylic acid (BPDA)?

A1: The oxidation of DMBP to BPDA is typically carried out under high-temperature and high-pressure conditions. A scalable process has been demonstrated using Mid-Century (MC) process conditions where solid DMBP is melted externally at 140°C and then co-fed into the reactor.[1] This high temperature is necessary to achieve a reasonable reaction rate and to keep the starting material in a liquid state for continuous processing.

Q2: How does temperature affect the molecular weight of polyesters derived from biphenyl monomers?

A2: Temperature has a significant, but complex, effect on molecular weight. Initially, increasing the temperature generally increases the reaction rate, leading to a higher molecular weight for a given reaction time. However, excessively high temperatures can initiate degradation reactions, which lead to chain scission and a decrease in molecular weight.[5] For example, in one study on polyester synthesis, a higher temperature of 240°C resulted in a lower molecular weight polymer compared to 220°C, likely due to the thermal instability of the ester linkages under high vacuum.[6] Therefore, an optimal temperature must be found that balances reaction kinetics with polymer stability.

Q3: Can polyesterification using biphenyl dicarboxylic acids be performed at lower temperatures?

A3: Yes, low-temperature polycondensation methods exist. While melt polycondensation is common and requires high temperatures (>200°C), solution polycondensation can be carried out at much lower temperatures. For instance, methods using strong Brønsted acids as catalysts have been shown to work at temperatures below 100°C.[11] Room temperature polyesterification is also possible using activating agents like carbodiimides in solution, which avoids the need for high heat altogether.[12][13][14]

Q4: What are the signs of thermal degradation during my polymerization, and how can I confirm it?

A4: Visual signs of thermal degradation include a darkening of the reaction mixture (e.g., turning from colorless or pale yellow to brown or black) and an increase in viscosity followed by an unexpected decrease. To confirm degradation, you can use techniques like Thermogravimetric Analysis (TGA) to determine the onset temperature of weight loss for your polymer.[3][4][15] Gel Permeation Chromatography (GPC) can also be used to analyze the molecular weight distribution; a broadening of the distribution or the appearance of a low-molecular-weight shoulder can indicate chain scission.

Q5: Are there any specific temperature control strategies for scaling up these polymerization reactions?

A5: Yes, scaling up exothermic or high-temperature reactions requires careful consideration of heat management. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. For the synthesis of DMBP, which can involve rapid exotherms, internal reactor cooling paired with a PID-controlled heating element can provide improved temperature control.[16] For polymerization, ensuring uniform heating and efficient stirring is crucial to avoid localized hot spots that can lead to degradation or side reactions.

Quantitative Data Summary

The following table summarizes key temperature-related parameters found in the literature for the synthesis and polymerization of DMBP derivatives.

Process Monomers/Reactants Temperature Range (°C) Catalyst/Method Key Findings/Notes
DMBP Synthesis 2-methylfuran, Ethylene180 - 250°CLa(OTf)₃Higher temperature (250°C) was required for complete conversion at a larger scale.[16]
DMBP Oxidation This compound (DMBP), O₂Feed at 140°CCo/Mn/Br (Mid-Century Process)Melting DMBP before feeding allows for continuous, safe operation.[1]
Polyamide Synthesis p-phenylenediamine, terephthaloyl chloride-5 to 80°CLow-temperature solution polycondensationCareful temperature control is crucial for achieving high molecular weight.[7]
Polyester Synthesis (Melt) Adipic acid, 1,4-butanediol~190°CH₃PO₄/H₂SO₄Temperature must be above the melting point of monomers but low enough to avoid degradation.[9]
Polyester Synthesis (Melt) Isosorbide, Succinic acid220 - 240°CBuSnOOHA lower polycondensation temperature (220°C vs 240°C) yielded higher molecular weight.[6]
Poly(phenylene sulfide sulfone) Synthesis DCDPS/DFDPS, Na₂S160 - 220°CAromatic Nucleophilic SubstitutionMolecular weight peaked at 200°C; higher temperatures caused degradation.[5]

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

This protocol describes a general methodology for the synthesis of an aromatic-aliphatic polyester via melt polycondensation using dimethyl biphenyl-4,4'-dicarboxylate (BPDC) and an aliphatic diol (e.g., 1,4-butanediol).

Materials:

  • Dimethyl biphenyl-4,4'-dicarboxylate (BPDC)

  • 1,4-butanediol (BDO)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate, Titanium(IV) isopropoxide)

  • Nitrogen or Argon gas supply

  • High-vacuum pump

Procedure:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a condenser and a collection flask.

  • Charging Monomers: Charge the reactor with equimolar amounts of BPDC and BDO. A slight excess (1-5 mol%) of BDO can be added to compensate for its potential loss due to volatility.

  • Catalyst Addition: Add the catalyst to the monomer mixture (typically 0.05-0.1 mol% relative to the diacid ester).

  • Inerting the System: Purge the reactor with inert gas for 15-30 minutes to remove all oxygen. Maintain a slow, continuous flow of inert gas during the initial heating phase.

  • Ester Interchange (Stage 1):

    • Begin stirring and slowly heat the reactor to 180-200°C .

    • Methanol will begin to distill off as the transesterification reaction proceeds.

    • Maintain this temperature for 1-2 hours , or until approximately 80-90% of the theoretical amount of methanol has been collected.

  • Pre-Polycondensation (Stage 2):

    • Gradually increase the temperature to 210-230°C .

    • Simultaneously, slowly reduce the pressure inside the reactor over 30-60 minutes to approximately 10-20 mbar. This helps to remove the remaining methanol and some excess diol.

  • Polycondensation (Stage 3):

    • Increase the temperature to the final polymerization temperature, typically 240-260°C .

    • Apply a high vacuum (<1 mbar) to the system.

    • A significant increase in the viscosity of the melt will be observed. The stirrer speed may need to be adjusted.

    • Continue the reaction under these conditions for 2-4 hours . The reaction is considered complete when the desired melt viscosity (as indicated by the stirrer torque) is reached.

  • Cooling and Polymer Recovery:

    • Discontinue heating and break the vacuum by introducing inert gas into the reactor.

    • Extrude or pour the molten polymer from the reactor onto a cooling plate or into a suitable container under an inert atmosphere.

    • Allow the polymer to cool completely to room temperature before handling.

Visualizations

Troubleshooting_Workflow Start High-Temperature Polymerization Issue Check_Viscosity Observe Melt Viscosity? Start->Check_Viscosity Check_Color Polymer Discolored (Brown/Black)? Check_Viscosity->Check_Color Viscosity Low or Decreased Low_MW Final Polymer has Low Molecular Weight? Check_Viscosity->Low_MW Viscosity High (Normal) Gel_Formation Gel Formation Occurred? Check_Color->Gel_Formation No Degradation High Probability of Thermal Degradation Check_Color->Degradation Yes Gel_Formation->Low_MW No Side_Reactions High Probability of Cross-linking/Side Reactions Gel_Formation->Side_Reactions Yes Incomplete_Reaction Incomplete Polymerization Low_MW->Incomplete_Reaction Yes Good_Polymer Process Likely Successful Low_MW->Good_Polymer No Sol_Temp Reduce Max Temperature &/or Reaction Time Degradation->Sol_Temp Side_Reactions->Sol_Temp Sol_Catalyst Review Catalyst Choice (Lower Side Reactions) Side_Reactions->Sol_Catalyst Sol_Vacuum Increase Final Temp/Time & Improve Vacuum Incomplete_Reaction->Sol_Vacuum Heat_Management_Logic cluster_input Controllable Inputs cluster_process Reaction Processes cluster_output Polymer Properties Temp Reaction Temperature Poly_Rate Polymerization Rate Temp->Poly_Rate + Deg_Rate Degradation Rate Temp->Deg_Rate ++ (Exponential) Side_Reaction_Rate Side Reaction Rate Temp->Side_Reaction_Rate ++ Time Reaction Time Time->Poly_Rate + Time->Deg_Rate + Time->Side_Reaction_Rate + Catalyst Catalyst Choice Catalyst->Poly_Rate Modulates Catalyst->Side_Reaction_Rate Modulates MW Molecular Weight Poly_Rate->MW + Deg_Rate->MW - PDI Polydispersity Deg_Rate->PDI + Structure Defects / Gel Deg_Rate->Structure + Side_Reaction_Rate->PDI + Side_Reaction_Rate->Structure ++

References

Technical Support Center: Characterization of 4,4'-Dimethylbiphenyl Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of polymers derived from 4,4'-Dimethylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of these materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing polymers based on this compound?

A1: The main challenges stem from the rigid and planar structure of the biphenyl unit. This often leads to poor solubility in common organic solvents, high melting points, and a tendency to aggregate. These factors can complicate analysis by techniques such as Gel Permeation Chromatography (GPC/SEC), Nuclear Magnetic Resonance (NMR) spectroscopy, and sometimes even thermal analysis.

Q2: Why is my this compound polymer not dissolving in common solvents like THF or chloroform?

A2: The polymer backbone is likely very rigid, leading to strong intermolecular π-π stacking and crystalline domains. This high degree of order makes it difficult for solvent molecules to penetrate and solvate the polymer chains. Elevated temperatures or more aggressive, high-boiling point solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), or chlorinated aromatic solvents may be required for dissolution.

Q3: Can I use standard polystyrene calibrants for GPC/SEC analysis of my polymer?

A3: While polystyrene standards are commonly used, it is important to remember that GPC/SEC separates based on hydrodynamic volume, not directly on molecular weight.[1] Since this compound polymers have a much more rigid structure than flexible polystyrene chains, using a polystyrene calibration curve will likely provide only a relative, and potentially inaccurate, estimation of the molecular weight. For more accurate results, techniques incorporating a light scattering detector are recommended.[2]

Q4: What kind of thermal stability can I expect from these polymers?

A4: Polymers with rigid aromatic backbones, such as those containing biphenyl units, generally exhibit high thermal stability. Thermogravimetric analysis (TGA) often shows decomposition temperatures well above 400 °C.[3] The specific stability will depend on the other linkages and functional groups present in the polymer chain.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

Q: My GPC/SEC analysis is showing a very high-pressure reading and no peaks are eluting. What is the problem?

A: This is a common issue for poorly soluble polymers and can be caused by several factors.

  • Possible Cause 1: Polymer Precipitation. The polymer may be precipitating out of the mobile phase and blocking the column frits or the tubing.[4]

  • Solution:

    • Ensure the chosen mobile phase is a good solvent for your polymer, even at room temperature. You may need to use high-temperature GPC (HT-GPC) with a solvent like 1,2,4-trichlorobenzene at temperatures above 135 °C.[2]

    • Filter your sample solution through a compatible (e.g., PTFE) syringe filter immediately before injection to remove any undissolved particles.

    • If the column is blocked, try reversing the flow at a low flow rate with a strong solvent to dislodge the precipitate. Refer to the column manufacturer's instructions for cleaning procedures.[4]

  • Possible Cause 2: Sample Aggregation. The polymer chains may be aggregating in the solution, forming large particles that cannot effectively pass through the column.

  • Solution:

    • Try dissolving the sample at a higher temperature and for a longer duration.

    • Consider adding salts like lithium bromide (LiBr) to the mobile phase (e.g., in DMAc or NMP) to disrupt intermolecular interactions and prevent aggregation.

Issue 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The peaks in my ¹H NMR spectrum are very broad and poorly resolved. How can I improve the quality?

A: Peak broadening in NMR of polymers is often related to slow tumbling in solution (due to high molecular weight and rigidity) or aggregation.

  • Possible Cause 1: High Viscosity/Slow Tumbling. The polymer solution is too concentrated, leading to high viscosity and restricted molecular motion.

  • Solution:

    • Acquire the spectrum on a more dilute sample. This may require a longer acquisition time to achieve a good signal-to-noise ratio.

    • Increase the temperature of the NMR experiment. Higher temperatures reduce viscosity and increase the rate of molecular tumbling, leading to sharper peaks.

  • Possible Cause 2: Polymer Aggregation. Chains are clumping together, leading to a wide distribution of chemical environments.

  • Solution:

    • Use a better solvent. Deuterated solvents like DMSO-d₆ or tetrachloroethane-d₂ (TCE-d₂) at elevated temperatures can be effective for rigid polymers.

    • Add a small amount of a salt or a coordinating agent that can break up intermolecular interactions.

Issue 3: Thermal Analysis (DSC/TGA)

Q: My Differential Scanning Calorimetry (DSC) thermogram does not show a clear melting point (Tm) or glass transition (Tg).

A: The absence of clear transitions can be characteristic of highly rigid, semi-crystalline, or amorphous polymers.

  • Possible Cause 1: Extremely High Tg or Tm. The glass transition or melting point may be above the temperature range of your experiment, or the polymer may decompose before melting.

  • Solution:

    • Run a TGA analysis first to determine the decomposition temperature. Ensure your DSC scan stays well below this temperature.

    • If possible, extend the DSC temperature range. For very high-temperature transitions, specialized equipment may be necessary.

  • Possible Cause 2: Broad Transition. The glass transition for rigid polymers can be very broad and subtle, making it difficult to detect.

  • Solution:

    • Increase the heating and cooling rates (e.g., to 20 °C/min) to enhance the heat flow signal associated with the transition.

    • Analyze the second heating scan to erase the sample's prior thermal history, which often provides a clearer Tg.

  • Possible Cause 3: High Crystallinity. If the polymer is highly crystalline, the glass transition may be suppressed or too weak to observe.

  • Solution:

    • Try to prepare an amorphous sample by rapidly quenching it from a molten state (if it melts before decomposing) and then re-running the DSC analysis.

Data Presentation

Table 1: Properties of this compound Monomer

This table summarizes key properties of the monomer unit, which influence the final polymer characteristics.

PropertyValueReference
Chemical Formula C₁₄H₁₄[5][6]
Molecular Weight 182.26 g/mol [5][6]
Melting Point 118-120 °C[7]
Boiling Point 295 °C[7]
¹H NMR (CDCl₃, δ) 7.47 (d, 4H), 7.22 (d, 4H), 2.37 (s, 6H)[8][9]
Solubility Insoluble in water[7]
Table 2: Typical GPC/SEC Troubleshooting Parameters

This table provides a starting point for troubleshooting GPC/SEC issues.

SymptomPossible CauseRecommended Action
High System Pressure Column/frit blockageReverse-flush column with strong solvent; check for sample precipitation.
No Eluting Peaks Sample adsorption or precipitationUse a stronger mobile phase; add salt (e.g., LiBr); increase temperature.
Broad or Tailing Peaks Secondary interactions with columnAdd modifiers to the mobile phase; use a different column chemistry.
Inconsistent Results Sample degradation or aggregationUse fresh solutions; ensure complete dissolution before injection.[2]

Experimental Protocols

Protocol 1: GPC/SEC Analysis for Poorly Soluble Polymers
  • Solvent Selection: Choose a mobile phase in which the polymer is fully soluble. For this compound polymers, consider NMP or DMAc, potentially with 0.05 M LiBr, at a temperature of 50-80 °C. For very resistant polymers, high-temperature GPC with 1,2,4-trichlorobenzene at >135 °C may be necessary.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the polymer into a vial.

    • Add 1 mL of the mobile phase.

    • Heat the vial with stirring (e.g., at 80 °C) for several hours or overnight until the polymer is fully dissolved.

    • Cool the solution to the analysis temperature.

    • Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter directly into an autosampler vial.

  • Instrumentation Conditions:

    • Pump: Set the flow rate to 1.0 mL/min.

    • Columns: Use a set of columns appropriate for the solvent and temperature (e.g., polar-modified styrene-divinylbenzene columns for NMP/DMAc).

    • Column Oven: Maintain a constant temperature (e.g., 80 °C) to ensure polymer solubility and reproducible results.

    • Detector: Use a Refractive Index (RI) detector. For accurate molecular weight, a multi-angle light scattering (MALS) detector is highly recommended.

  • Analysis: Inject the sample and collect the data. Calculate the molecular weight distribution relative to standards (e.g., polystyrene) or determine the absolute molecular weight if using a MALS detector.

Protocol 2: High-Temperature NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent with a high boiling point, such as DMSO-d₆ (b.p. 189 °C) or 1,1,2,2-tetrachloroethane-d₂ (b.p. 146 °C).

  • Sample Preparation:

    • Dissolve 5-10 mg of the polymer in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

    • If dissolution is slow, the sample can be gently heated in a sand bath or heating block.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample temperature to equilibrate. Start at a moderately elevated temperature (e.g., 80 °C) and increase if peak broadening persists.

    • Tune and shim the probe at the desired temperature.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Due to the potential for broad signals, a longer relaxation delay (D1) may be necessary for quantitative analysis.

    • Process the spectrum (Fourier transform, phase correction, baseline correction) to obtain the final result.

Visualizations

Diagrams of Experimental Workflows

GPC_Troubleshooting_Workflow cluster_start Start: GPC/SEC Problem cluster_check Initial Checks cluster_solution Corrective Actions cluster_end Resolution start High Pressure or No Peak Elution check_dissolution Is polymer fully dissolved in mobile phase? start->check_dissolution check_filtration Was sample filtered before injection? check_dissolution->check_filtration Yes improve_solubility Action: Use stronger solvent, increase temperature, or add salt (LiBr). check_dissolution->improve_solubility No filter_sample Action: Filter sample with PTFE syringe filter. check_filtration->filter_sample No check_column Problem Persists: Check for column blockage. check_filtration->check_column Yes improve_solubility->check_filtration filter_sample->check_column success Successful Analysis check_column->success

Caption: Troubleshooting workflow for common GPC/SEC issues.

Polymer_Characterization_Flow cluster_synthesis Material cluster_primary Primary Characterization cluster_secondary Molecular Weight & Thermal Properties cluster_analysis Data Analysis synthesis Polymer Synthesis solubility Solubility Testing synthesis->solubility nmr NMR Spectroscopy (Structure Confirmation) solubility->nmr gpc GPC/SEC (Molecular Weight) nmr->gpc tga TGA (Thermal Stability) gpc->tga dsc DSC (Tg, Tm) tga->dsc data_analysis Structure-Property Relationship Analysis dsc->data_analysis

Caption: General workflow for polymer characterization.

References

Technical Support Center: Enhancing the Solubility of 4,4'-Dimethylbiphenyl for Reaction Setup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 4,4'-dimethylbiphenyl in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during reaction setup.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a nonpolar aromatic hydrocarbon. Following the principle of "like dissolves like," it is insoluble in water and other polar solvents. It exhibits solubility in nonpolar organic solvents such as ether, acetone, benzene, and carbon disulfide.[1] However, its solubility can be limited in some common laboratory solvents at room temperature, often requiring optimization for reaction setups.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent at room temperature. What are my options?

A2: Incomplete dissolution is a common issue. Several strategies can be employed to enhance solubility:

  • Heating: Gently heating the solvent system can significantly increase the solubility of this compound.

  • Co-solvency: Introducing a co-solvent in which the compound is more soluble can improve the overall solvent power of the system.

  • Particle Size Reduction: Decreasing the particle size of the solid increases the surface area available for solvation, which can lead to faster and more complete dissolution.

  • Use of Surfactants: In certain reaction systems, particularly those involving aqueous phases, surfactants can be used to create micelles that encapsulate the nonpolar compound and facilitate its dispersion.

Q3: My reaction is not proceeding as expected, and I suspect poor solubility is the cause. How can I confirm this?

A3: Visual inspection is the first step. If you observe solid particles in your reaction flask, solubility is likely an issue. If the solution appears cloudy or heterogeneous, this can also indicate poor solubility. For reactions that appear homogeneous, taking a small, filtered aliquot of the reaction mixture and analyzing it (e.g., by TLC or LC-MS) can help determine the concentration of the dissolved starting material. If the concentration is significantly lower than expected, solubility is a limiting factor.

Q4: Can I use the solubility data for a similar compound, like biphenyl, to estimate the solubility of this compound?

A4: Yes, while not exact, the solubility data for structurally similar nonpolar compounds like biphenyl can provide a useful starting point for solvent selection. Biphenyl is known to be soluble in organic solvents such as alcohol, ether, benzene, methanol, carbon tetrachloride, and carbon disulfide.[2][3] Given the structural similarity, solvents that are effective for biphenyl are likely to be good candidates for dissolving this compound.

Troubleshooting Guides

Issue: this compound precipitates out of solution during the reaction.

Possible Causes:

  • Temperature fluctuations: The reaction temperature may have dropped, decreasing the solubility of the compound.

  • Change in solvent composition: The polarity of the solvent system may have changed during the reaction (e.g., due to the formation of a more polar product or consumption of a nonpolar reactant), causing the starting material to precipitate.[4]

  • Reaction concentration is too high: The concentration of this compound may be too close to its saturation point at the reaction temperature.

Solutions:

  • Maintain consistent heating: Ensure the reaction is maintained at a constant temperature where this compound remains soluble.

  • Utilize a co-solvent system: Employ a mixture of solvents to maintain solubility throughout the reaction. See the co-solvency protocol below.

  • Adjust the reaction concentration: If possible, run the reaction at a slightly lower concentration to provide a larger solubility margin.

Issue: The reaction is sluggish or does not go to completion, even with heating.

Possible Causes:

  • Insufficient dissolved reactant: Even with heating, the concentration of dissolved this compound may be too low for an efficient reaction rate.

  • Mass transfer limitations: If the solid is not finely dispersed, the rate of dissolution may be slower than the rate of reaction, limiting the overall reaction speed.

Solutions:

  • Increase solvent volume: Using a larger volume of solvent can help to dissolve more of the starting material.

  • Improve agitation: Vigorous stirring can enhance the rate of dissolution by breaking up solid aggregates and increasing the contact between the solid and the solvent.

  • Reduce particle size: Grinding the this compound into a fine powder before adding it to the reaction can significantly increase its dissolution rate.[1][5] See the particle size reduction protocol below.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds.

CompoundWaterEthanolEtherAcetoneBenzeneCarbon Disulfide
This compound Insoluble[1][6]SolubleSoluble[1]Soluble[1]Soluble[1]Soluble
Biphenyl (for comparison) Very slightly solubleSoluble[2][3]Soluble[2]SolubleVery Soluble[2]Very Soluble[2]
Toluene (for comparison) Immiscible[7]Miscible[7]Miscible[7]Miscible[7]Miscible[7]Miscible[7]

Note: "Soluble" and "Insoluble" are qualitative terms. The actual solubility can vary with temperature and the specific grade of the solvent.

Experimental Protocols

Protocol 1: Enhancing Solubility using a Co-solvent System

This protocol provides a general method for identifying an effective co-solvent system for a reaction involving this compound.

Objective: To find a solvent mixture that dissolves this compound at the desired reaction temperature.

Materials:

  • This compound

  • Primary reaction solvent (e.g., a solvent required by the reaction chemistry but in which the starting material has low solubility)

  • A selection of co-solvents with good solubility for nonpolar compounds (e.g., toluene, THF, dichloromethane, dioxane)

  • Small vials or test tubes

  • Stirring apparatus (e.g., magnetic stir plate and stir bars)

  • Heating apparatus (e.g., hot plate, oil bath)

Procedure:

  • Initial Solubility Test: In a small vial, add a known amount of this compound to a measured volume of the primary reaction solvent to mimic the reaction concentration. Stir at room temperature and observe for dissolution.

  • Co-solvent Screening: If the compound does not dissolve, add a co-solvent dropwise while stirring. Continue adding the co-solvent until the solid dissolves completely. Record the approximate ratio of the primary solvent to the co-solvent.

  • Temperature Effect: If a co-solvent alone is not effective, gently heat the mixture while stirring. Observe the temperature at which the solid dissolves.

  • Optimization: Repeat the process with different co-solvents to identify the one that provides the best solubility at the lowest possible temperature and with the smallest required volume.

  • Reaction Scale-up: Once an effective co-solvent system is identified, use the determined solvent ratio for the actual reaction setup.

Protocol 2: Particle Size Reduction via Recrystallization

This protocol describes how to reduce the particle size of this compound to improve its dissolution rate.

Objective: To produce finer particles of this compound with increased surface area.

Materials:

  • Impure or large-crystal this compound

  • A suitable recrystallization solvent (one in which the compound is highly soluble when hot and poorly soluble when cold, e.g., ethanol, isopropanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the this compound in a minimal amount of the hot recrystallization solvent.[8][9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To promote the formation of small crystals, you can then cool the flask in an ice bath with rapid stirring.[9]

  • Isolation: Collect the resulting fine crystals by vacuum filtration.[8][9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The resulting fine powder will have a larger surface area and should dissolve more readily in the reaction solvent.

Mandatory Visualization

Solubility_Troubleshooting_Workflow Solubility Enhancement Workflow for this compound start Start: Dissolve this compound in Reaction Solvent is_dissolved Is it completely dissolved? start->is_dissolved proceed Proceed with Reaction is_dissolved->proceed Yes troubleshoot Initiate Solubility Enhancement is_dissolved->troubleshoot No heating Option 1: Apply Gentle Heating (e.g., 40-60°C) troubleshoot->heating cosolvent Option 2: Add a Co-solvent (e.g., Toluene, THF) troubleshoot->cosolvent particle_size Option 3: Reduce Particle Size (e.g., Grinding, Recrystallization) troubleshoot->particle_size is_dissolved2 Is it dissolved now? heating->is_dissolved2 is_dissolved3 Is it dissolved now? cosolvent->is_dissolved3 is_dissolved4 Is it dissolved now? particle_size->is_dissolved4 is_dissolved2->proceed Yes combine_methods Combine Methods (e.g., Heating + Co-solvent) is_dissolved2->combine_methods No is_dissolved3->proceed Yes is_dissolved3->combine_methods No is_dissolved4->proceed Yes is_dissolved4->combine_methods No combine_methods->start Re-evaluate System

Caption: A decision-making workflow for enhancing the solubility of this compound.

References

Validation & Comparative

A Comparative Guide to 4,4'-Dimethylbiphenyl and 3,3'-Dimethylbiphenyl as Polymer Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric structure of biphenyl-based monomers significantly influences the properties of the resulting polymers, impacting their processability, thermal stability, and mechanical performance. This guide provides an objective comparison of polymers derived from 4,4'-Dimethylbiphenyl and 3,3'-Dimethylbiphenyl, offering insights into their suitability for various high-performance applications. The direct polymerization of these dimethylbiphenyls is not the common synthetic route. Instead, they are typically functionalized into derivatives such as diaminobiphenyls or biphenyltetracarboxylic dianhydrides prior to polymerization. This comparison, therefore, focuses on the properties of polymers synthesized from these respective functionalized isomers.

Influence of Isomeric Structure on Polymer Properties

The substitution pattern on the biphenyl backbone dictates the geometry and rotational freedom of the resulting polymer chains. Polymers derived from the linear, para-substituted 4,4'-isomer tend to exhibit higher packing efficiency, leading to enhanced crystallinity and thermal stability. In contrast, the meta-linkage in the 3,3'-isomer introduces a kink in the polymer backbone, disrupting chain packing and often resulting in amorphous polymers with improved solubility.

Comparative Data of Derived Polymers

To illustrate the impact of the isomeric backbone, this section compares the properties of polyimides and polyamides derived from functionalized versions of 4,4'- and 3,3'-dimethylbiphenyl.

Polyamides Derived from Diaminobiphenyl Isomers

Polyamides synthesized from 3,3'-diaminobiphenyl generally exhibit better solubility compared to their counterparts made from the 4,4'-isomer (benzidine). While the thermal stability, as measured by thermogravimetry, is often comparable, the glass transition temperatures (Tg) of polymers from the 3,3'-isomer are typically lower by approximately 40°C. Despite the increased flexibility, amorphous films cast from 3,3'-diaminobiphenyl-based polyamides demonstrate excellent mechanical properties, comparable to conventional aromatic polyamides.[1]

Table 1: Comparison of Polyamide Properties Derived from Diaminobiphenyl Isomers

PropertyPolyamide from 4,4'-Diaminobiphenyl (Benzidine)Polyamide from 3,3'-Diaminobiphenyl
Solubility Generally poor in organic solventsGood solubility in organic solvents[1]
Glass Transition Temp. (Tg) HigherLower by ~40°C[1]
Thermal Stability (TGA) HighComparable to 4,4'-isomer[1]
Mechanical Properties ExcellentExcellent[1]
Polyimides Derived from Biphenyltetracarboxylic Dianhydride Isomers

A comparison of polyimides derived from 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA), a derivative of this compound, and its asymmetrical isomer 2,3',3,4'-biphenyltetracarboxylic dianhydride (a-BPDA) reveals significant differences in polymer properties. Polyimide films from s-BPDA and p-phenylenediamine (PPD) exhibit the highest tensile modulus and the lowest coefficient of thermal expansion (CTE) due to their rod-like backbone and in-plane orientation.[2] In contrast, polyimides based on a-BPDA tend to have higher glass transition temperatures and are less colored.[3][4] The mechanical properties of a-BPDA-based polyimides are generally inferior to those derived from s-BPDA.[4]

Table 2: Comparison of Polyimide Film Properties from BPDA Isomers and p-Phenylenediamine

Propertys-BPDA/PPD Polyimidea-BPDA/PPD Polyimide
Tensile Modulus Highest[2]Lower[2]
Coefficient of Thermal Expansion (CTE) Lowest[2]Higher
Glass Transition Temperature (Tg) HighHigher than s-BPDA/PPD[2]
Color Deeper color[2]Less color[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis of high-performance polymers. Below are representative protocols for the synthesis of polyamides and polyimides from biphenyl-based monomers.

Synthesis of Polyamides by Direct Polycondensation

A common method for synthesizing polyamides is the Yamazaki phosphorylation reaction.

Protocol:

  • In a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the aromatic diamine (e.g., 3,3'-diaminobiphenyl) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Add an equimolar amount of the aromatic dicarboxylic acid (e.g., terephthalic acid).

  • Add triphenyl phosphite (TPP) and pyridine as condensing agents.

  • Heat the reaction mixture, typically to around 100-120°C, and maintain for several hours until a viscous solution is formed.

  • Precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum.

Novel aromatic aliphatic polyamides have been synthesized with inherent viscosities in the range of 0.52–0.96 dL/g, glass transition temperatures between 210°C and 261°C, and 10% weight loss temperatures of 620 to 710°C in a nitrogen atmosphere.[5]

Synthesis of Polyimides via a Two-Step Polycondensation

Polyimides are often prepared through a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration.

Protocol:

  • Poly(amic acid) Formation:

    • In a dry reaction flask under a nitrogen atmosphere, dissolve the aromatic diamine (e.g., 2,2'-dimethyl-4,4'-diaminobiphenyl) in a dry polar aprotic solvent like N,N-dimethylacetamide (DMAc).

    • Slowly add an equimolar amount of the aromatic tetracarboxylic dianhydride (e.g., s-BPDA) in portions to the stirred solution at room temperature.

    • Continue stirring for several hours to form a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate to form a film. Heat the film in a stepwise manner, for example, at 100°C, 200°C, and finally at 300-350°C for 1 hour at each temperature to effect cyclodehydration to the polyimide.

    • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and pyridine. Stir the mixture at room temperature or with gentle heating to induce cyclization. Precipitate, filter, wash, and dry the resulting polyimide powder.

Polyimides synthesized from BPDA and 2,2'-dimethyl-4,4'-diaminobiphenyl have shown excellent mechanical properties and outstanding thermal and thermo-oxidative stability.[6]

Visualizing the Structural Impact

The difference in the polymer backbone conformation arising from the 4,4' and 3,3' linkages can be visualized to understand its effect on polymer properties.

G cluster_44 Polymer from this compound Derivative cluster_33 Polymer from 3,3'-Dimethylbiphenyl Derivative 44_1 Biphenyl (para-linkage) 44_2 Biphenyl (para-linkage) 44_1->44_2 Linear Chain High Packing 44_3 Biphenyl (para-linkage) 44_2->44_3 33_1 Biphenyl (meta-linkage) 33_2 Biphenyl (meta-linkage) 33_1->33_2 Kinked Chain Disrupted Packing 33_3 Biphenyl (meta-linkage) 33_2->33_3

Caption: Structural difference in polymer chains.

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of these polymers is outlined below.

G Monomer Functionalized Dimethylbiphenyl (Diamine or Dianhydride) Polymerization Polycondensation Reaction Monomer->Polymerization Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Polymerization Precursor Poly(amic acid) or Polyamide Solution Polymerization->Precursor Isolation Precipitation & Filtration Precursor->Isolation Polymer Purified Polymer Isolation->Polymer Characterization Characterization (FTIR, NMR, TGA, DSC, etc.) Polymer->Characterization

Caption: General polymer synthesis workflow.

Conclusion

The choice between 4,4'- and 3,3'-dimethylbiphenyl as a precursor platform significantly impacts the final polymer properties. Derivatives of this compound are precursors to polymers with superior thermal stability and mechanical strength, making them ideal for applications demanding high performance in extreme environments. Conversely, polymers derived from 3,3'-dimethylbiphenyl offer enhanced solubility and processability, which is advantageous for applications requiring solution-based fabrication methods. A thorough understanding of these structure-property relationships is critical for the rational design of advanced polymeric materials tailored for specific applications in research, electronics, and drug development.

References

The Impact of 4,4'-Dimethyl Substitution on the Thermal Stability of Biphenyl-Derived Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of polymeric materials with optimal thermal stability is a critical consideration for applications ranging from advanced materials to drug delivery systems. Aromatic polymers, particularly those incorporating biphenyl moieties, are renowned for their high thermal resistance. This guide provides a comparative analysis of the thermal stability of polymers derived from 4,4'-dimethylbiphenyl versus their unsubstituted biphenyl counterparts, drawing upon available experimental data and established principles of polymer chemistry.

The introduction of methyl groups at the 4 and 4' positions of the biphenyl unit can significantly influence the physicochemical properties of the resulting polymers. These substitutions can alter chain packing, intermolecular interactions, and rotational energy barriers, which in turn affect thermal characteristics such as the glass transition temperature (Tg) and the decomposition temperature (Td). While direct head-to-head comparative studies are not abundant in the literature, a clear understanding of the structural effects allows for informed predictions and material design.

Theoretical Impact of 4,4'-Dimethyl Substitution on Thermal Stability

The presence of methyl groups on the biphenyl backbone is expected to influence thermal stability in several ways:

  • Increased Rotational Barrier: The methyl groups can sterically hinder the rotation around the biphenyl single bond, leading to a more rigid polymer backbone. This increased rigidity can translate to a higher glass transition temperature (Tg).

  • Disrupted Chain Packing: The methyl substituents can disrupt the close packing of polymer chains that is characteristic of unsubstituted aromatic polymers. This can lead to a decrease in intermolecular forces and potentially a lower decomposition temperature (Td) in some cases, although the increased bond strength of the C-C bond in the methyl group might counteract this to some extent.

  • Enhanced Solubility: The disruption in chain packing often leads to improved solubility of the polymer in organic solvents, a desirable property for processing.[1]

  • Amorphous Nature: The presence of bulky methyl groups can lead to a more amorphous polymer structure, as they hinder the organization of polymer chains into crystalline domains.[1]

Comparative Thermal Data of Biphenyl-Derived Polymers

While a direct comparison with this compound-derived polymers is limited, the following table summarizes the thermal properties of various polymers synthesized from unsubstituted biphenyl derivatives to provide a baseline for their thermal performance.

Polymer ClassMonomersTg (°C)Td (10% weight loss) (°C)Atmosphere
Polyamide4,4'-bis(4-carboxy methylene) biphenyl and various aromatic diamines210-261620-710Nitrogen
Polyamide4,4'-bis(4-carboxy methylene) biphenyl and various aromatic diamines210-261497-597Air
Polyimide2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA) and various aromatic diamines>250>450Not Specified
Polyimide3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA) and various aromatic diamines>250>450Not Specified

Note: The data presented is compiled from different sources and may not represent a direct side-by-side comparison under identical experimental conditions.

Experimental Protocols

The thermal stability of these polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and char yield of a polymer.

Typical Experimental Protocol:

  • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The furnace is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The analysis is conducted under a controlled atmosphere, typically nitrogen (for inert decomposition) or air (for oxidative decomposition), with a constant flow rate.

  • The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is commonly used to determine the glass transition temperature (Tg) and melting temperature (Tm) of polymers.

Typical Experimental Protocol:

  • A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is subjected to a controlled temperature program, which typically involves heating, cooling, and isothermal steps. A common procedure is to heat the sample to a temperature above its expected transitions, cool it at a controlled rate, and then heat it again at a controlled rate (e.g., 10 °C/min).

  • The heat flow to or from the sample relative to the reference is recorded. The glass transition is observed as a step change in the baseline of the DSC curve.

Structure-Property Relationship Visualization

The following diagram illustrates the structural difference between a polymer chain derived from unsubstituted biphenyl and one from this compound, and the hypothesized impact on chain packing.

G cluster_0 Polymer from Unsubstituted Biphenyl cluster_1 Polymer from this compound a1 Biphenyl a2 Biphenyl a1->a2 Polymer Linkage a3 Biphenyl a2->a3 Polymer Linkage packing1 Hypothesis: - Closer chain packing - Stronger intermolecular forces - Potentially higher Td b1 4,4'-Dimethyl biphenyl b2 4,4'-Dimethyl biphenyl b1->b2 Polymer Linkage b3 4,4'-Dimethyl biphenyl b2->b3 Polymer Linkage packing2 Hypothesis: - Disrupted chain packing - Weaker intermolecular forces - Increased free volume - Potentially higher Tg

Figure 1. Comparison of polymer structures.

Conclusion

References

A Comparative Guide to Validated Analytical Methods for Quantifying 4,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 4,4'-Dimethylbiphenyl. The information presented is based on established analytical principles and guidance from the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for analytical method validation.

Comparison of Analytical Method Performance

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods for the quantification of this compound.

Performance CharacteristicHPLC-UV MethodGC-MS Method
**Linearity (R²) **≥ 0.999≥ 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 2.0%≤ 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.03 µg/mL
Specificity GoodExcellent

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for analytical method validation and the logical relationship between key validation parameters.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Analytical Scope & Purpose select_method Select Analytical Method (HPLC/GC-MS) define_scope->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol prepare_standards Prepare Standards & Samples validation_protocol->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data (Linearity, Accuracy, etc.) collect_data->analyze_data compare_to_criteria Compare Against Acceptance Criteria analyze_data->compare_to_criteria validation_report Generate Validation Report compare_to_criteria->validation_report

Caption: General workflow for analytical method validation.

validation_parameters_relationship linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ linearity->lod_loq accuracy->precision specificity Specificity specificity->accuracy specificity->precision robustness Robustness robustness->accuracy robustness->precision

Caption: Interrelationship of key analytical validation parameters.

Detailed Experimental Protocols

The following are representative protocols for the quantification of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for similar biphenyl compounds and should be validated for their intended use.

HPLC-UV Method

This method provides a robust and widely used approach for the quantification of this compound in various samples.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation method will depend on the matrix. For a simple matrix, dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

3. Validation Parameters (as per ICH Q2(R1)):

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, high). The percent recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

GC-MS Method

This method offers higher selectivity and sensitivity, making it suitable for trace-level analysis and confirmation of identity.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 182, 167, 152).

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like hexane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation: A liquid-liquid extraction with a non-polar solvent is a common approach. The final extract is then concentrated and reconstituted in a suitable solvent for GC-MS analysis.

3. Validation Parameters (as per ICH Q2(R1)):

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels. The percent recovery should be within 97.0 - 103.0%.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution. The %RSD should be ≤ 1.5%.

    • Intermediate Precision: Repeat the repeatability study on a different day. The %RSD should be ≤ 2.5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio of the characteristic ions.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis. HPLC-UV is a robust and widely available technique suitable for routine quality control, while GC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis and confirmatory testing. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the analytical results.

comparative study of catalysts for 4,4'-Dimethylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of 4,4'-Dimethylbiphenyl

The synthesis of this compound (DMBP), a valuable chemical intermediate for polymers and specialty materials, can be achieved through several catalytic pathways. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and sustainability of the process. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, including the synthesis of biaryls like DMBP. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. A direct route to this compound is the homocoupling of 4-methylphenylboronic acid (also known as p-tolylboronic acid).

Experimental Protocol: Homocoupling of 4-Methylphenylboronic Acid

A mixture of 4-methylphenylboronic acid (1.0 mmol), a palladium catalyst (0.5-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol) is prepared in a suitable solvent system like a mixture of DMF and water. The reaction vessel is purged with an inert gas (e.g., argon) and heated to a temperature ranging from 80 to 110°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Catalyst Performance
CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O8018-22Good (not specified)High[1]
Pd/C (3 wt%)K₂CO₃Aqueous MediumNot specified<1~100High[2]
Pd(II)@MIL-88B-NH₂(Cr)Catalytic amountBenign oxidant/solventRoom TempNot specified>95100[3]

Bio-Based Two-Step Synthesis from 2-Methylfuran

A sustainable route to DMBP has been developed from biomass-derived 2-methylfuran (2-MF). This process involves two main catalytic steps.

Step 1: Oxidative Coupling of 2-Methylfuran

The first step is the palladium-catalyzed oxidative coupling of 2-MF to form 5,5'-dimethyl-2,2'-bifuran (DMBF).

Experimental Protocol: Oxidative Coupling of 2-MF

In a typical reaction, 2-methylfuran is dissolved in a solvent with trifluoroacetic acid (TFA). A palladium catalyst, such as palladium acetate, is added to the solution. The reaction is carried out under an atmosphere of oxygen (e.g., 7 bar) at a controlled temperature. The reaction progress is monitored, and upon completion, the DMBF intermediate is isolated and purified. High O₂ pressure and a high TFA concentration (3 M) have been found to be critical for improving the formation rate of DMBF.[4]

Step 2: Tandem Diels-Alder/Dehydration of DMBF

The DMBF intermediate is then converted to DMBP through a tandem Diels-Alder and dehydration reaction with ethylene, catalyzed by various solid acids or homogeneous catalysts.

Experimental Protocol: DMBF to DMBP Conversion

The DMBF intermediate is dissolved in a suitable solvent (e.g., 1,4-dioxane for homogeneous catalysts) in a high-pressure reactor. The catalyst is added, and the reactor is pressurized with ethylene (e.g., 34 bar). The reaction is heated to the desired temperature (180-250°C) for a specified time (8-24 h). After cooling and depressurization, the product mixture is analyzed to determine conversion and yield.

Comparative Catalyst Performance for DMBF to DMBP Conversion
CatalystTemperature (°C)Time (h)DMBF Conversion (%)DMBP Yield (%)Key ObservationsReference
γ-Alumina250850MarginalMajor product is an intermediate.[5]
Sc(OTf)₃180894Not specifiedHigh conversion at a lower temperature.[5]
La(OTf)₃180Not specifiedNot specified54% increase over γ-Al₂O₃Lower temperature and higher yield.[5]
P-SiO₂Not specifiedNot specifiedNot specified83High yield and selectivity.[4]

Shape-Selective Methylation of 4-Methylbiphenyl

This method involves the alkylation of 4-methylbiphenyl (4-MBP) with methanol over zeolite catalysts to produce DMBP. The shape-selective nature of certain zeolites favors the formation of the para isomer, 4,4'-DMBP.

Experimental Protocol: Methylation of 4-MBP

The alkylation reaction is typically carried out in a fixed-bed down-flow reactor. The zeolite catalyst is packed into the reactor, and a feed of 4-methylbiphenyl and methanol is passed over the catalyst bed at a controlled temperature and flow rate. The product stream is collected and analyzed by GC to determine the conversion of 4-MBP and the selectivity to DMBP isomers.

Comparative Performance of Zeolite Catalysts
Catalyst4-MBP Conversion (%)4,4'-DMBP Selectivity (%)Key ObservationsReference
HZSM-5 (parent)Not specified13Low selectivity for the desired isomer.[6]
MgO-modified HZSM-5Not specifiedup to 80Significant improvement in selectivity.[6]
Hydrothermally treated HZSM-5~8 (after 1000 min)~65-70Improved stability and good selectivity.[6]

Oxidative Coupling of Toluene

Direct oxidative coupling of toluene can produce a mixture of dimethylbiphenyl isomers, including the desired 4,4'-DMBP. This reaction is often catalyzed by palladium compounds.

Experimental Protocol: Oxidative Coupling of Toluene

Toluene is reacted in the presence of a palladium catalyst, such as Pd(OAc)₂, under an oxygen atmosphere (e.g., 16 bar). The reaction is carried out at elevated temperatures (e.g., 90-110°C). The reaction mixture is analyzed over time to determine the kinetic profile and the yield of the biphenyl products.

Catalyst Performance
CatalystTemperature (°C)Pressure (O₂)Time (min)Key ObservationsReference
Pd(OAc)₂ (homogeneous)90-11016 bar140-360Kinetic profiles show the formation of various Pd clusters as the active species.[7]
Pd-Pt/α-MnO₂156-192 (for T₉₀)Not specifiedNot specifiedHigh activity for complete toluene oxidation, not selective for coupling.[8]

Nickel vs. Palladium in Cross-Coupling

While palladium is the most common catalyst for Suzuki-Miyaura reactions, nickel catalysts are gaining attention due to their lower cost and unique reactivity.[9][10] Nickel catalysis can be more sensitive to additives and coordinating functional groups but may offer advantages for certain substrates.[9] For the synthesis of this compound, palladium catalysts are more established and generally show high yields and selectivity. However, the development of well-defined nickel precatalysts may offer a more economical alternative in the future.[11]

Signaling Pathways and Experimental Workflows

Experimental_Workflow General Experimental Workflow for Catalytic Synthesis of 4,4'-DMBP cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants (e.g., 4-tolylboronic acid, 4-bromotoluene) catalyst Catalyst (e.g., Pd(PPh3)4, NiCl2(dppp)) solvent_base Solvent & Base (e.g., Toluene, K2CO3) inert_atm Inert Atmosphere (Ar or N2) solvent_base->inert_atm heating Heating (e.g., 80-120°C) monitoring Monitoring (TLC or GC) quench Quenching (e.g., with H2O) monitoring->quench extraction Extraction (e.g., with Ethyl Acetate) drying Drying & Concentration purification Purification (Chromatography or Recrystallization) product This compound purification->product

Caption: General workflow for the synthesis of 4,4'-DMBP via cross-coupling.

Conclusion

The choice of catalyst for the synthesis of this compound depends on the desired starting materials, scalability, and economic and environmental considerations.

  • Palladium-catalyzed Suzuki-Miyaura coupling , particularly the homocoupling of 4-methylphenylboronic acid, offers a high-yield and selective route from readily available starting materials.[2][3]

  • The bio-based route from 2-methylfuran is a promising green alternative, with catalysts like La(OTf)₃ and P-SiO₂ showing excellent performance in the final conversion step.[4][5]

  • Shape-selective methylation over modified ZSM-5 zeolites provides a direct method from 4-methylbiphenyl, with high selectivity to the desired para isomer.[6]

  • Oxidative coupling of toluene is a more direct route from a bulk chemical, but control over isomer selectivity can be a challenge.[7]

Further research into earth-abundant metal catalysts, such as nickel, and the optimization of reaction conditions for bio-based pathways will continue to advance the efficient and sustainable production of this compound.

References

A Comparative Guide to Biphenyl Synthesis: Evaluating Suzuki-Miyaura and Other Cross-Coupling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biphenyl scaffolds is a cornerstone of modern organic chemistry. This guide provides an objective comparison of the Suzuki-Miyaura coupling against other prominent cross-coupling methods—Negishi, Stille, and Heck reactions—for the synthesis of biphenyl derivatives. The comparison is supported by experimental data, detailed protocols, and visual aids to facilitate informed decisions in synthetic strategy.

The formation of a carbon-carbon (C-C) bond between two aryl groups is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the various palladium-catalyzed cross-coupling reactions developed for this purpose, the Suzuki-Miyaura coupling has emerged as a particularly powerful and widely adopted method. This guide will delve into a comparative analysis of its efficiency against three other key players in the field: the Negishi, Stille, and Heck couplings.

At a Glance: Key Differences in Cross-Coupling Reactions

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille CouplingHeck Reaction
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organozinc compoundsOrganotin compounds (stannanes)Alkene
Key Advantages Excellent functional group tolerance, mild reaction conditions, low toxicity of reagents, commercially available starting materials.[1]High reactivity and selectivity, good functional group tolerance.[2][3]High tolerance for various functional groups, stable organotin reagents.Atom-economical (no organometallic reagent required for the second aryl group).
Key Disadvantages Can be sensitive to steric hindrance.Organozinc reagents are sensitive to air and moisture.High toxicity of organotin reagents and byproducts.Typically forms a vinylated arene, not directly a biphenyl from two aryl halides. Direct arylation of arenes is possible but can have regioselectivity issues.

Quantitative Performance Comparison for Biphenyl Synthesis

To provide a clear and objective comparison, the following table summarizes quantitative data for the synthesis of a representative biphenyl compound, 4-methoxybiphenyl, using the Suzuki-Miyaura, Negishi, and Stille reactions. Data for the Heck reaction is presented for the synthesis of biphenyl from benzene and an aryl halide, as it proceeds via a different mechanism.

ParameterSuzuki-Miyaura CouplingNegishi Coupling (Hypothetical)Stille CouplingHeck Reaction (for Biphenyl)
Product 4-Methoxybiphenyl4-Methoxybiphenyl4-MethoxybiphenylBiphenyl
Yield (%) >98 (conversion)[1]~80-9591[4]78[5]
Catalyst Loading (mol%) 0.5 - 2[1]0.01 - 11 - 2Not specified
Reaction Time (h) 0.2 - 1[6]0.5 - 212 - 16[4]12[5]
Temperature (°C) 50 - 75[6]25 - 8090 - 110[4]80[5]

Note: Data for the Negishi coupling for this specific product is based on typical yields for similar biaryl syntheses due to a lack of a directly comparable experimental protocol in the searched literature.

Catalytic Cycles and Experimental Workflows

To visually represent the underlying mechanisms and laboratory procedures, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Ar'-B(OR)₂ Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArB Ar'-B(OR)₂ Base Base Product Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Organometallic Reagent, Catalyst, Ligand, Base, Solvent) start->setup reaction Reaction (Heating and Stirring) setup->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification product Pure Biphenyl Product purification->product

General Experimental Workflow for Cross-Coupling

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-methoxybiphenyl via Suzuki-Miyaura, Stille, and Negishi couplings, and biphenyl via the Heck reaction.

Suzuki-Miyaura Coupling: Synthesis of 4-Methoxybiphenyl

Materials:

  • 4-Bromoanisole (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol/Water (1:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, phenylboronic acid, and sodium hydroxide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the ethanol/water solvent mixture and the palladium(II) acetate catalyst.

  • Heat the reaction mixture to 70°C and stir for approximately 55 minutes.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl. A conversion of over 98% can be expected under these conditions.[1]

Stille Coupling: Synthesis of 4-Methoxybiphenyl

Materials:

  • 4-Iodoanisole (1.0 eq)

  • Tributyl(phenyl)tin (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Anhydrous and degassed toluene

  • Inert atmosphere (Argon)

Procedure:

  • In a dry Schlenk tube, combine 4-iodoanisole and tributyl(phenyl)tin.

  • Subject the tube to three pump/purge cycles with argon and then add anhydrous, degassed toluene.

  • Add the Pd₂(dba)₃ catalyst and P(o-tol)₃ ligand.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110°C with stirring for 12-16 hours.[4]

  • After cooling to room temperature, evaporate the solvent.

  • Purify the residue by silica gel column chromatography to isolate 4-methoxybiphenyl. A similar procedure for a different biphenyl yielded 91% of the product.[4]

Negishi Coupling: Synthesis of a Hindered Biaryl (General Protocol)

Materials:

  • Aryl halide (e.g., 2-bromotoluene) (1.0 eq)

  • Organozinc reagent (e.g., phenylzinc chloride) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.01 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Prepare the organozinc reagent in a separate flask or use a commercially available solution.

  • In a dry reaction flask under an inert atmosphere, dissolve the palladium(II) acetate and RuPhos ligand in anhydrous THF.

  • Add the aryl halide to the catalyst solution.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction: Synthesis of Biphenyl

Materials:

  • Benzene

  • Aryl Halide (e.g., Iodobenzene)

  • Palladium catalyst on graphene oxide

  • Acetic Acid

  • Oxygen

Procedure:

  • In a reaction vessel, combine the palladium catalyst on graphene oxide with benzene and acetic acid.

  • Pressurize the vessel with oxygen.

  • Heat the reaction mixture to 80°C and stir for 12 hours.[5]

  • After cooling, the catalyst can be filtered off, and the product, biphenyl, can be isolated from the reaction mixture. This method has been reported to yield 78% of biphenyl.[5]

Conclusion: Choosing the Right Tool for the Job

The Suzuki-Miyaura coupling stands out as a highly efficient and environmentally conscious method for biphenyl synthesis, primarily due to its excellent functional group tolerance, the use of non-toxic and stable organoboron reagents, and generally mild reaction conditions. It is often the first choice for many applications in pharmaceutical and materials science research.

The Negishi coupling offers high reactivity, which can be advantageous for challenging substrates, but requires the handling of air- and moisture-sensitive organozinc reagents. The Stille coupling demonstrates broad functional group compatibility; however, the high toxicity of organotin compounds is a significant drawback that limits its widespread use, especially in industrial settings. The Heck reaction provides an alternative pathway that avoids pre-formed organometallic reagents for the second aryl component, but its application for direct biphenyl synthesis from two aryl halides is not its primary use, and direct arylation of arenes can present challenges with regioselectivity.

Ultimately, the choice of cross-coupling method will depend on the specific requirements of the synthesis, including the nature of the substrates, desired scale, functional group compatibility, and considerations regarding toxicity and environmental impact. This guide provides the necessary data and protocols to assist researchers in making a well-informed decision for their biphenyl synthesis needs.

References

The Influence of Methyl Group Position on the Properties of Dimethylbiphenyl Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of methyl groups on the biphenyl scaffold significantly influences the physicochemical and biological properties of dimethylbiphenyl isomers. Understanding these structure-property relationships is crucial for applications in materials science, organic synthesis, and particularly in drug development, where such variations can drastically alter a molecule's metabolic fate, efficacy, and toxicity profile. This guide provides a comparative overview of the properties of various dimethylbiphenyl isomers, supported by available experimental data and detailed methodologies for key assays.

Physicochemical Properties: A Tale of Two Rings

The positioning of the two methyl groups on the biphenyl rings impacts their melting and boiling points, reflecting changes in molecular symmetry and intermolecular forces. Symmetrical isomers, such as 4,4'-dimethylbiphenyl, tend to have higher melting points due to more efficient crystal packing. In contrast, isomers with methyl groups in positions that hinder free rotation around the biphenyl bond, like 2,2'-dimethylbiphenyl, can exhibit unique conformational properties.

Comparative Data on Physical Properties
IsomerCAS NumberMelting Point (°C)Boiling Point (°C)
2,2'-Dimethylbiphenyl605-39-018258
2,3-Dimethylbiphenyl3864-18-442273.3
2,4'-Dimethylbiphenyl611-42-7--
2,6-Dimethylbiphenyl3976-34-923254
3,3'-Dimethylbiphenyl612-75-95-7286 (at 713 mmHg)
3,4-Dimethylbiphenyl4433-11-8--
3,5-Dimethylbiphenyl17057-88-423274
This compound613-33-2118-120295

Note: Data for some isomers is limited in publicly available literature. The absence of a value is denoted by "-".

Biological and Toxicological Profile: The Position Dictates the Interaction

The biological activity of dimethylbiphenyl isomers is intrinsically linked to their three-dimensional structure, which governs their ability to interact with biological macromolecules such as enzymes and receptors. While direct comparative toxicological data for all dimethylbiphenyl isomers is scarce, the principles of structure-activity relationships (SAR) derived from related biphenyl compounds provide valuable insights.

The metabolism of biphenyls is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The position of the methyl groups can influence the rate and regioselectivity of hydroxylation, a key step in their metabolism. This, in turn, can affect their detoxification or potential activation into reactive metabolites.

Key Toxicological Endpoints and Their Assessment

To evaluate the potential toxicity and biological activity of dimethylbiphenyl isomers, a battery of in vitro assays is essential. These assays provide crucial information on genotoxicity, cytotoxicity, and specific signaling pathway interactions.

Genotoxicity (Mutagenicity): The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay determines whether a test compound can induce mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium. The inclusion of a liver extract (S9 fraction) mimics mammalian metabolism, enabling the detection of mutagens that require metabolic activation.

Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.

Signaling Pathway Modulation

  • Aryl Hydrocarbon Receptor (AhR) Activation: The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, including several CYP enzymes. Aberrant activation of the AhR signaling pathway by certain aromatic hydrocarbons is associated with toxic and carcinogenic effects. Reporter gene assays are commonly used to screen for AhR agonists. In these assays, cells are transfected with a plasmid containing a luciferase reporter gene under the control of AhR-responsive elements. Activation of the AhR by a test compound leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Estrogen Receptor (ER) Activity: Some biphenyl derivatives can interact with the estrogen receptor, acting as either agonists (mimicking estrogen) or antagonists (blocking estrogen). This can lead to endocrine-disrupting effects. Competitive binding assays are used to determine the affinity of a compound for the estrogen receptor. In this assay, a radiolabeled estrogen is incubated with the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled estrogen from the receptor is a measure of its binding affinity.

Experimental Protocols

Detailed methodologies for the aforementioned assays are crucial for reproducible and comparable results.

Melting Point Determination (Capillary Method)

Principle: This method involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

Procedure:

  • A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.

  • The assembly is placed in a heating bath (e.g., a Thiele tube filled with a high-boiling liquid like mineral oil or silicone oil).

  • The bath is heated slowly and uniformly with constant stirring.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point range is reported as T1-T2.

Boiling Point Determination (Micro Method)

Principle: This method determines the temperature at which the vapor pressure of a small liquid sample equals the atmospheric pressure.

Procedure:

  • A few drops of the liquid are placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The test tube is attached to a thermometer and heated in a suitable bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Ames Test Protocol

Principle: This bacterial reverse mutation assay assesses the mutagenic potential of a substance.

Procedure:

  • Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used.

  • The tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction).

  • The mixture is plated on a minimal glucose agar medium lacking histidine.

  • The plates are incubated for 48-72 hours at 37°C.

  • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[1][2][3][4]

MTT Cytotoxicity Assay Protocol

Principle: This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Procedure:

  • Cells (e.g., HepG2 human liver cancer cells) are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the dimethylbiphenyl isomers for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, an MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.[5][6][7][8]

  • A solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Aryl Hydrocarbon Receptor (AhR) Activation Reporter Gene Assay

Principle: This assay quantifies the ability of a compound to activate the AhR signaling pathway.

Procedure:

  • A suitable cell line (e.g., HepG2) is transiently or stably transfected with a reporter plasmid containing a luciferase gene downstream of dioxin-responsive elements (DREs).

  • The transfected cells are then treated with different concentrations of the dimethylbiphenyl isomers.

  • After an incubation period, the cells are lysed, and a luciferase substrate is added.

  • The resulting luminescence, which is proportional to the level of AhR activation, is measured using a luminometer.[9][10][11]

Estrogen Receptor (ER) Competitive Binding Assay

Principle: This assay determines the relative binding affinity of a compound for the estrogen receptor.

Procedure:

  • A source of estrogen receptors (e.g., rat uterine cytosol or recombinant ER) is prepared.[12][13]

  • A constant concentration of a radiolabeled estrogen (e.g., [³H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • After incubation, the receptor-bound and free radioligand are separated.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined and used to calculate the relative binding affinity (RBA) compared to a reference estrogen.[12]

Visualizing Relationships and Workflows

To better understand the relationships between the isomers and the experimental processes, the following diagrams have been generated.

experimental_workflow cluster_isomers Dimethylbiphenyl Isomers cluster_assays Experimental Assays cluster_properties Comparative Properties 2,2'-DMB 2,2'-DMB Melting/Boiling Point Melting/Boiling Point 2,2'-DMB->Melting/Boiling Point Ames Test Ames Test 2,2'-DMB->Ames Test MTT Assay MTT Assay 2,2'-DMB->MTT Assay AhR Assay AhR Assay 2,2'-DMB->AhR Assay ER Assay ER Assay 2,2'-DMB->ER Assay 3,3'-DMB 3,3'-DMB 3,3'-DMB->Melting/Boiling Point 3,3'-DMB->Ames Test 3,3'-DMB->MTT Assay 3,3'-DMB->AhR Assay 3,3'-DMB->ER Assay 4,4'-DMB 4,4'-DMB 4,4'-DMB->Melting/Boiling Point 4,4'-DMB->Ames Test 4,4'-DMB->MTT Assay 4,4'-DMB->AhR Assay 4,4'-DMB->ER Assay Other Isomers Other Isomers Other Isomers->Melting/Boiling Point Other Isomers->Ames Test Other Isomers->MTT Assay Other Isomers->AhR Assay Other Isomers->ER Assay Physicochemical Physicochemical Melting/Boiling Point->Physicochemical Genotoxicity Genotoxicity Ames Test->Genotoxicity Cytotoxicity Cytotoxicity MTT Assay->Cytotoxicity Signaling Activity Signaling Activity AhR Assay->Signaling Activity ER Assay->Signaling Activity

Caption: Workflow for comparing dimethylbiphenyl isomers.

metabolic_activation Dimethylbiphenyl Isomer Dimethylbiphenyl Isomer CYP450 Enzymes (Liver) CYP450 Enzymes (Liver) Dimethylbiphenyl Isomer->CYP450 Enzymes (Liver) Phase I Metabolism Hydroxylated Metabolites Hydroxylated Metabolites CYP450 Enzymes (Liver)->Hydroxylated Metabolites Reactive Intermediates (e.g., Quinones) Reactive Intermediates (e.g., Quinones) Hydroxylated Metabolites->Reactive Intermediates (e.g., Quinones) Detoxification (Conjugation) Detoxification (Conjugation) Hydroxylated Metabolites->Detoxification (Conjugation) Phase II Metabolism Covalent Binding to Macromolecules Covalent Binding to Macromolecules Reactive Intermediates (e.g., Quinones)->Covalent Binding to Macromolecules Excretion Excretion Detoxification (Conjugation)->Excretion Toxicity Toxicity Covalent Binding to Macromolecules->Toxicity

References

A Comparative Analysis of 4-Iodotoluene and 4-Bromotoluene in the Synthesis of 4,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals, materials science, and agrochemicals. The choice of starting materials is a critical factor that can significantly influence reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the reactivity of 4-iodotoluene and 4-bromotoluene in the synthesis of 4,4'-dimethylbiphenyl, a common structural motif. The comparison is supported by experimental data from palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Ullmann reactions.

The fundamental difference in reactivity between 4-iodotoluene and 4-bromotoluene stems from the disparity in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates a more rapid oxidative addition step, which is often the rate-determining step in the catalytic cycles of many cross-coupling reactions. Consequently, aryl iodides are generally more reactive than aryl bromides.[1]

Quantitative Reactivity Comparison

The following table summarizes experimental data comparing the performance of 4-iodotoluene and 4-bromotoluene in Suzuki-Miyaura and Ullmann-type coupling reactions. It is important to note that while the Suzuki-Miyaura data comes from a direct competition experiment, the Ullmann data is compiled from reactions run under similar, but not identical, conditions.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reaction TimeReference
Suzuki-Miyaura 4-Iodotoluenep-Tolylboronic Acid0.5% [Pd(PPh₃)₄]n-PrOH/H₂O (3:1), 80 °C~65%15 min[2]
Suzuki-Miyaura 4-Bromotoluenep-Tolylboronic Acid0.5% [Pd(PPh₃)₄]n-PrOH/H₂O (3:1), 80 °C~35%15 min[2]
Ullmann-type 4-IodotolueneHomocouplingPd⁰-PDA/Fe₃O₄DMAc, K₂CO₃, 120 °C92%12 h[3]
Ullmann-type 4-BromotolueneHomocouplingPd⁰-PSDMAc, K₂CO₃, 120 °C85%12 h[3]

Note: The Suzuki-Miyaura yields are estimated from a competition experiment coupling with phenylboronic acid, which serves as a direct proxy for reactivity. The Ullmann reaction data is from homocoupling reactions using different supported palladium catalysts under similar conditions.

Logical Workflow for Halide Selection

The choice between 4-iodotoluene and 4-bromotoluene is a trade-off between reactivity, cost, and the specific requirements of the synthetic route. The following diagram illustrates a decision-making workflow.

G start Start: Synthesis of this compound reactivity Is high reactivity under mild conditions critical? start->reactivity cost Is substrate cost a primary constraint? reactivity->cost No select_iodo Select 4-Iodotoluene (Higher Reactivity) reactivity->select_iodo Yes cost->select_iodo No select_bromo Select 4-Bromotoluene (Lower Cost, Good Reactivity) cost->select_bromo Yes optimize Optimize reaction conditions (e.g., higher temp, catalyst loading) select_bromo->optimize

Caption: Decision workflow for selecting an aromatic halide.

Experimental Protocols

Suzuki-Miyaura Coupling: A Comparative Protocol

This generalized protocol is designed to directly compare the reactivity of 4-iodotoluene and 4-bromotoluene.

Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of 4-iodotoluene and 4-bromotoluene with p-tolylboronic acid.

Materials:

  • 4-Iodotoluene

  • 4-Bromotoluene

  • p-Tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • n-Propanol

  • Degassed Water

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup: In two separate Schlenk tubes equipped with stir bars, add p-tolylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).

  • Substrate Addition: To the first tube, add 4-iodotoluene (1.0 mmol) and the internal standard. To the second tube, add 4-bromotoluene (1.0 mmol) and the internal standard.

  • Solvent Addition: Add a degassed 3:1 mixture of n-propanol and water (10 mL) to each tube.

  • Reaction: Place both tubes in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Analysis: Quench the aliquot in a vial containing diethyl ether and a small amount of water. Shake well. Analyze the organic layer by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of this compound relative to the internal standard.

  • Data Analysis: Plot the percentage yield versus time for both reactions to generate reaction profiles, allowing for a direct comparison of their rates and final yields.[1][2]

Ullmann Homocoupling Protocol

This protocol describes a typical procedure for the copper- or palladium-catalyzed homocoupling of an aryl halide.

Objective: To synthesize this compound via the homocoupling of 4-iodotoluene or 4-bromotoluene.

Materials:

  • 4-Iodotoluene or 4-Bromotoluene

  • Copper powder (activated) or a suitable Palladium catalyst (e.g., Pd/C)

  • High-boiling point solvent (e.g., Dimethylformamide (DMF) or sand)

  • Base (if using a palladium catalyst, e.g., K₂CO₃)

Procedure:

  • Classical Ullmann (Copper): In a round-bottom flask, thoroughly mix the aryl halide (e.g., 4-iodotoluene, 5.0 mmol) with an excess of activated copper powder (e.g., 10.0 mmol).[4]

  • Heating: Heat the mixture to a high temperature (typically >200°C) with vigorous stirring for several hours (e.g., 4-24 h). The reaction is often performed neat or in a high-boiling solvent like DMF.[4]

  • Palladium-Catalyzed Variant: In a Schlenk tube, combine the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd⁰-PS, 1-5 mol%), and a base such as K₂CO₃ (2.0 mmol) in a solvent like DMAc (5 mL).[3]

  • Heating (Pd): Heat the mixture at a temperature of 120-160°C for 12-24 hours.

  • Workup (Both Methods): After cooling to room temperature, the reaction mixture is typically diluted with a solvent like toluene or ethyl acetate and filtered to remove the metal catalyst and inorganic salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reaction Pathway Visualization

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.

G pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add + Ar-X (4-Iodotoluene or 4-Bromotoluene) pd_complex Ar-Pd(II)-X Ln ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal diaryl_pd Ar-Pd(II)-Ar' Ln transmetal->diaryl_pd + Ar'-B(OH)₂ (p-Tolylboronic Acid) + Base red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' red_elim->product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

In the synthesis of this compound, 4-iodotoluene is the more reactive substrate, generally providing higher yields in shorter reaction times or under milder conditions compared to 4-bromotoluene. This is particularly evident in Suzuki-Miyaura couplings. However, some catalyst systems may exhibit unusual reactivity patterns, and under specific, lower-temperature conditions, 4-bromotoluene can outperform its iodo-counterpart.[2] The Ullmann reaction, while often requiring harsher conditions, also shows a reactivity preference for the iodide. The ultimate choice of halide should be guided by a careful consideration of the desired reaction rate, process conditions, catalyst system, and economic factors. While 4-bromotoluene is typically less expensive, the higher efficiency of 4-iodotoluene may offset the initial cost in terms of energy consumption, catalyst loading, and downstream processing.

References

A Comparative Guide to Purity Validation of 4,4'-Dimethylbiphenyl: DSC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical research, establishing the purity of a compound is a critical step to ensure its identity, quality, and safety. For a non-polar organic compound like 4,4'-Dimethylbiphenyl, various analytical techniques can be employed for purity assessment. This guide provides a comprehensive comparison of two powerful and commonly used methods: Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each technique, present detailed experimental protocols, and compare their performance based on representative data.

Principles of Purity Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of crystalline compounds, DSC relies on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities. A pure, crystalline solid exhibits a sharp melting endotherm at a specific temperature. Impurities broaden this melting range and lower the peak melting temperature. By analyzing the shape of the melting peak, the mole fraction of impurities can be quantified.

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture. In the context of purity analysis, a sample of this compound is dissolved in a suitable solvent and injected into a column containing a stationary phase. A liquid mobile phase is then pumped through the column. Due to differences in their affinity for the stationary and mobile phases, the main compound and any impurities are separated. A detector measures the concentration of each eluting component, and the purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for this compound

This protocol outlines a general procedure for the purity determination of a crystalline organic compound like this compound using DSC.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).

    • Ramp the temperature at a slow, constant rate (e.g., 1-2°C/min) to a temperature above the final melting point. A slow heating rate is crucial for maintaining thermal equilibrium during the melting process.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

    • Analyze the shape of the melting peak using the instrument's software, which applies the van't Hoff equation to calculate the mole percent purity.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound

This protocol is a representative reverse-phase HPLC method suitable for the purity analysis of this compound.[1]

Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need to be optimized, but a common starting point is 80:20 (v/v) acetonitrile:water.[1] For Mass Spectrometry applications, a volatile acid like formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at a wavelength where this compound has strong absorbance (e.g., 254 nm).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound reference standard of known purity in the mobile phase or a suitable solvent like acetonitrile.

    • Prepare a sample solution of the this compound to be tested at a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.

Performance Comparison: DSC vs. HPLC

The choice between DSC and HPLC for purity determination depends on the specific requirements of the analysis, including the nature of the impurities and the desired information.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Principle Melting point depressionChromatographic separation
Purity Measurement Measures total mole fraction of soluble impuritiesSeparates and quantifies individual impurities
Impurity Identification NoYes (with appropriate standards)
Sample Requirement Small amount of solid sample (1-3 mg)Small amount of sample, must be soluble
Analysis Time Relatively fast (typically 30-60 minutes)Can be longer, depending on the separation
Advantages - Absolute method (no standard required for purity determination) - Fast screening method - Provides information on solid-state properties (melting point, heat of fusion)- High sensitivity and selectivity - Can identify and quantify specific impurities - Applicable to a wide range of compounds, including those that are not crystalline or decompose on melting
Limitations - Only applicable to crystalline materials that melt without decomposition - Does not detect insoluble impurities or impurities that form solid solutions - Less sensitive to very low levels of impurities compared to HPLC- Requires a reference standard for quantitative analysis - Method development can be time-consuming - May not detect all impurities if they do not absorb UV light or are not separated under the chosen conditions

Table 1. Comparison of DSC and HPLC for Purity Analysis.

Representative Data

The following table presents representative purity data for this compound obtained by DSC and HPLC. It is important to note that these values are illustrative and are not from a direct comparative analysis of the same batch of the compound.

Analytical MethodPurity (%)
DSC>99.0 (mole %)
HPLC>99.5 (area %)

Table 2. Representative Purity Data for this compound.

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow for the purity validation of a compound like this compound, incorporating both DSC and HPLC techniques.

PurityValidationWorkflow cluster_0 Initial Characterization cluster_1 Purity Analysis cluster_2 Data Evaluation and Reporting start Obtain this compound Sample initial_assessment Initial Assessment (e.g., Physical Appearance, Solubility) start->initial_assessment dsc_analysis DSC Analysis for Overall Purity initial_assessment->dsc_analysis hplc_analysis HPLC Analysis for Impurity Profile initial_assessment->hplc_analysis compare_results Compare DSC and HPLC Data dsc_analysis->compare_results hplc_analysis->compare_results impurity_identification Identify Impurities (if necessary) compare_results->impurity_identification Discrepancies or significant impurities? final_report Generate Certificate of Analysis / Final Report compare_results->final_report Results are consistent and meet specifications impurity_identification->final_report

Caption: A logical workflow for the purity validation of this compound.

Conclusion

Both DSC and HPLC are valuable techniques for assessing the purity of this compound, each providing complementary information. DSC offers a rapid, absolute measurement of the total soluble impurity content in a crystalline material. In contrast, HPLC provides a detailed impurity profile, allowing for the separation, identification, and quantification of individual impurities. For a comprehensive purity assessment, a combination of both techniques is often recommended. DSC can be used as a primary screening tool to determine the overall purity, while HPLC can be employed to investigate the impurity profile in more detail, particularly for regulatory purposes or when specific impurities need to be controlled. The choice of method will ultimately depend on the specific goals of the analysis and the stage of drug development or research.

References

assessing the performance of different HPLC columns for biphenyl separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical science, achieving optimal separation of aromatic compounds like biphenyl and its derivatives is a frequent challenge. The choice of HPLC column is paramount in developing a robust and efficient separation method. This guide provides a detailed comparison of three common reversed-phase HPLC columns—C18, Phenyl-Hexyl, and Biphenyl—for the separation of these compounds, supported by experimental data.

The primary difference between these columns lies in their stationary phases, which dictates the separation mechanism. While C18 columns separate primarily based on hydrophobicity, Phenyl-Hexyl and Biphenyl columns introduce aromatic selectivity through π-π interactions, offering alternative selectivity for aromatic analytes.[1][2] The Biphenyl phase, with its extended aromatic system, often provides enhanced retention and unique selectivity for aromatic and polar compounds compared to traditional C18 phases.[2][3]

Performance Comparison of HPLC Columns

The following table summarizes the retention times of terphenyl and quaterphenyl isomers on C18, Biphenyl, and Phenyl-Hexyl columns under identical isocratic conditions. This data, adapted from a study on polyphenyl separation, serves as a strong indicator of the performance characteristics of these columns for biphenyl-like compounds.[4]

CompoundC18 Retention Time (min)Biphenyl Retention Time (min)Phenyl-Hexyl Retention Time (min)
o-Terphenyl3.424.892.78
m-Terphenyl3.795.563.10
p-Terphenyl3.795.563.19
o,o'-Quaterphenyl5.088.013.88
o,m'-Quaterphenyl5.769.424.31
o,p'-Quaterphenyl5.829.614.35
m,m'-Quaterphenyl6.6911.754.97
p,m'-Quaterphenyl6.7812.115.03
p,p'-Quaterphenyl6.7812.115.03

Data extracted from a study by Brown, C. L., et al. (2023).[4]

As the data indicates, the Biphenyl column generally provides the longest retention times for these aromatic compounds, which can be advantageous for achieving better resolution from non-retained matrix components. The Phenyl-Hexyl column, in this specific study, demonstrated the best overall separation of the isomers, highlighting its unique selectivity.[4] The choice of mobile phase also significantly impacts selectivity, with methanol often enhancing π-π interactions on phenyl-based columns compared to acetonitrile.[3]

Experimental Protocols

The data presented in the table was generated using the following experimental conditions. This protocol can serve as a starting point for method development for biphenyl and related compounds.

Instrumentation:

  • HPLC System: Agilent 1100 series or equivalent[4]

  • Detector: UV-Vis Variable Wavelength Detector (VWD)[4]

Chromatographic Conditions:

  • Columns:

    • Phenomenex Kinetex™ C18 (150mm x 4.6mm, 5µm)[4]

    • Phenomenex Kinetex™ Biphenyl (150mm x 4.6mm, 5µm)[4]

    • Phenomenex Kinetex™ Phenyl-Hexyl (150mm x 4.6mm, 5µm)[4]

  • Mobile Phase: Isocratic elution with 88:12 (v/v) Methanol:Water[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C[4]

  • Injection Volume: 1 µL[4]

  • Detection Wavelength: 280 nm[4]

Sample Preparation:

  • Samples were dissolved in an appropriate solvent (e.g., the mobile phase or a compatible organic solvent) to a suitable concentration for UV detection.

Experimental Workflow for Biphenyl Analysis

The logical flow of an HPLC experiment for the analysis of biphenyl is outlined in the diagram below. This workflow represents a typical process from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Standard/Sample Weighing B Dissolution in Solvent A->B C Filtration (0.45 µm) B->C D HPLC System Setup (Column, Mobile Phase, Flow Rate) C->D Prepared Sample E Sample Injection D->E F Chromatographic Separation E->F G UV Detection F->G Eluted Analytes H Chromatogram Generation G->H I Data Analysis (Retention Time, Peak Area, etc.) H->I J Performance Evaluation I->J Results

References

Safety Operating Guide

Navigating the Disposal of 4,4'-Dimethylbiphenyl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4,4'-Dimethylbiphenyl, a compound used in various research and synthesis applications. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, eye protection, and face protection. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes. In case of skin contact, wash the affected area immediately with plenty of water.[1] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures that the compound is managed in accordance with all applicable national and local regulations.

Step 1: Segregation and Storage

  • Do not mix this compound with other waste materials.

  • Keep the chemical in its original, properly labeled container.[4]

  • Store the container in a designated, secure area away from incompatible materials.

Step 2: Engage a Licensed Disposal Company

  • Contact a certified chemical waste disposal company to arrange for pickup and disposal.[3]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Step 3: Incineration (to be performed by the licensed disposal company)

  • The most common method for the destruction of this compound is controlled incineration.[5]

  • This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful combustion byproducts.[3][6]

  • Alternatively, the material can be dissolved or mixed with a combustible solvent and then incinerated.[6]

Step 4: Disposal of Empty Containers

  • Empty containers should be treated as hazardous waste as they may retain chemical residues.

  • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[5]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or incinerated if composed of combustible materials.[5]

Environmental Protection: Under no circumstances should this compound or its containers be allowed to enter drains, waterways, or the soil.[5][6]

Quantitative Data Summary

While specific quantitative regulatory limits for disposal can vary by jurisdiction, the following table summarizes key identifying information for this compound.

IdentifierValue
CAS Number613-33-2
Molecular FormulaC14H14
Molecular Weight182.26 g/mol

Researchers should always consult their institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Process cluster_end Completion start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe Always segregate Segregate Waste in Original Labeled Container ppe->segregate contact_vendor Contact Licensed Waste Disposal Service segregate->contact_vendor Ready for Disposal provide_sds Provide Safety Data Sheet (SDS) contact_vendor->provide_sds incineration Professional Incineration (with afterburner and scrubber) provide_sds->incineration Vendor Action container_disposal Dispose of Empty Container (Triple Rinse or Puncture) incineration->container_disposal Post-Incineration end End: Disposal Complete container_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4,4'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 4,4'-Dimethylbiphenyl, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Routine Handling & Weighing Safety glasses with side shields or chemical splash goggles[1]Chemical-resistant gloves (e.g., nitrile)[1]NIOSH/MSHA-approved respirator if ventilation is inadequate or for nuisance exposures (e.g., N95 dust mask)[2]Laboratory coat, closed-toe shoes, long pants[1][3]
Preparing Solutions Chemical splash goggles[4]Chemical-resistant gloves (e.g., nitrile)[1]Work in a well-ventilated area or chemical fume hood. Respirator if inhalation risk is present[2][5]Laboratory coat, closed-toe shoes, long pants[3]
Spill Cleanup Chemical splash goggles and face shield[6]Heavy-duty, chemical-resistant gloves[6]Air-purifying respirator with appropriate cartridges[2][6]Chemical-resistant suit or coveralls[6]
Firefighting Self-contained breathing apparatus (SCBA)[1][3]Full protective gear[1][3]Self-contained breathing apparatus (SCBA), pressure-demand[1][3]Full protective gear[1][3]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational workflow is paramount when working with this compound.

Step 1: Receiving and Inspection

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the manufacturer's label is intact and legible.

  • Verify that the Safety Data Sheet (SDS) is readily available.

Step 2: Storage

  • Store in a cool, dry, and well-ventilated area.[3][7]

  • Keep the container tightly closed to prevent contamination.[3][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Step 3: Handling and Use

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid contact with skin and eyes.[1][3]

  • Do not ingest the substance.[1][3]

  • Avoid creating dust when handling the solid form.[2]

  • Wash hands thoroughly after handling.[1][3]

  • Remove and wash contaminated clothing before reuse.[1][3]

Step 4: Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][3][7]

  • In all cases of exposure, seek medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[8]

Step 2: Container Management

  • Use a compatible, leak-proof container with a secure lid for waste collection.[8]

  • Ensure the waste container is properly labeled with "Hazardous Waste" and the chemical name.

Step 3: Empty Container Disposal

  • A chemical container is considered empty if all contents have been removed by normal means and no more than one inch of residue remains, or if the container is triple-rinsed.[9]

  • If the chemical is not listed as acutely hazardous, triple-rinse the empty container with a suitable solvent.[9] The rinsate must be collected as hazardous waste.[9]

  • After triple-rinsing and air-drying, deface the original label, write "EMPTY" on the container, and dispose of it in the general trash or as broken glass if applicable.[9]

  • Containers that held acutely hazardous waste must be disposed of through the chemical waste program without rinsing.[9]

Step 4: Final Disposal

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Workflow for Safe Handling and Disposal

cluster_handling Safe Handling Workflow prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use in well-ventilated area - Avoid dust creation - Avoid contact prep->handling storage Storage - Cool, dry, well-ventilated - Tightly closed container - Away from incompatibles handling->storage emergency Emergency Response - Follow first-aid procedures - Seek medical attention handling->emergency In case of exposure segregation Waste Segregation - Collect all contaminated materials handling->segregation Generate Waste container Container Management - Use labeled, sealed container segregation->container empty_container Empty Container Disposal - Triple-rinse (if not acutely hazardous) - Deface label container->empty_container final_disposal Final Disposal - Contact EHS - Follow regulations empty_container->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-Dimethylbiphenyl
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4,4'-Dimethylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.